Taurochenodeoxycholic Acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-BJLOMENOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020121 | |
| Record name | Taurochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurochenodesoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-35-8, 6009-98-9 | |
| Record name | Taurochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurochenodeoxycholic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurochenodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taurochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6009-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAUROCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Taurochenodesoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthetic Pathway of Taurochenodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid, playing a crucial role in lipid digestion and absorption, cholesterol homeostasis, and signaling pathways. Its biosynthesis is a multi-step enzymatic process occurring primarily in the liver, involving the conversion of cholesterol to chenodeoxycholic acid (CDCA), which is subsequently conjugated with the amino acid taurine. This technical guide provides an in-depth overview of the biosynthetic pathway of TCDCA, including the key enzymes, intermediates, and regulatory mechanisms. It further details experimental protocols for the analysis of this pathway and presents quantitative data to support further research and drug development in related metabolic areas.
Introduction
Bile acids are amphipathic molecules synthesized from cholesterol in hepatocytes. They undergo enterohepatic circulation, acting as detergents to facilitate the absorption of dietary fats and fat-soluble vitamins. Beyond this classical role, bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5, to regulate their own synthesis and a variety of metabolic processes.
This compound is formed through the conjugation of the primary bile acid chenodeoxycholic acid with taurine. The biosynthesis of its precursor, CDCA, proceeds via two main pathways: the classical (or neutral) pathway, which accounts for the majority of bile acid synthesis, and the alternative (or acidic) pathway.[1][2] Understanding the intricacies of these pathways is essential for developing therapeutic strategies for cholestatic liver diseases, dyslipidemia, and other metabolic disorders.
Biosynthesis of Chenodeoxycholic Acid (CDCA) from Cholesterol
The initial and rate-limiting steps in bile acid synthesis involve the conversion of cholesterol to CDCA. This occurs through two distinct enzymatic cascades located in different subcellular compartments.
The Classical (Neutral) Pathway
The classical pathway is the predominant route for bile acid synthesis in humans, responsible for producing both cholic acid and chenodeoxycholic acid.[2] The key regulatory enzyme in this pathway is Cholesterol 7α-hydroxylase (CYP7A1).[3]
The initial steps leading to the formation of a common intermediate for both cholic and chenodeoxycholic acid are:
-
7α-hydroxylation of Cholesterol: The pathway is initiated in the endoplasmic reticulum with the hydroxylation of cholesterol at the 7α-position by CYP7A1 , forming 7α-hydroxycholesterol. This is the primary rate-limiting step in the classical pathway.[3]
-
Oxidation and Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .[2]
From this point, the pathway diverges to form either cholic acid or chenodeoxycholic acid. For the synthesis of CDCA, the intermediate 7α-hydroxy-4-cholesten-3-one undergoes several further enzymatic modifications, including saturation of the double bond and side-chain oxidation, primarily involving mitochondrial and peroxisomal enzymes.
The Alternative (Acidic) Pathway
The alternative pathway is initiated by the hydroxylation of the cholesterol side chain and primarily leads to the synthesis of chenodeoxycholic acid.[2]
The key steps in this pathway are:
-
27-hydroxylation of Cholesterol: This pathway begins in the mitochondria with the hydroxylation of cholesterol at the 27-position by Sterol 27-hydroxylase (CYP27A1) , forming 27-hydroxycholesterol (B1664032).[4]
-
7α-hydroxylation of Oxysterols: The 27-hydroxycholesterol is then transported to the endoplasmic reticulum where it is hydroxylated at the 7α-position by Oxysterol 7α-hydroxylase (CYP7B1) .[5]
Subsequent enzymatic reactions in the peroxisomes lead to the shortening of the side chain to produce chenodeoxycholic acid.
Conjugation of Chenodeoxycholic Acid with Taurine
The final step in the biosynthesis of this compound is the conjugation of the carboxyl group of chenodeoxycholic acid with the amino group of taurine. This reaction is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[6][7] The process involves two main steps:
-
Activation of CDCA: Chenodeoxycholic acid is first activated to its coenzyme A (CoA) thioester, chenodeoxycholyl-CoA, by Bile acid-CoA synthetase (BACS) .[8]
-
Amidation with Taurine: BAAT then catalyzes the transfer of the chenodeoxycholyl group from CoA to the amino group of taurine, forming an amide bond and releasing CoA.[6] This conjugation step significantly increases the water solubility and detergent strength of the bile acid.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of this compound.
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| CYP7A1 | Cholesterol | 4-32 µM | 5.8 s⁻¹ | Recombinant Human | [9] |
| CYP27A1 | Cholesterol | 150 µM | Not Reported | Rat Liver Mitochondria (Proteinase K treated) | |
| CYP7B1 | 27-hydroxycholesterol | Not Reported | Not Reported | - | [5] |
| BAAT | Taurine | 1.4 mM | 1.1 nmol/min/mg | Human (recombinant) | [6] |
| BAAT | Glycine | 15.3 mM | 0.9 nmol/min/mg | Human (recombinant) | [6] |
| BAAT | Cholyl-CoA | Not Reported | Not Reported | Human (recombinant) | [6] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme, substrate presentation, and assay components.
Table 2: Contribution of Biosynthetic Pathways to Total Bile Acid Synthesis
| Pathway | Contribution in Health | Contribution in Cirrhosis | Organism | Reference |
| Classical (Neutral) Pathway | Major contributor | Significantly reduced | Human | |
| Alternative (Acidic) Pathway | Minor contributor | Becomes more prominent | Human | [1] |
Experimental Protocols
In Vitro Enzyme Activity Assay for CYP7A1
This protocol is adapted from a method for determining cholesterol 7α-hydroxylation activity.[9]
Objective: To measure the catalytic activity of CYP7A1 by quantifying the formation of 7α-hydroxycholesterol from cholesterol.
Materials:
-
Recombinant human CYP7A1
-
NADPH-P450 reductase
-
Liposomes (e.g., di-12:0 GPC)
-
Cholesterol
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., dichloromethane (B109758) with an internal standard like 17α-ethynylestradiol)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, liposomes, NADPH-P450 reductase, and CYP7A1.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, cholesterol, and the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the mixture to extract the product into the organic phase. Centrifuge to separate the phases.
-
Analysis: Transfer the organic phase to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Quantification: Quantify the amount of 7α-hydroxycholesterol produced by comparing its peak area to that of a standard curve, normalized to the internal standard.
In Vitro Enzyme Activity Assay for BAAT
This protocol is based on the principles of measuring the conjugation of a bile acid-CoA thioester with an amino acid.[6]
Objective: To determine the activity of BAAT by measuring the formation of this compound.
Materials:
-
Recombinant human BAAT
-
Chenodeoxycholyl-CoA
-
Taurine
-
Tris-HCl buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, and BAAT enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding chenodeoxycholyl-CoA and taurine.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Terminate the reaction by adding the quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet precipitated proteins.
-
Analysis: Dilute the supernatant with a suitable solvent for LC-MS/MS analysis.
-
Quantification: Quantify the formation of this compound using a standard curve.
LC-MS/MS Analysis of Bile Acids
Objective: To separate and quantify individual bile acids, including this compound, in biological samples.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column suitable for bile acid separation.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile (B52724)/Methanol with the same modifier.
-
Gradient: A gradient elution is typically used to separate the various bile acid species.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically maintained between 40-60°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Negative ion mode is generally preferred for bile acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each bile acid and internal standard.
-
Source Parameters: Optimized for desolvation temperature, gas flows, and capillary voltage.
Sample Preparation:
-
Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing a mixture of deuterated internal standards.
-
Centrifugation: Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Cholesterol.
Experimental Workflow for LC-MS/MS Analysis of Bile Acids
Caption: LC-MS/MS Workflow for Bile Acid Quantification.
Conclusion
The biosynthesis of this compound is a well-defined, yet complex, process involving multiple enzymes and cellular compartments. The classical and alternative pathways for the synthesis of its precursor, chenodeoxycholic acid, are subject to intricate regulatory mechanisms, making them attractive targets for therapeutic intervention in various metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the roles of bile acids in health and disease and to develop novel therapeutic strategies targeting these pathways.
References
- 1. Bile acid analysis [sciex.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method Package for Bile Acids : Shimadzu (Italia) [shimadzu.it]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Cytochrome P450 7A1 Cholesterol 7α-Hydroxylation: INDIVIDUAL REACTION STEPS IN THE CATALYTIC CYCLE AND RATE-LIMITING FERRIC IRON REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid homeostasis in female mice deficient in Cyp7a1 and Cyp27a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Mechanism of Action of Taurochenodeoxycholic Acid in Hepatocytes: A Technical Guide
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Taurochenodeoxycholic Acid (TCDCA) in hepatocytes. It is intended for researchers, scientists, and drug development professionals working in hepatology and related fields.
Introduction
This compound (TCDCA) is a taurine-conjugated form of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver.[1] Bile acids are crucial for lipid digestion and absorption, and they also function as signaling molecules that regulate various metabolic pathways in the liver and other tissues.[1][2] While essential for physiological functions, elevated concentrations of hydrophobic bile acids, such as TCDCA, are associated with cholestatic liver injury and can induce hepatocyte apoptosis.[3][4][5] This guide delves into the intricate signaling pathways and cellular events triggered by TCDCA in hepatocytes.
Induction of Apoptosis by TCDCA
A primary mechanism of TCDCA-induced hepatotoxicity is the induction of apoptosis, a form of programmed cell death.[3][4] Acute exposure to TCDCA in vivo leads to characteristic apoptotic features in hepatocytes, including:
-
DNA Fragmentation: A hallmark of apoptosis, detected by methods such as the TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP-nick end labeling) assay.[3][4]
-
Cellular Shrinkage: Injured hepatocytes exhibit a reduction in cell volume.[3][4]
-
Chromatin Clumping: The condensation of nuclear chromatin is an early apoptotic event.[3][4]
-
Calcium Loading: An increase in intracellular calcium concentration is observed in TCDCA-treated hepatocytes.[3][4]
Importantly, TCDCA-induced apoptosis occurs in the absence of a significant inflammatory response.[3][4]
Core Signaling Pathways in TCDCA Action
TCDCA exerts its effects on hepatocytes through the modulation of several key signaling pathways.
The MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are central to the cellular response to stress and are implicated in bile acid-induced liver injury.[6][7]
-
p38 MAPK Pathway: TCDCA, along with its unconjugated form CDCA, has been shown to activate the p38 MAPK pathway.[8] This activation can have dual roles. On one hand, it is involved in pro-survival signaling through the induction of anti-apoptotic proteins (see section 3.2). On the other hand, sustained activation of p38 MAPK can contribute to apoptotic processes.[9]
-
JNK Pathway: The JNK pathway is often associated with pro-apoptotic signaling in response to cellular stress.[10][11] Activation of JNK can lead to the phosphorylation of various downstream targets that promote apoptosis. In the context of liver injury, JNK activation is a critical event in hepatotoxicity.[6]
TCDCA can trigger a pro-survival pathway involving Protein Kinase C (PKC) and the transcription factor Nuclear Factor-kappa B (NF-κB).[8] This pathway leads to the upregulation of the cellular inhibitor of apoptosis protein 1 (cIAP-1), which can counteract apoptotic signals. The key steps in this pathway are:
-
TCDCA activates PKC.
-
PKC, along with p38 MAPK, contributes to the activation of the NF-κB pathway.
-
Activated NF-κB translocates to the nucleus and drives the transcription of target genes, including cIAP-1.
-
Increased cIAP-1 protein levels help to inhibit apoptosis.
As a bile acid, TCDCA can interact with specific bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5.[1][2]
-
FXR: Activation of FXR by bile acids plays a central role in regulating bile acid synthesis and transport, as well as lipid and glucose metabolism.[1]
-
TGR5: TCDCA can activate TGR5, which is coupled to the adenylyl cyclase (AC)-cAMP-protein kinase A (PKA) signaling pathway.[2] This pathway has been implicated in anti-inflammatory and immunoregulatory effects.[2]
TCDCA-induced hepatotoxicity is characterized by a biphasic response involving intracellular calcium (Ca2+).[12]
-
Initial Phase: A rapid, transient increase in hepatocyte injury, which is dependent on Ca2+ influx through membrane channels.[12]
-
Subsequent Phase: A sustained, dose-dependent increase in cytotoxicity that is proportional to the intracellular accumulation of bile acids. This later phase is dependent on the activation of calpains, a family of calcium-dependent proteases.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies on TCDCA and related bile acids in hepatocytes.
| Parameter | Bile Acid | Concentration | Effect | Cell System |
| Hepatotoxicity | TCDCA | 0.4-0.8 µmol/min/100g body weight (in vivo infusion) | Induction of apoptosis (DNA fragmentation, cell shrinkage).[3][4] | Rat hepatocytes |
| Cytotoxicity (LDH release) | CDCA | 100-500 µM | Concentration-dependent increase in LDH leakage.[13] | Human hepatocytes |
| Protein Synthesis | CDCA | 100-500 µM | Concentration-dependent decrease in protein synthesis and albumin secretion.[13] | Human hepatocytes |
| cIAP-1 mRNA Expression | TCDCA | Not specified | Upregulation of cIAP-1 mRNA.[8] | Human fetal hepatocytes |
| NF-κB Activity | TCDCA | Not specified | Activation of NF-κB-driven transcriptional activity.[8] | HepG2 cells |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of TCDCA in hepatocytes.
-
Primary Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rodent or human liver tissue by collagenase perfusion. Cells are then plated on collagen-coated dishes and cultured in appropriate medium, such as Williams' Medium E supplemented with fetal bovine serum, insulin, and other growth factors.[14][15]
-
Cell Lines: Cell lines such as HepG2 and HepaRG are also used as models for human hepatocytes.[10] They are maintained in standard culture media as recommended by the supplier.
-
TUNEL Assay:
-
Hepatocytes are cultured on glass coverslips and treated with TCDCA.
-
Cells are fixed with paraformaldehyde.
-
Fixed cells are permeabilized with a detergent solution (e.g., Triton X-100).
-
Cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., Br-dUTP).
-
Incorporated labels are detected using a fluorescently-labeled antibody.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI), and cells are visualized by fluorescence microscopy.[3][4]
-
-
Caspase Activity Assay:
-
TCDCA-treated hepatocytes are lysed to release cellular contents.
-
Cell lysates are incubated with a fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9).
-
Cleavage of the substrate by active caspases releases a fluorescent molecule.
-
Fluorescence is measured using a fluorometer to quantify caspase activity.[16]
-
-
Hepatocytes are treated with TCDCA for various time points.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the protein of interest (e.g., phospho-p38, total p38, cIAP-1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][16]
-
Hepatocytes are seeded in multi-well plates.
-
Cells are treated with various concentrations of TCDCA.
-
At the end of the treatment period, a sample of the culture medium is collected.
-
The activity of lactate (B86563) dehydrogenase (LDH) in the medium is measured using a colorimetric assay kit.
-
Total LDH release is determined by lysing the remaining cells.
-
Cytotoxicity is expressed as the percentage of LDH released into the medium relative to the total cellular LDH.[10][13]
Conclusion
The mechanism of action of this compound in hepatocytes is multifaceted, involving the induction of apoptosis and the modulation of complex signaling networks. TCDCA can trigger both pro-apoptotic pathways, through mechanisms such as calcium-calpain activation and JNK signaling, and pro-survival pathways, via PKC/p38/NF-κB-mediated induction of anti-apoptotic proteins. The balance between these opposing signals likely determines the ultimate fate of the hepatocyte. A thorough understanding of these mechanisms is critical for the development of therapeutic strategies for cholestatic liver diseases.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced in rat hepatocytes by in vivo exposure to taurochenodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of MAP2 kinases and p38 kinase in acute murine liver injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of Mitogen-Activated Protein Kinases in Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic acid and taurochenodexycholic acid induce anti-apoptotic cIAP-1 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induced biphasic hepatotoxicity in isolated perfused rat liver: roles of Ca2+ and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional human induced hepatocytes (hiHeps) with bile acid synthesis and transport capacities: A novel in vitro cholestatic model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Taurochenodeoxycholic Acid in Lipid Emulsification: A Technical Guide
Abstract
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, plays a pivotal role in the digestion and absorption of dietary lipids. Synthesized in the liver via the conjugation of chenodeoxycholic acid with taurine (B1682933), TCDCA exhibits potent amphipathic properties that make it an effective biological detergent.[1] This technical guide provides an in-depth examination of the physiological and physicochemical mechanisms by which TCDCA facilitates lipid emulsification. It details the process of micelle formation, interaction with pancreatic lipase (B570770), and the broader context of enterohepatic circulation. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support further investigation into lipid metabolism and bile acid physiology.
Introduction to this compound (TCDCA)
Bile acids are steroidal amphipathic molecules derived from cholesterol catabolism in the liver.[1] They are broadly classified as primary or secondary. The primary bile acids synthesized directly in hepatocytes are cholic acid (CA) and chenodeoxycholic acid (CDCA). Prior to secretion into the bile, these are conjugated with the amino acids glycine (B1666218) or taurine. This compound (TCDCA) is one of the major primary conjugated bile acids in humans, formed from the conjugation of CDCA and taurine.[1]
This conjugation significantly lowers the pKa of the side chain, ensuring that TCDCA remains ionized as a bile salt (taurochenodeoxycholate) at the physiological pH of the small intestine.[1] This ionization enhances its amphipathic nature—possessing both a hydrophobic steroidal nucleus and a hydrophilic face with hydroxyl groups and a charged taurine conjugate—which is central to its function in lipid digestion. The primary role of TCDCA, along with other bile salts, is to act as a surfactant to emulsify dietary fats, increasing the surface area for enzymatic digestion by pancreatic lipase.[2][3]
The Physicochemical Mechanism of Lipid Emulsification by TCDCA
The process of lipid digestion begins in the stomach but occurs predominantly in the duodenum. Large, water-insoluble lipid globules from the diet are mechanically broken down and enter the small intestine, where they encounter bile salts, including TCDCA.
2.1. Adsorption and Interfacial Tension Reduction TCDCA molecules adsorb to the oil-water interface of lipid globules. The hydrophobic steroid backbone partitions into the lipid phase, while the hydrophilic hydroxyl groups and the negatively charged taurine side chain remain in the aqueous environment. This orientation drastically reduces the interfacial tension between the lipid and the surrounding aqueous medium, making the large globules unstable.
2.2. Emulsion Droplet Formation The reduction in interfacial tension, combined with the mechanical churning in the intestine, allows the large lipid globules to be broken down into much smaller emulsion droplets, typically in the micrometer to nanometer range. This process, known as emulsification, exponentially increases the total surface area of the lipid that is accessible to water-soluble digestive enzymes.[3]
2.3. Mixed Micelle Formation As pancreatic lipase begins to hydrolyze the triglycerides at the surface of the emulsion droplets, it produces lipolytic products: primarily monoglycerides (B3428702) and free fatty acids. TCDCA, along with these products and phospholipids, spontaneously forms complex aggregates called mixed micelles.[4] These micelles are small, thermodynamically stable structures (typically 3-10 nm in diameter) that sequester the hydrophobic lipolytic products in their core, away from the aqueous environment. This serves two critical functions:
-
It removes the products of lipolysis from the surface of the emulsion droplet, preventing the inhibition of lipase activity and allowing digestion to proceed efficiently.
-
It solubilizes the poorly soluble lipids, facilitating their transport across the unstirred water layer to the surface of the intestinal enterocytes for absorption.
Quantitative Physicochemical Properties
The emulsifying capacity of a bile acid is determined by its physicochemical properties, such as its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which individual bile salt molecules (monomers) begin to self-assemble into micelles.[5] Bile acids generally have a higher CMC and lower aggregation numbers compared to typical surfactants, forming smaller and more dynamic micelles.[6][7]
While specific experimental values for TCDCA are not as widely reported as for other bile acids, data from closely related compounds and general bile acid studies provide a strong basis for comparison. Taurodeoxycholate (TDCA), which differs from TCDCA by one hydroxyl group, has been studied more extensively.
| Property | Bile Acid / Surfactant | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | General Range for Bile Acids | 2 - 20 mM | Aqueous solution | [6] |
| Taurodeoxycholate (TDCA) | ~2 - 6 mM | Aqueous solution, 25°C | [4] | |
| Sodium Cholate (NaC) | ~16 mM | Aqueous solution, 25°C | [8] (from other sources) | |
| Sodium Deoxycholate (NaDC) | ~6 mM | Aqueous solution, 25°C | [8] (from other sources) | |
| Aggregation Number (Nagg) | Taurodeoxycholate (TDCA) Primary Micelles | 8 - 10 | 50 mM solution, Atomistic MD simulations | [4] |
| Taurodeoxycholate (TDCA) Secondary Micelles | ~19 | 50 mM solution, Atomistic MD simulations | [4] | |
| 7-Oxodeoxycholic Acid Primary Micelles | ~4.2 | 50 mM solution, Fluorescence measurements | [9] | |
| 7-Oxodeoxycholic Acid Secondary Micelles | ~9.0 | 100 mM solution, Fluorescence measurements | [9] | |
| Surface Tension | Gastric Juice (containing bile salts) | 35 - 45 mN/m | Human aspirated gastric juice | [10] |
| Water (for reference) | ~72 mN/m | 25°C | [11] |
Note: The table includes data for closely related bile acids to provide context for the expected properties of TCDCA. The formation of primary and secondary micelles is a characteristic feature of many bile acids.
Interaction with Pancreatic Lipase and Colipase
The efficiency of lipid digestion is not solely dependent on emulsification but also on a complex interplay between bile salts and pancreatic enzymes. Pancreatic lipase, the primary enzyme for triglyceride hydrolysis, is inhibited by bile salts at concentrations above their CMC. Bile salts displace the lipase from the lipid-water interface.
This inhibition is overcome by a protein cofactor, colipase , which is also secreted by the pancreas. Colipase binds to the bile salt-covered surface of the emulsion droplet and acts as an anchor for pancreatic lipase, allowing the enzyme to access its lipid substrate and perform its catalytic function effectively. The process is a classic example of interfacial enzyme kinetics.
Below is a diagram illustrating this crucial interaction.
Caption: Interaction of TCDCA, lipase, and colipase at the lipid droplet surface.
Physiological Context: Enterohepatic Circulation
The body maintains a pool of bile acids through a highly efficient recycling system known as the enterohepatic circulation. After facilitating lipid absorption in the small intestine, approximately 95% of bile acids, including TCDCA, are reabsorbed in the terminal ileum and transported back to the liver via the portal vein. The liver then extracts them from the blood and re-secretes them into the bile. This cycle occurs multiple times a day, ensuring a constant supply of bile acids for digestion while minimizing the need for de novo synthesis from cholesterol.
The following diagram outlines the major steps in the enterohepatic circulation of TCDCA.
Caption: The recycling pathway of TCDCA between the liver and intestine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of TCDCA and other bile acids in lipid emulsification and digestion.
6.1. Protocol for Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence
This protocol is based on the principle that the fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is used to detect the formation of the hydrophobic micellar core.[12][13]
-
Materials:
-
This compound (TCDCA)
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) or Ethanol (spectroscopic grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks and precision pipettes
-
Fluorometer
-
-
Procedure:
-
Prepare Pyrene Stock Solution: Dissolve pyrene in acetone to a concentration of 2x10⁻⁵ M. This stock must be protected from light.
-
Prepare TCDCA Stock Solution: Prepare a concentrated stock solution of TCDCA (e.g., 100 mM) in PBS.
-
Prepare Sample Series: Prepare a series of TCDCA solutions in volumetric flasks with concentrations spanning the expected CMC (e.g., 0.1 mM to 50 mM).
-
Add Pyrene Probe: To each flask, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is approximately 2x10⁻⁷ M. The volume of acetone added should be less than 0.1% of the total sample volume to avoid affecting micellization.[8] Mix thoroughly.
-
Equilibration: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Fluorescence Measurement:
-
Set the fluorometer excitation wavelength to 334 nm.
-
Record the emission spectrum for each sample from 350 nm to 450 nm.
-
Record the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.[12]
-
-
Data Analysis:
-
Calculate the intensity ratio I₁/I₃ for each TCDCA concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of TCDCA concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the midpoint of this transition.[8]
-
-
6.2. Protocol for Pancreatic Lipase Activity Assay using pH-Stat Titration
This method measures lipase activity by titrating the free fatty acids (FFAs) released from a triglyceride substrate. The rate of addition of alkali (e.g., NaOH) required to maintain a constant pH is directly proportional to the enzyme's activity.[2][14][15]
-
Materials:
-
Tributyrin (B1683025) or olive oil emulsion (substrate)
-
Porcine pancreatic lipase
-
Porcine colipase
-
This compound (TCDCA)
-
Assay Buffer: Tris-HCl (e.g., 5 mM, pH 8.0)
-
CaCl₂ solution (e.g., 10 mM)
-
NaCl solution (e.g., 150 mM)
-
Standardized NaOH solution (e.g., 0.05 M)
-
pH-stat apparatus (autotitrator) with a thermostated reaction vessel and stirrer.
-
-
Procedure:
-
Prepare Reaction Medium: In the thermostated reaction vessel (maintained at 37°C), combine the assay buffer, NaCl, CaCl₂, colipase, and the desired concentration of TCDCA.
-
Prepare Substrate Emulsion: If using olive oil, prepare a stable emulsion by sonicating or homogenizing with gum arabic in the assay buffer. Tributyrin can often be added directly and emulsified by vigorous stirring.[15]
-
System Equilibration:
-
Add the substrate emulsion to the reaction vessel.
-
Start stirring at a constant rate (e.g., 600 rpm).
-
Allow the system to equilibrate to 37°C. Calibrate the pH electrode and set the pH-stat endpoint to the desired pH (e.g., pH 8.0).
-
-
Initiate Reaction: Add a known amount of pancreatic lipase solution to the vessel to start the reaction.
-
Titration: The pH-stat will automatically add NaOH to neutralize the released FFAs and maintain the constant pH. Record the volume of NaOH consumed over time (e.g., for 5-10 minutes).
-
Data Analysis:
-
Plot the volume of NaOH added versus time. The initial linear portion of the curve represents the rate of reaction.
-
Calculate the slope of this linear region (μL/min or mL/min).
-
Convert this rate to enzymatic activity (μmol of FFA released per minute) using the molarity of the NaOH titrant. One International Unit (U) of lipase activity is defined as 1 μmol of fatty acid released per minute.[14][16]
-
-
6.3. Protocol for Measuring Emulsion Droplet Size using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles suspended in a liquid by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
-
Materials:
-
Lipid source (e.g., olive oil)
-
TCDCA solution in a suitable buffer (e.g., PBS, pH 7.4)
-
High-purity water
-
Syringe filters (e.g., 0.22 μm or 0.45 μm) for buffer clarification
-
Dynamic Light Scattering (DLS) instrument with cuvettes
-
-
Procedure:
-
Prepare Emulsion:
-
Prepare the TCDCA solution at the desired concentration in filtered buffer.
-
Add the lipid (e.g., 1% v/v) to the TCDCA solution.
-
Create a coarse emulsion by vortexing for 1-2 minutes.
-
Homogenize the coarse emulsion using a high-pressure homogenizer or sonicator to create a fine, stable emulsion.
-
-
Sample Preparation for DLS:
-
Allow the emulsion to equilibrate at the desired measurement temperature (e.g., 25°C).
-
Dilute a small aliquot of the emulsion with the same filtered buffer used for its preparation to a suitable concentration. The appropriate dilution factor must be determined empirically to avoid multiple scattering effects (instrument software usually provides a count rate check).[17]
-
Gently mix the diluted sample by inversion. Avoid introducing air bubbles.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes.
-
Perform the measurement according to the instrument's standard operating procedure. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
The instrument software will use a correlation function to analyze the scattered light fluctuations and calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the breadth of the size distribution. A PDI value < 0.3 generally indicates a relatively monodisperse sample.
-
-
Conclusion
This compound is a cornerstone of lipid digestion, acting as a highly effective physiological emulsifier. Its amphipathic structure, enhanced by taurine conjugation, allows it to reduce interfacial tension, break down large lipid globules, and form mixed micelles that solubilize lipolytic products for absorption. The interplay of TCDCA with pancreatic lipase and colipase at the lipid-water interface is a finely tuned process that ensures the efficient hydrolysis of dietary fats. The experimental protocols detailed herein provide a framework for the quantitative assessment of these critical functions, enabling further research into the complex roles of bile acids in health, metabolic disease, and as targets for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. cliscent.com [cliscent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed [mdpi.com]
- 10. Gastric juice as a dissolution medium: surface tension and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study | MDPI [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 17. brookhaveninstruments.com [brookhaveninstruments.com]
The Role of Taurochenodeoxycholic Acid in Regulating Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules that play a central role in regulating their own synthesis, transport, and overall homeostasis. This intricate network of control is essential for maintaining lipid and glucose metabolism, as well as preventing the cytotoxic accumulation of bile acids. Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid formed in the liver from the conjugation of chenodeoxycholic acid (CDCA) with taurine, has emerged as a key regulator in this process. This technical guide provides an in-depth overview of the mechanisms by which TCDCA modulates bile acid homeostasis, focusing on its interactions with key nuclear and cell surface receptors.
Core Mechanisms of TCDCA Action
TCDCA exerts its regulatory effects on bile acid homeostasis primarily through the activation of two key receptors: the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the farnesoid X receptor (FXR).
TGR5-Mediated Signaling
TCDCA is a potent agonist of TGR5, a cell surface receptor expressed in various tissues, including the liver and intestine. Activation of TGR5 by TCDCA initiates a signaling cascade that has significant implications for bile acid homeostasis and inflammation.
Upon binding of TCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1][3] The TCDCA-TGR5-cAMP-PKA-CREB signaling pathway has been shown to play an essential anti-inflammatory role.[1] TCDCA, through this pathway, can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-12.[1]
Furthermore, TCDCA has been demonstrated to activate Ca2+/calmodulin (CaM) signaling through the TGR5 receptor.[4] This involves an increase in the concentration of inositol (B14025) triphosphate (IP3) and intracellular Ca2+, leading to the activation of CaM.[4]
FXR-Mediated Regulation
While less potent than its unconjugated precursor, chenodeoxycholic acid (CDCA), TCDCA can also activate the nuclear receptor FXR.[2] FXR is a master regulator of bile acid synthesis, transport, and metabolism. The activation of FXR by bile acids, including TCDCA, initiates a negative feedback loop to control bile acid levels.
Inhibition of Bile Acid Synthesis:
FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), a nuclear receptor that in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, primarily cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1).[5]
In the intestine, FXR activation by bile acids leads to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[5] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, thus providing another layer of negative feedback on bile acid synthesis.[6]
Regulation of Bile Acid Transport:
FXR activation also modulates the expression of key transporters involved in the enterohepatic circulation of bile acids. In hepatocytes, FXR upregulates the expression of the bile salt export pump (BSEP), which is responsible for pumping bile acids from the liver into the bile canaliculi.[7] It also induces the expression of the organic solute transporters alpha and beta (OSTα/OSTβ) on the basolateral membrane of enterocytes and hepatocytes, facilitating the efflux of bile acids into the portal blood and systemic circulation, respectively.[7]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of TCDCA and its precursor, CDCA, on key parameters of bile acid homeostasis.
| Compound | Receptor | Assay | EC50 | Reference |
| TCDCA | TGR5 | cAMP Luciferase Assay | Not explicitly stated, but significant activation observed at 1-100 µM | [2] |
| CDCA | FXR | Reporter Assay | 17 µM | [1] |
| Obeticholic Acid (OCA) | FXR | Reporter Assay | 99 nM | [7] |
| Treatment | Gene | Cell Type | Fold Change | Concentration | Time | Reference |
| CDCA | SHP mRNA | Primary Human Hepatocytes | ~5-fold increase | 50 µM | 1 hour | [3] |
| CDCA | FGF19 mRNA | Primary Human Hepatocytes | Significant increase | 50 µM | 1 hour | [3] |
| CDCA | CYP7A1 mRNA | Primary Human Hepatocytes | Rapid and strong repression | 50 µM | 3-6 hours | [3] |
| OCA | OSTα Protein | Sandwich-Cultured Human Hepatocytes | ~2.6-fold increase | 1 µM | 72 hours | [7] |
| OCA | OSTβ Protein | Sandwich-Cultured Human Hepatocytes | ~11-fold increase | 1 µM | 72 hours | [7] |
| CDCA | OSTα Protein | Sandwich-Cultured Human Hepatocytes | ~2.8-fold increase | 100 µM | 72 hours | [7] |
| CDCA | OSTβ Protein | Sandwich-Cultured Human Hepatocytes | ~13-fold increase | 100 µM | 72 hours | [7] |
| TCDCA (10⁻⁴ mol/L) | IP3 and CaM gene expression | NR8383 cells | Increased | 10⁻⁴ mol/L | 1 hour | [4] |
| TCDCA (10⁻⁴ or 10⁻⁵ mol/L) | Ca²⁺ concentration | TGR5-NR8383 cells | Increased | 10⁻⁴ or 10⁻⁵ mol/L | 1 hour | [4] |
Experimental Protocols
In Vitro FXR Reporter Gene Assay
Objective: To determine the potency of TCDCA in activating the farnesoid X receptor (FXR).
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive luciferase reporter plasmid (e.g., containing a BSEP promoter)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (TCDCA)
-
Positive control (e.g., GW4064 or CDCA)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of TCDCA (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve and calculate the EC50 value.
In Vivo Mouse Model of Cholestasis and Bile Acid Analysis
Objective: To investigate the in vivo effects of TCDCA on bile acid homeostasis in a mouse model of cholestasis.
Materials:
-
Male C57BL/6J mice
-
This compound (TCDCA)
-
Vehicle (e.g., saline or corn oil)
-
Bile duct cannulation surgery equipment
-
Metabolic cages for bile collection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Bile acid standards
Methodology:
-
Animal Model: Induce cholestasis in mice through a method such as bile duct ligation (BDL) or by feeding a diet containing a cholestatic agent like 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC).[8]
-
TCDCA Administration: Administer TCDCA to the cholestatic mice via oral gavage or intraperitoneal injection at a predetermined dose and frequency. A control group should receive the vehicle.
-
Bile Collection: Perform bile duct cannulation on anesthetized mice. Place the mice in metabolic cages and collect bile at specified time intervals.
-
Sample Preparation: Prepare bile and serum samples for LC-MS/MS analysis. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation and dilution of the supernatant.[3][6]
-
LC-MS/MS Analysis: Quantify the levels of TCDCA and other bile acids in the collected bile and serum samples using a validated LC-MS/MS method.[3][6] This involves chromatographic separation of the bile acids followed by detection and quantification using mass spectrometry.
-
Data Analysis: Compare the bile acid profiles between the TCDCA-treated and control groups to assess the impact of TCDCA on bile acid synthesis, conjugation, and transport.
Mandatory Visualization
Signaling Pathways
Caption: TCDCA activates TGR5, leading to cAMP/PKA/CREB and Ca²⁺/CaM signaling.
Caption: TCDCA activates FXR in hepatocytes and enterocytes to regulate bile acid synthesis and transport.
Experimental Workflows
References
- 1. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Diethoxycarbonyl-1,4-Dihydrocollidine Diet: A Rodent Model in Cholestasis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurochenodeoxycholic Acid (TCDCA): A Key Signaling Molecule in Metabolic Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid synthesized in the liver from cholesterol through the conjugation of chenodeoxycholic acid (CDCA) with taurine.[1][2][3] Beyond its classical role as a biological detergent facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, TCDCA has emerged as a critical signaling molecule that actively modulates a complex network of metabolic pathways.[4][5] It exerts its effects by interacting with specific nuclear receptors and G-protein coupled receptors, thereby regulating lipid, glucose, and energy homeostasis.[6][7] Dysregulation of TCDCA signaling has been implicated in various metabolic disorders, including hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, making it a molecule of significant interest for therapeutic intervention.[4][8][9]
Core Signaling Pathways of this compound
TCDCA's function as a metabolic regulator is primarily mediated through its interaction with two key receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[4][10] TCDCA is a known agonist of FXR.[11][12] The activation of FXR by TCDCA in the liver and intestine initiates a cascade of transcriptional events that maintain metabolic homeostasis.
-
Bile Acid Homeostasis: In the liver, FXR activation represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, through the induction of the small heterodimer partner (SHP).[7][13] In the intestine, TCDCA-activated FXR induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which then travels to the liver to suppress CYP7A1 expression, forming a negative feedback loop.[7]
-
Lipid Metabolism: FXR activation by TCDCA influences lipid metabolism by downregulating the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes.[4] This leads to decreased triglyceride synthesis.
-
Glucose Metabolism: The TCDCA-FXR axis plays a role in glucose regulation. Studies have shown that a high-fat diet can increase TCDCA levels in the small intestine, leading to FXR activation which can impair nutrient-sensing glucoregulatory pathways.[12][14] Conversely, inhibiting this axis can improve glucose tolerance.[12][14] In the dorsal vagal complex of the brain, TCDCA-mediated FXR activation has been shown to be a critical link between the gut microbiome and central insulin (B600854) action.[15]
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, certain immune cells, and brown adipose tissue.[16][17] TCDCA is an agonist for TGR5, and its activation triggers a distinct signaling cascade.[16][18]
-
Mechanism of Action: Upon binding of TCDCA, TGR5 couples to the Gαs protein, which activates adenylyl cyclase.[16] This leads to the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[1][16] The rise in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[16]
-
Metabolic Effects:
-
Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure by promoting the intracellular activation of thyroid hormone (T4 to T3) via the enzyme deiodinase 2 (D2), a process dependent on cAMP.[19]
-
Glucose Homeostasis: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.
-
Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit inflammatory responses by antagonizing the NF-κB pathway.[20]
-
Other Signaling Pathways
Some studies suggest that TCDCA can also activate survival pathways to protect hepatocytes from the toxicity of more hydrophobic bile acids. One such pathway involves the phosphatidylinositol 3-kinase (PI3K). TCDCA has been shown to activate PI3K, which in turn activates protein kinase C zeta (PKCζ) and the transcription factor nuclear factor kappa B (NF-κB), promoting cell survival.[21]
Quantitative Data on TCDCA Interactions and Effects
The following tables summarize key quantitative data regarding TCDCA's role as a signaling molecule, compiled from various experimental studies.
Table 1: Receptor Binding and Activation Data for TCDCA
| Receptor | Parameter | Value | Cell Type/System | Reference |
| TGR5 | EC50 | ~4.4 µM | N/A | [17] |
| TGR5 | Activation | Significant increase in cAMP | 293T cells | [18] |
| TGR5 | Activation | TCDCA (10⁻⁴ to 10⁻⁶ mol/L) increased IP3, Ca²⁺, and CaM expression | NR8383 cells | [22] |
| FXR | Activation | Agonist | Human, Mouse | [11] |
Table 2: Effects of TCDCA on Metabolic Parameters in vivo
| Animal Model | TCDCA Dosage | Duration | Key Findings | Reference |
| High-Fat Diet (HFD) Mice | Low, Medium, High doses (specifics not stated) | 30 days | Significantly ameliorated hyperlipidemia; Reduced TG, TC, LDL-C; Attenuated fatty liver and lipid deposition. | [8] |
| Broilers | 0.20 g (oral admin) | 14 to 28 days of age | Promoted abdominal fat deposition; Upregulated SREBP-1 and C/EBPα in abdominal fat. | [4] |
| HFD Rats | N/A (HFD induced TCDCA increase) | Short-term | Increased TCDCA in intestine, plasma, and dorsal vagal complex correlated with impaired glucose tolerance and insulin resistance. | [12][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of TCDCA signaling. Below are outlines for key experimental protocols commonly employed in this field.
Protocol 1: In Vitro TGR5 Activation Assay using Luciferase Reporter
This assay quantifies the activation of TGR5 by measuring the downstream production of cAMP.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with a TGR5 expression vector and a cAMP-responsive element (CRE)-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
-
TCDCA Treatment:
-
After 24 hours, replace the medium with serum-free medium containing various concentrations of TCDCA (e.g., 10⁻⁶ M to 10⁻⁴ M). Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the TCDCA concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Protocol 2: In Vivo Study of TCDCA Effects on Hyperlipidemia in Mice
This protocol describes an animal study to evaluate the therapeutic potential of TCDCA on diet-induced metabolic disease.[8]
-
Animal Model Induction:
-
House C57BL/6J mice in a controlled environment.
-
Feed mice a high-fat diet (HFD) for a period of 4-8 weeks to induce a hyperlipidemic and obese phenotype. A control group receives a standard chow diet.
-
-
TCDCA Administration:
-
Divide HFD-fed mice into several groups: HFD control (vehicle), positive control (e.g., fenofibrate), and TCDCA treatment groups (e.g., low, medium, and high doses).
-
Administer TCDCA orally by gavage daily for a specified duration (e.g., 30 days).[8]
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples after fasting to measure serum levels of triglyceride (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
-
-
Tissue Analysis:
-
Harvest liver tissue.
-
Fix a portion of the liver in formalin for histological analysis (Hematoxylin and Eosin staining) to assess liver morphology and steatosis.
-
Freeze another portion for Oil Red O staining to visualize lipid accumulation.
-
Snap-freeze remaining tissue in liquid nitrogen for subsequent gene expression (qPCR) or protein analysis (Western blot).
-
-
Data Analysis:
-
Use statistical tests (e.g., ANOVA) to compare metabolic parameters and histological scores between the different treatment groups.
-
This compound is a pleiotropic signaling molecule with profound effects on metabolic regulation. Its ability to activate both the nuclear receptor FXR and the G-protein coupled receptor TGR5 places it at a critical nexus controlling lipid metabolism, glucose homeostasis, and energy expenditure. While high levels of TCDCA can be associated with metabolic dysfunction, particularly through the FXR pathway in the context of a high-fat diet, its activation of TGR5 presents therapeutic opportunities for metabolic diseases. A deeper understanding of the tissue-specific actions and downstream signaling networks of TCDCA is essential for the development of novel therapeutic strategies targeting these pathways for conditions such as hyperlipidemia, NAFLD, and type 2 diabetes. The experimental frameworks provided herein offer a basis for the continued investigation of this multifaceted bile acid.
References
- 1. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes abdominal fat deposition by modulating the crosstalk between bile acid metabolism and intestinal microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Taurochenodesoxycholic acid (HMDB0000951) [hmdb.ca]
- 6. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. townsendletter.com [townsendletter.com]
- 11. mdpi.com [mdpi.com]
- 12. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FXR in the dorsal vagal complex is sufficient and necessary for upper small intestinal microbiome-mediated changes of TCDCA to alter insulin action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Taurochenodeoxycholic Acid: A Technical Guide
Executive Summary: Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, is emerging as a significant signaling molecule with potent anti-inflammatory and immunomodulatory properties. Traditionally known for its role in lipid digestion, recent research has unveiled its ability to interact with multiple cellular signaling pathways central to the inflammatory response. This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental protocols used to investigate the anti-inflammatory effects of TCDCA. It is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents for inflammatory diseases. TCDCA exerts its effects primarily through the activation of the Glucocorticoid Receptor (GR) and the Takeda G protein-coupled receptor 5 (TGR5), leading to the downstream inhibition of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and suppression of the NLRP3 inflammasome.
Core Anti-inflammatory Signaling Pathways of TCDCA
This compound's anti-inflammatory activity is not mediated by a single mechanism but rather through a multi-pronged approach involving several key signaling pathways. The primary pathways identified are the Glucocorticoid Receptor (GR) pathway, the Takeda G protein-coupled receptor 5 (TGR5) pathway, and direct inhibition of NF-κB signaling.
Glucocorticoid Receptor (GR) Activation and AP-1 Inhibition
TCDCA has been shown to function as an agonist for the Glucocorticoid Receptor, a well-known regulator of inflammation.[1] TCDCA activates GR in a concentration-dependent manner, initiating a signaling cascade that shares similarities with glucocorticoid effects.[1] A key consequence of GR activation by TCDCA is the inhibition of the Activator Protein-1 (AP-1) signaling pathway.[1][2] In inflammatory conditions, such as those stimulated by interleukin-1β (IL-1β), the expression of c-Fos and the phosphorylation of c-Jun are elevated, leading to AP-1 activation.[1] TCDCA reverses these effects, suppressing the transcriptional activity of AP-1 and thereby reducing the expression of AP-1-dependent inflammatory genes.[1]
TGR5-Mediated Signaling
TCDCA is a natural ligand for TGR5, a G protein-coupled receptor expressed on various immune cells, including macrophages.[3][4][5] The activation of TGR5 by TCDCA initiates at least two significant anti-inflammatory cascades:
-
cAMP/PKA Pathway : Upon binding TCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][6] This TGR5-cAMP-PKA axis has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the maturation of IL-1β.[7][8] This pathway also contributes to the inhibition of NF-κB.[9]
-
Ca2+/Calmodulin Signaling : TCDCA-mediated TGR5 activation also stimulates the Ca2+/Calmodulin (CaM) signaling pathway, increasing intracellular concentrations of inositol (B14025) triphosphate (IP3) and Ca2+.[10]
Direct Inhibition of NF-κB Signaling
A primary mechanism for TCDCA's anti-inflammatory action is the potent suppression of the NF-κB signaling pathway.[11] TCDCA treatment leads to the up-regulation of the NF-κB inhibitor alpha (IκBα) protein.[11] IκBα binds to the NF-κB dimer in the cytoplasm, masking its nuclear localization signal and preventing its translocation to the nucleus. By sequestering NF-κB in the cytoplasm, TCDCA effectively blocks the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[11]
Quantitative Data on TCDCA's Anti-inflammatory Effects
The anti-inflammatory effects of TCDCA have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: Effect of TCDCA on Pro-inflammatory Cytokine Expression
| Model System | TCDCA Concentration | Target Cytokine | Observed Effect | Reference |
|---|---|---|---|---|
| Peritoneal Macrophages (from Adjuvant Arthritis Rats) | 150 µg/mL | TNF-α, IL-1β, IL-6 | Significant decrease in protein and mRNA expression. | [11] |
| Peritoneal Macrophages (from Adjuvant Arthritis Rats) | 180 µg/mL | TNF-α, IL-1β, IL-6 | Marked, concentration-dependent decrease. | [11] |
| Peritoneal Macrophages (from Adjuvant Arthritis Rats) | 200 µg/mL | TNF-α, IL-1β, IL-6 | Marked, concentration-dependent decrease. | [11] |
| Synovial Tissue & Plasma (Adjuvant Arthritis Rats) | Not Specified | TNF-α, IL-1β, IL-6 | Inhibition of mRNA and protein expression. |[4] |
Table 2: Effect of TCDCA on Gene Expression in Fibroblast-like Synoviocytes (FLS)
| TCDCA Concentration | Target Gene | Observed Effect (mRNA & Protein) | Reference |
|---|---|---|---|
| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | SRSF9 | Significant up-regulation (p < 0.05). | [4][12] |
| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | GPX3 | Significant up-regulation (p < 0.05). | [4][12] |
| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | CSTB | mRNA up-regulation. | [4][12] |
| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | CTGF | mRNA up-regulation. | [4][12] |
| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | GAPDH | mRNA up-regulation. |[4][12] |
Table 3: Effect of TCDCA on Transcription Factor Activity
| Model System | TCDCA Concentration | Transcription Factor | Assay Method | Observed Effect | Reference |
|---|---|---|---|---|---|
| Fibroblast-like Synoviocytes (FLS) | 10 µM, 100 µM | Glucocorticoid Receptor (GR) | Luciferase Reporter Assay | Concentration-dependent activation. | [1] |
| Fibroblast-like Synoviocytes (FLS) | 100 µM | Activator Protein-1 (AP-1) | Colorimetric Assay | Repressed IL-1β-induced DNA-binding activity. | [1] |
| Peritoneal Macrophages (from AA Rats) | 150-200 µg/mL | Nuclear Factor-kappa B (NF-κB) | Colorimetric Assay | Concentration-dependent inhibition of DNA-binding activity. |[11] |
Experimental Protocols
The investigation of TCDCA's properties relies on a combination of established in vitro and in vivo methodologies.
In Vitro Experimental Protocols
A common workflow for studying TCDCA's effects on cultured cells involves cell treatment followed by molecular analysis.
-
Cell Culture and Treatment:
-
Cells: Fibroblast-like synoviocytes (FLS) are often isolated from rat models of adjuvant arthritis.[4] Peritoneal macrophages are harvested from rats.[11] Cell lines like 293T can be used for receptor-specific studies.[6]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.[4][6]
-
Treatment: Cells are treated with varying concentrations of TCDCA (e.g., 10⁻⁷ M to 10⁻⁵ M) for a specified duration, often 12 to 24 hours.[4] In many experiments, cells are co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) or IL-1β to induce an inflammatory response.[1]
-
-
Gene Expression Analysis (q-PCR):
-
RNA Extraction: Total RNA is extracted from cell pellets using a reagent like Trizol or a commercial kit.[4] RNA quality and quantity are assessed via spectrophotometry (OD₂₆₀/₂₈₀ ratio) and bioanalyzer.[4]
-
Reverse Transcription: A defined amount of total RNA (e.g., 1-2 µg) is reverse transcribed into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is used as a template in a real-time PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) for normalization.
-
-
Protein Quantification (Western Blot & ELISA):
-
Western Blot:
-
Lysate Preparation: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated with primary antibodies against target proteins (e.g., p-c-Jun, IκBα) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
ELISA:
-
Sample Preparation: Cell culture supernatants are collected to measure secreted cytokines.
-
Assay: Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions. This typically involves capturing the cytokine with a plate-bound antibody, detecting it with a second, enzyme-linked antibody, and quantifying the result with a colorimetric substrate.[11]
-
-
-
Transcription Factor DNA-Binding Assay:
-
Nuclear Extraction: Nuclear proteins are extracted from treated cells using a specialized kit.
-
Assay: A multi-well colorimetric assay is used. The nuclear extract is added to a microplate well to which a specific DNA probe (containing the consensus binding site for the transcription factor, e.g., NF-κB) has been immobilized.
-
Detection: The bound transcription factor is detected with a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate. The optical density is read on a plate reader.[11]
-
In Vivo Experimental Models
-
Adjuvant-Induced Arthritis (AIA) in Rats:
-
Induction: Arthritis is induced in Sprague Dawley rats by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the hind paw pad.[4]
-
Treatment: TCDCA is administered to the rats, typically via oral gavage, for a set period following arthritis induction.
-
Assessment: The anti-inflammatory effect is evaluated by measuring paw swelling, arthritis index scores, and by analyzing inflammatory markers in blood plasma and synovial tissues post-euthanasia.[4]
-
-
Xylene-Induced Ear Edema in Mice:
-
Induction: Acute inflammation is induced by applying xylene to the surface of a mouse's ear.[4]
-
Treatment: TCDCA is administered systemically or topically before or after xylene application.
-
Assessment: The degree of edema is quantified by measuring the difference in weight between the treated and untreated ears.[4]
-
Conclusion and Future Directions
This compound demonstrates significant, multi-faceted anti-inflammatory properties. Its ability to concurrently engage the GR pathway, activate TGR5 signaling, and inhibit the master inflammatory regulator NF-κB positions it as a compelling candidate for further investigation. The quantitative data consistently show a reduction in key pro-inflammatory cytokines and modulation of inflammation-related genes.
Future research should focus on elucidating the interplay and potential synergy between the GR and TGR5 pathways in different cell types. Further studies are required to establish a more precise dose-response relationship in various preclinical models of chronic inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. The development of targeted delivery systems to enhance the local concentration of TCDCA at sites of inflammation could also improve its therapeutic index and clinical potential.
References
- 1. This compound Inhibited AP-1 Activation via Stimulating Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Transcriptome investigation of anti‐inflammation and immuno‐regulation mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Control Inflammation and Metabolic Disorder through Inhibition of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of this compound on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Transcriptome investigation of anti-inflammation and immuno-regulation mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurochenodeoxycholic Acid: A Technical Guide to its Function in Cholesterol Metabolism and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, plays a pivotal role in the intricate regulation of cholesterol homeostasis. As a potent agonist of the farnesoid X receptor (FXR), TCDCA orchestrates a complex network of signaling pathways that govern cholesterol synthesis, catabolism, and transport. This technical guide provides an in-depth exploration of TCDCA's mechanisms of action, focusing on its impact on key enzymes and transporters involved in cholesterol metabolism. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for investigating TCDCA's effects, and visual representations of the underlying signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of TCDCA and other bile acid-based modulators for the management of dyslipidemia and related metabolic disorders.
Introduction
Bile acids, the end products of cholesterol catabolism in the liver, are not merely digestive surfactants but also crucial signaling molecules that regulate a wide array of metabolic processes.[1][2] this compound (TCDCA), the taurine (B1682933) conjugate of chenodeoxycholic acid (CDCA), is a primary bile acid found in significant concentrations in the bile of many species, including humans and rodents.[3] TCDCA exerts its profound effects on cholesterol metabolism primarily through the activation of the nuclear hormone receptor, the farnesoid X receptor (FXR).[4] FXR activation by bile acids, including TCDCA, triggers a cascade of transcriptional events that collectively lead to a reduction in intracellular cholesterol levels. This is achieved through the coordinated regulation of genes involved in cholesterol synthesis, uptake, conversion to bile acids, and biliary excretion.
This guide will delve into the specific functions of TCDCA in cholesterol metabolism and transport, providing a technical overview of its molecular mechanisms, quantitative effects observed in preclinical models, and detailed methodologies for its study.
TCDCA's Role in Cholesterol Metabolism
TCDCA's primary function in cholesterol metabolism is to act as a feedback regulator, signaling cholesterol excess and initiating pathways to reduce hepatic cholesterol levels. This is accomplished through its interaction with FXR and the subsequent modulation of key regulatory proteins.
Regulation of Cholesterol Synthesis
The synthesis of cholesterol is a tightly regulated process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the rate-limiting enzyme.[5] Bile acids, through FXR activation, indirectly suppress cholesterol synthesis. TCDCA, as an FXR agonist, is expected to contribute to this regulation. The canonical pathway involves the FXR-dependent induction of the small heterodimer partner (SHP), which in turn inhibits the liver X receptor (LXR). LXR is a key transcriptional activator of sterol regulatory element-binding protein 2 (SREBP-2), the master regulator of cholesterol biosynthesis genes, including HMG-CoA reductase.[6][7] By suppressing the LXR-SREBP-2 axis, TCDCA can theoretically reduce the expression of HMG-CoA reductase, thereby decreasing de novo cholesterol synthesis.
Regulation of Cholesterol Catabolism to Bile Acids
TCDCA plays a crucial role in the negative feedback regulation of its own synthesis. The conversion of cholesterol to bile acids is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[8] Activation of FXR by TCDCA leads to the induction of SHP, which then represses the transcriptional activity of nuclear receptors, including Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), that are essential for CYP7A1 gene expression.[3][9] This feedback loop ensures that when bile acid levels are high, the synthesis of new bile acids from cholesterol is attenuated.
Signaling Pathways
The central signaling pathway through which TCDCA regulates cholesterol metabolism is the FXR signaling cascade.
TCDCA's Role in Cholesterol Transport
Beyond its effects on cholesterol metabolism, TCDCA also influences the transport of cholesterol, particularly its excretion from the liver into the bile.
Regulation of Biliary Cholesterol Excretion
The transport of free cholesterol from hepatocytes into the bile canaliculi is a critical step in reverse cholesterol transport and is primarily mediated by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[10][11] These two half-transporters form an obligate heterodimer that is essential for biliary cholesterol secretion. The expression of ABCG5 and ABCG8 is transcriptionally regulated by LXR.[12] While the primary regulation is via LXR, bile acids, through FXR, can also influence ABCG5/G8 expression, although the exact mechanism is complex and may be indirect.[13][14] By modulating the expression of these transporters, TCDCA can impact the rate of cholesterol elimination from the body.
Quantitative Data on TCDCA's Effects
A study by Cui et al. (2023) investigated the effects of TCDCA on hyperlipidemic mice induced by a high-fat diet (HFD).[3] The following tables summarize the key quantitative findings from this study.
Table 1: Effect of TCDCA on Serum Lipid Profile in HFD-Induced Hyperlipidemic Mice
| Treatment Group | Dose | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) | LDL-C (mmol/L) | HDL-C (mmol/L) |
| Control | - | 4.2 ± 0.5 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.4 |
| HFD | - | 7.8 ± 0.9 | 2.1 ± 0.4 | 3.9 ± 0.6 | 1.2 ± 0.2 |
| TCDCA-L | 25 mg/kg/day | 5.1 ± 0.6 | 1.2 ± 0.3 | 2.1 ± 0.4 | 2.0 ± 0.3 |
| TCDCA-M | 50 mg/kg/day | 5.8 ± 0.7 | 1.5 ± 0.3 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| TCDCA-H | 100 mg/kg/day | 6.5 ± 0.8 | 1.7 ± 0.4 | 3.1 ± 0.5 | 1.5 ± 0.2 |
| Fenofibrate | 50 mg/kg/day | 5.5 ± 0.7 | 1.3 ± 0.3 | 2.3 ± 0.4 | 1.9 ± 0.3 |
| Data are presented as mean ± SD. **p < 0.01 vs. Control group; p < 0.05 vs. HFD group. Data adapted from Cui et al., 2023.[3] |
Table 2: Effect of TCDCA on Body Weight and Liver Index in HFD-Induced Hyperlipidemic Mice
| Treatment Group | Dose | Final Body Weight (g) | Liver Index (Liver Weight/Body Weight) |
| Control | - | 28.5 ± 2.1 | 0.042 ± 0.005 |
| HFD | - | 35.2 ± 3.5 | 0.058 ± 0.007 |
| TCDCA-L | 25 mg/kg/day | 30.1 ± 2.8 | 0.045 ± 0.006 |
| TCDCA-M | 50 mg/kg/day | 31.5 ± 3.1 | 0.049 ± 0.006 |
| TCDCA-H | 100 mg/kg/day | 32.8 ± 3.3 | 0.052 ± 0.007 |
| Fenofibrate | 50 mg/kg/day | 30.8 ± 2.9 | 0.047 ± 0.005 |
| *Data are presented as mean ± SD. **p < 0.01 vs. Control group; p < 0.05 vs. HFD group. Data adapted from Cui et al., 2023.[3] |
These data demonstrate that TCDCA, particularly at a low dose, significantly ameliorates hyperlipidemia and reduces liver enlargement in a diet-induced obesity model.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of TCDCA in cholesterol metabolism and transport.
In Vivo Hyperlipidemia Mouse Model
Objective: To evaluate the effect of TCDCA on plasma and hepatic lipid levels in a diet-induced model of hyperlipidemia.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: Acclimatize mice for one week with free access to standard chow and water.
-
Induction of Hyperlipidemia: Feed mice a high-fat diet (HFD) containing 60% of calories from fat for 4 weeks to induce hyperlipidemia.[3] A control group is fed a standard chow diet.
-
TCDCA Administration: Following the induction period, divide the HFD-fed mice into treatment groups and administer TCDCA orally by gavage daily for 30 days at desired doses (e.g., 25, 50, 100 mg/kg/day).[3] A vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Sample Collection: At the end of the treatment period, fast the mice overnight and collect blood via cardiac puncture for serum lipid analysis. Euthanize the mice and collect the liver for weight measurement, histological analysis, and gene/protein expression studies. Feces can be collected over the final 24-72 hours for neutral sterol analysis.
-
Biochemical Analysis: Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial enzymatic kits.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess overall liver morphology and steatosis. For lipid accumulation analysis, embed a portion of the liver in Optimal Cutting Temperature (OCT) compound, freeze, and section for Oil Red O staining.
FXR Activation Assay (Luciferase Reporter Assay)
Objective: To determine the ability of TCDCA to activate FXR in a cell-based assay.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 or HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Co-transfect the cells with an FXR expression plasmid, an FXR response element (FXRE)-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[15]
-
TCDCA Treatment: After 24 hours of transfection, treat the cells with varying concentrations of TCDCA (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a known FXR agonist (e.g., GW4064) as a positive control.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.
References
- 1. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method for assaying rat liver microsomal 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity and its application in a study of the effect of dietary cholesterol on this effect of dietary cholesterol on this enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Whitepaper: Discovery, Characterization, and Biological Significance of Taurochenodeoxycholic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid formed in the liver of most vertebrate species by the conjugation of chenodeoxycholic acid (CDCA) with the amino acid taurine.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Beyond its digestive functions, TCDCA is now recognized as a key signaling molecule that modulates various metabolic and inflammatory pathways, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). While TCDCA is well-characterized in mammals like humans and bears, recent research has begun to explore its role and metabolism in other species, offering new insights into its therapeutic potential. This document provides a comprehensive technical overview of TCDCA, focusing on its characterization, analytical methodologies, and biological signaling pathways, with a particular emphasis on findings in less-traditionally studied species where available.
Discovery and Characterization in Novel Contexts
While TCDCA itself is not a new discovery, recent research has focused on novel aspects of its production and function, particularly concerning the gut microbiome and its effects in diverse species.
2.1 Enzymatic Discovery in the Black Bear Gut Microbiome
The Asiatic black bear (Ursus thibetanus) is unique for producing significant quantities of tauroursodeoxycholic acid (TUDCA), a therapeutically valuable epimer of TCDCA.[3] TCDCA serves as the direct precursor to TUDCA through a two-step enzymatic process facilitated by gut microbes.[3] A metagenomic approach applied to fecal samples from black bears led to the discovery of five new 7α-hydroxysteroid dehydrogenase (7α-HSDH) enzymes and one new 7β-hydroxysteroid dehydrogenase (7β-HSDH) enzyme.[3] These enzymes are critical for the bioconversion of TCDCA into TUDCA, and some of the newly discovered enzymes exhibited significantly higher activity than previously known ones.[3] This discovery highlights the gut microbiome as a rich source for novel enzymes capable of metabolizing bile acids, opening avenues for the biotechnological production of therapeutic bile acids.[3]
2.2 Physiological Effects in Aquaculture Species
Recent studies have investigated the role of TCDCA as a feed additive in aquaculture, specifically in the Red Swamp Crayfish (Procambarus clarkii). An 8-week feeding experiment demonstrated that dietary TCDCA supplementation improved growth, muscle quality, and modulated the intestinal microbiota of the crayfish.[4] This research into a non-mammalian species underscores the conserved and fundamental roles of bile acids in metabolism and gut health across different phyla.
Quantitative Analysis of TCDCA
Accurate quantification of TCDCA in biological matrices is essential for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
3.1 TCDCA Concentration in Bear Bile
The table below summarizes quantitative data from an HPLC analysis of bile from 93 Ursidae (bear) samples, demonstrating the relative abundance of TCDCA and other key bile acids.[5][6]
| Bile Acid | Average Concentration (µg/mL) | Linearity Range (µg/mL) |
| This compound (TCDCA) | 1968 | 50 - 2000 |
| Tauroursodeoxycholic Acid (TUDCA) | 3087 | 50 - 2000 |
| Taurocholic Acid (TC) | 212.6 | 50 - 2000 |
Table 1: Quantitative analysis of major bile acids in Ursidae bile samples. Data sourced from studies utilizing HPLC for simultaneous quantitation.[5][6]
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate study of TCDCA. The following sections describe standard methodologies for extraction and analysis.
4.1 Protocol for Bile Acid Extraction from Serum
This protocol is adapted from standard methods for bile acid analysis in clinical and preclinical studies.[2]
-
Sample Preparation: Thaw frozen serum samples at 4°C.
-
Internal Standard Addition: Aliquot 20 µL of serum into a microcentrifuge tube. Add 80 µL of an ice-cold methanolic solution containing a suite of stable-isotope-labeled bile acid internal standards.
-
Protein Precipitation: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to glass HPLC vials equipped with microinserts.
-
Analysis: The samples are now ready for analysis by a validated LC-MS/MS method.
4.2 Protocol for HPLC-Based Quantification of TCDCA
This method is suitable for the simultaneous quantification of TCDCA, TUDCA, and TC in bile samples.[5][6]
-
Instrumentation: High-Performance Liquid Chromatography system with a differential refraction detector (RID) or mass spectrometer.[7]
-
Chromatographic Column: Vydac reversed-phase C18 column or a C4 column.[5][7]
-
Mobile Phase: A mixture of 0.1 mol/L aqueous ammonium (B1175870) chloride solution, tetrahydrofuran, and methanol (B129727) (e.g., in a 5:2:3 ratio), with the pH adjusted to 7.00 using triethylamine.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
RID: For general quantification without mass-specific data.
-
MS/MS: For highly sensitive and specific quantification using stable-isotope-dilution.
-
-
Quantification: Calculate the concentration of TCDCA based on the peak area ratio against an internal standard, using a calibration curve generated from standard solutions of known concentrations (e.g., 50-2000 µg/mL).[5][6]
Visualization of Key Pathways and Workflows
5.1 TCDCA Signaling Pathways
TCDCA exerts its biological effects primarily by activating the nuclear receptor FXR and the membrane-bound receptor TGR5. These interactions trigger downstream signaling cascades that regulate gene expression related to metabolism and inflammation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of tauroursodeoxycholic acid biotransformation enzymes from the gut microbiome of black bears using metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
- 6. "Identification and quantitation of bile acids in bear bile by HPLC" by D.-L. Lin, H.-C. Chang et al. [jfda-online.com]
- 7. CN105891351A - Novel detection method of tauroursodeoxycholic acid content and relevant substances - Google Patents [patents.google.com]
Evolutionary Crossroads: A Technical Guide to the Conservation of Taurochenodeoxycholic Acid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, plays a pivotal role in lipid digestion, cholesterol homeostasis, and cellular signaling. Its synthesis from cholesterol is a multi-step enzymatic process that exhibits remarkable conservation and divergence across the vertebrate lineage. This technical guide provides an in-depth exploration of the evolutionary history of TCDCA synthesis, focusing on the core enzymatic machinery, regulatory networks, and comparative biochemistry. We present a synthesis of current knowledge, including quantitative data on enzyme kinetics and bile acid composition, detailed experimental protocols for studying the pathway, and visual representations of key biological and experimental workflows. Understanding the evolutionary nuances of this pathway is critical for leveraging animal models in metabolic research and for the development of novel therapeutics targeting bile acid metabolism.
Introduction to Bile Acid Synthesis
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the solubilization and absorption of dietary fats and fat-soluble vitamins in the intestine. The synthesis of the two primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), is the major pathway for cholesterol catabolism.[1] Before secretion into bile, these primary bile acids are conjugated with an amino acid, typically taurine (B1682933) or glycine (B1666218), to increase their solubility and detergent properties.[2][3] this compound (TCDCA) is the product of conjugating CDCA with taurine.[4]
The synthesis of CDCA, the precursor to TCDCA, occurs via two primary pathways: the "classical" (or neutral) pathway and the "alternative" (or acidic) pathway.
-
Classical (Neutral) Pathway: This is the predominant pathway in most mammals. It is initiated in the endoplasmic reticulum by Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme that converts cholesterol to 7α-hydroxycholesterol.[5] Subsequent reactions involving a cascade of enzymes lead to the formation of CDCA.
-
Alternative (Acidic) Pathway: This pathway is initiated in the mitochondria by Sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the C27 position.[6][7] This is followed by 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1) and further processing to yield CDCA. While a minor pathway in adult humans, it is more significant in neonates and certain disease states.[8]
Once synthesized, CDCA is activated to a Coenzyme A (CoA) thioester and then conjugated with taurine by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][9] The evolutionary conservation and diversification of these three key enzymes—CYP7A1, CYP27A1, and BAAT—form the basis of this guide.
Evolutionary Conservation of Core Synthesis Enzymes
The fundamental machinery for bile acid synthesis appeared early in vertebrate evolution, with bile acids being present in all vertebrates but absent in invertebrates.[4] However, the structure of bile salts and the specific enzymes involved have undergone significant diversification.
Cholesterol 7α-hydroxylase (CYP7A1)
CYP7A1 is the committed, rate-limiting enzyme of the classical pathway. Its expression is tightly regulated to maintain bile acid homeostasis. Phylogenetic analysis shows that CYP7A1 orthologs are present across vertebrates, indicating its ancient origin as the primary regulator of bile acid synthesis.
Sterol 27-hydroxylase (CYP27A1)
CYP27A1 initiates the alternative pathway and is also involved in later steps of the classical pathway. Unlike the liver-specific CYP7A1, CYP27A1 is expressed in most tissues, suggesting broader roles in sterol metabolism. Phylogenetic trees show that CYP27A1 is also highly conserved across vertebrates, from fish to mammals, underscoring its fundamental role.[10]
Bile Acid-CoA:amino acid N-acyltransferase (BAAT)
The final step, conjugation, is catalyzed by BAAT. The evolutionary history of this enzyme is complex, involving gene duplication and loss.[2] Most non-mammalian vertebrates, such as fish, amphibians, reptiles, and birds, conjugate their bile acids almost exclusively with taurine.[9] The ability to also use glycine for conjugation appears to have evolved within the placental mammals. This is not necessarily due to a change in the BAAT enzyme's core catalytic site but is also influenced by the intracellular availability of taurine versus glycine.[9][11] In humans, glycine conjugates are more abundant, whereas mice predominantly use taurine.[3] This species-specific difference in conjugation is a critical consideration in metabolic research.
Quantitative Analysis of Synthesis Pathway Components
The efficiency and output of the TCDCA synthesis pathway vary across species. This is reflected in the kinetic properties of the enzymes and the resulting composition of the bile acid pool.
Table 1: Comparative Enzyme Kinetics
This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the key enzymes in TCDCA synthesis from different species. Lower Km values indicate a higher affinity of the enzyme for its substrate.
| Enzyme | Species | Substrate | Km | Vmax | Source |
| CYP7A1 | Human | Cholesterol | ~25-50 µM | Variable | [12] |
| Rat | Cholesterol | ~15-30 µM | Variable | [12] | |
| CYP27A1 | Human | Cholesterol | ~20-40 µM | Variable | [6][13] |
| Rat | Cholesterol | ~150 µM | Variable | [6] | |
| BAAT | Human | Taurine | 1.1 mM | Variable | [4] |
| Human | Glycine | 5.8 mM | Variable | [4] | |
| Bovine | Taurine | 0.2 mM | 2.27 nmol/min/mg | [11] | |
| Bovine | Glycine | 50 mM | 3.48 nmol/min/mg | [11] |
Note: Vmax values are highly dependent on the experimental system (e.g., microsomes, purified enzyme) and are often reported in relative units, hence marked as "Variable."
Table 2: Comparative Bile Acid Composition
The proportion of TCDCA within the total bile acid pool is a functional readout of the entire synthesis and conjugation pathway. This table provides an overview of bile acid composition in representative vertebrate species.
| Vertebrate Class | Representative Species | Predominant Bile Salt Type(s) | TCDCA or Taurine Conjugates (%) | Source |
| Fish (Bony) | Multiple | C24 bile acids (mostly Taurocholic acid) | High (Taurine is primary) | [14] |
| Amphibians | Multiple | C27 bile alcohols, C27 bile acids | High (Taurine is primary) | [14] |
| Reptiles | Crocodilians | C27 bile acids | High (Taurine is primary) | [15] |
| Birds | Chicken (Gallus gallus) | C24 bile acids (CDCA, CA) | High (Taurine is primary) | [9][16] |
| Mammals | Mouse (Mus musculus) | C24 bile acids (Tauro-β-muricholic, Taurocholic) | ~95% Taurine-conjugated | [3] |
| Human (Homo sapiens) | C24 bile acids (Glycocholic, Glycochenodeoxycholic) | ~25% Taurine-conjugated | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the TCDCA synthesis pathway.
Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow to compare TCDCA synthesis across different species.
References
- 1. clrchs.co.uk [clrchs.co.uk]
- 2. Evolutionary Analysis of Bile Acid-Conjugating Enzymes Reveals a Complex Duplication and Reciprocal Loss History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1-/- mouse brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile salts of vertebrates: structural variation and possible evolutionary significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolutionary diversity of bile salts in reptiles and mammals, including analysis of ancient human and extinct giant ground sloth coprolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acid Composition and Transcriptome Analysis of the Liver and Small Intestine in Different Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
The Crossroads of Metabolism: Taurochenodeoxycholic Acid's Profound Impact on Gut Microbiota Composition and Function
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, is emerging as a critical signaling molecule at the interface of host metabolism and the gut microbiome. Beyond its classical role in lipid digestion, TCDCA actively shapes the composition and functional output of the gut microbial community. This regulation occurs through direct antimicrobial effects and, more significantly, through the modulation of key host nuclear and cell surface receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). By activating these pathways, TCDCA influences bile acid homeostasis, glucose metabolism, and intestinal inflammation, making the TCDCA-microbiota axis a compelling target for therapeutic intervention in metabolic and inflammatory diseases. This document provides an in-depth analysis of the mechanisms governing TCDCA's interaction with the gut microbiota, details common experimental protocols for its study, and presents the underlying signaling pathways.
Introduction: The Bile Acid-Microbiota Dialogue
The gut microbiota, a dense and diverse ecosystem of microorganisms, co-exists in a symbiotic relationship with its host. A key aspect of this relationship is the intricate bi-directional communication mediated by metabolites. Among the most influential of these are bile acids. Synthesized in the liver from cholesterol, primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are conjugated with amino acids (predominantly taurine (B1682933) in mice, and both glycine (B1666218) and taurine in humans) to form molecules such as TCDCA.[1][2]
These conjugated bile acids are secreted into the intestine to aid in fat digestion.[3] While approximately 95% are reabsorbed in the ileum and return to the liver via the enterohepatic circulation, the remaining 5% enter the colon.[4] Here, they become substrates for a variety of enzymatic transformations by the resident microbiota, including deconjugation, dehydroxylation, and epimerization, leading to the formation of secondary bile acids.[5][6] This metabolic interplay is not one-sided; bile acids, including TCDCA, exert selective pressure on the microbiota, influencing its composition and function.[7][8]
Impact of TCDCA on Gut Microbiota Composition
While direct in-vivo studies quantifying the precise compositional shifts in the gut microbiota following TCDCA administration are limited, a combination of in-vitro data and studies on precursor or related bile acids provides significant insight. Bile acids in general possess antimicrobial properties that can directly shape the microbial community.[5]
An in-vitro study utilizing anaerobic batch cultures inoculated with human fecal microbiota demonstrated a positive correlation between TCDCA levels and the relative abundance of the genus Eubacterium at 10 hours of incubation.[9] Furthermore, studies administering precursor bile acids offer a proxy for understanding TCDCA's effects. For instance, feeding rats a diet supplemented with cholic acid (CA), the precursor to taurocholic acid (a structurally similar bile acid), resulted in a dramatic expansion of the Firmicutes phylum (from 54% to over 93% relative abundance) and a corresponding decrease in Bacteroidetes .[7]
| Bile Acid/Condition | Microbial Taxon | Observed Change | Study Type | Citation |
| This compound (TCDCA) | Eubacterium | Positive correlation | In vitro (Human Fecal Culture) | [9] |
| Cholic Acid (CA) | Phylum Firmicutes | Significant increase (from 54% to >93%) | In vivo (Rat) | [7] |
| Cholic Acid (CA) | Genus Clostridium | Increase (from 39% to 70%) | In vivo (Rat) | [7] |
| Chenodeoxycholic Acid (CDCA) | Phylum Proteobacteria | Significant increase | In vitro (Human Fecal Culture) | [8] |
| Deoxycholic Acid (DCA) | Phylum Proteobacteria | Significant increase | In vitro (Human Fecal Culture) | [8] |
| High-Fat Diet (increases TCDCA) | Faith's phylogenetic α diversity | Decrease | In vivo (Mouse) | [4] |
Table 1: Summary of quantitative and qualitative changes in gut microbiota composition in response to TCDCA and related bile acids.
Modulation of Gut Microbiota Function by TCDCA
TCDCA and its interplay with the host influence the functional capacity of the gut microbiota, primarily by modulating the enzymatic activities that drive bile acid transformation.
Bile Salt Hydrolase (BSH) Activity
The deconjugation of TCDCA to its unconjugated form, CDCA, is a critical "gateway" reaction catalyzed by microbial bile salt hydrolases (BSH).[10] This step is essential for the subsequent formation of secondary bile acids. The expression and activity of BSH are widespread among gut commensals, particularly within the Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides genera.[7] The presence and concentration of conjugated bile acids like TCDCA can influence the abundance of BSH-producing bacteria, thereby regulating the overall rate of bile acid deconjugation in the gut.
7α-dehydroxylation
Following deconjugation of TCDCA to CDCA, specific gut bacteria, primarily from the Clostridium genus, can perform 7α-dehydroxylation to produce the secondary bile acid lithocholic acid (LCA).[1] This multi-step enzymatic process is encoded by the bile acid inducible (bai) operon.[8] The abundance of these specialized bacteria is low, yet they have a profound impact on the bile acid pool. The composition of the bile acid pool, influenced by TCDCA levels, can in turn select for or against these 7α-dehydroxylating bacteria, creating a feedback loop that governs secondary bile acid synthesis.
TCDCA-Mediated Signaling Pathways
TCDCA exerts much of its influence on host physiology by acting as a potent ligand for two key receptors: FXR and TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine. TCDCA is a strong endogenous FXR agonist.
-
In the Ileum: Activation of FXR in enterocytes by TCDCA induces the expression of Fibroblast Growth Factor 15 (FGF15 in mice; FGF19 in humans). FGF15 is released into the portal circulation and travels to the liver.
-
In the Liver: FGF15 binds to its receptor (FGFR4) on hepatocytes, initiating a signaling cascade that represses the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This creates a negative feedback loop, where high intestinal levels of TCDCA signal the liver to reduce bile acid production.[11]
Activation of intestinal FXR also has enteroprotective effects, helping to maintain the integrity of the intestinal barrier and inducing the expression of antimicrobial peptides, which can indirectly shape the microbiota.[5]
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor expressed on various cells in the gut, including enteroendocrine L-cells. TCDCA is also an agonist for TGR5.
-
Activation and Downstream Effects: Upon binding TCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
GLP-1 Secretion: In intestinal L-cells, this rise in cAMP triggers the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion from the pancreas, slows gastric emptying, and promotes satiety.
-
Anti-inflammatory Effects: TGR5 activation in macrophages and other immune cells can also exert anti-inflammatory effects by inhibiting NF-κB signaling.
Experimental Protocols for Studying TCDCA-Microbiota Interactions
Investigating the complex relationship between TCDCA and the gut microbiota requires a multi-faceted approach combining in vivo models, in vitro systems, and advanced analytical techniques.
Animal Models
-
Germ-Free (Gnotobiotic) Mice: These animals are raised in a sterile environment, lacking any microbiota. They are invaluable for studying the direct effects of TCDCA on the host without microbial interference, or for colonization with specific bacteria or communities to establish causality.
-
Conventional Mouse/Rat Models: Standard laboratory animals are often used. TCDCA can be administered via oral gavage or supplemented in the diet. High-fat diet-induced obesity models are also relevant, as this condition is often associated with altered bile acid profiles, including elevated TCDCA.[8]
-
Humanized Mice: Germ-free mice colonized with human fecal microbiota provide a model to study the effects of TCDCA in the context of a human-derived microbial community.[11]
In Vitro Models
-
Anaerobic Fecal Cultures: Human or animal fecal samples are cultured under anaerobic conditions in batch or continuous fermentation systems. TCDCA can be added to these cultures to observe its metabolism and its impact on the microbial community's structure and function over time.[9]
-
Cell Line Co-cultures: Intestinal epithelial cell lines (e.g., Caco-2) can be co-cultured with specific bacterial strains or consortia in the presence of TCDCA to study effects on barrier function, host cell signaling, and bacterial survival.
Key Analytical Methodologies
-
Microbiota Composition Analysis (16S rRNA Gene Sequencing): This is the standard method for profiling the taxonomic composition of a microbial community. DNA is extracted from fecal or intestinal content samples, and the variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR and sequenced using next-generation sequencing platforms.
-
Bile Acid Profiling (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying and quantifying individual bile acids, including TCDCA and its metabolites, in various biological samples (feces, plasma, liver tissue, intestinal content).
-
Gene Expression Analysis (qPCR): Quantitative polymerase chain reaction is used to measure the mRNA expression levels of key host genes involved in TCDCA signaling, such as FXR, FGF15, CYP7A1, and TGR5, in intestinal and liver tissues.
Conclusion and Future Directions
This compound is a pleiotropic signaling molecule that sits (B43327) at a critical nexus between host physiology and the gut microbiome. Its ability to modulate microbial community structure and function, coupled with its potent activation of the FXR and TGR5 signaling pathways, underscores its importance in maintaining metabolic homeostasis. The evidence strongly suggests that the TCDCA-microbiota axis is a key regulator of glucose metabolism, lipid homeostasis, and intestinal inflammation.
For drug development professionals, this axis represents a rich area for therapeutic innovation. Targeting TCDCA signaling, either through receptor agonists/antagonists or by modulating the gut microbiota to alter TCDCA levels, holds promise for the treatment of a range of conditions, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and inflammatory bowel disease. Future research should focus on elucidating the specific bacterial species and enzymes that are most sensitive to or active upon TCDCA, and on conducting controlled in-vivo studies to precisely quantify the impact of TCDCA on the microbiome's composition and transcriptional activity. A deeper understanding of these interactions will pave the way for novel, targeted therapies that leverage the power of the gut microbiome to improve human health.
References
- 1. Microbial impact on cholesterol and bile acid metabolism: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paired microbiome and metabolome analyses associate bile acid changes with colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota-derived bile acids in intestinal immunity, inflammation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids: Major Regulator of the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Gut microbial composition can differentially regulate bile acid synthesis in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Role of Taurochenodeoxycholic Acid in Farnesoid X Receptor (FXR) Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation by endogenous bile acids triggers a cascade of transcriptional events that modulate key metabolic pathways. Among the endogenous ligands, Taurochenodeoxycholic acid (TCDCA), a conjugated form of the primary bile acid chenodeoxycholic acid (CDCA), is recognized as a potent activator of FXR.[3] This technical guide provides an in-depth analysis of the role of TCDCA in FXR activation, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows to support research and drug development efforts in this area.
Quantitative Analysis of FXR Activation by TCDCA and Other Ligands
The potency and efficacy of various ligands in activating FXR can be quantified and compared using the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for TCDCA and other relevant natural and synthetic FXR agonists, compiled from various in vitro studies.
| Ligand | Ligand Type | EC50 (µM) | Cell/Assay System | Reference |
| This compound (TCDCA) | Endogenous Bile Acid | ~10-100 | In vitro studies have shown that 100 μM of TCDCA increases FXR activation.[3] | [3] |
| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | 10 - 50 | The EC50 for CDCA is approximately 10 μM in humans.[4] Initial transfection studies indicated CDCA as the most potent FXR activator with an EC50 of 50 µM.[5] A coactivator recruitment assay showed an EC50 of 29.90 μM.[6] | [4][5][6] |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | 0.099 - 0.130 | OCA has an EC50 value of approximately 100 nmol/L.[7] A full-length human FXR HEK293 reporter cell assay demonstrated an EC50 of 130 nM.[1] | [1][7] |
| Deoxycholic acid (DCA) | Secondary Bile Acid | >100 | Activates FXR with lower efficacy than CDCA.[5] | [5] |
| Lithocholic acid (LCA) | Secondary Bile Acid | >100 | Activates FXR with lower efficacy than CDCA.[5] | [5] |
| Cholic acid (CA) | Primary Bile Acid | Weak Agonist | Considered a weak FXR agonist.[8] | [8] |
| Ursodeoxycholic acid (UDCA) | Tertiary Bile Acid | Partial Antagonist | Can inhibit FXR activation by CDCA.[5] | [5] |
Farnesoid X Receptor (FXR) Signaling Pathway
Upon binding of an agonist such as TCDCA, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
Two key downstream pathways are the induction of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). SHP is a nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor of key genes in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1).[8] In the intestine, FXR activation induces the expression of FGF19, which is then secreted and acts on hepatocytes to repress CYP7A1 expression, further contributing to the negative feedback regulation of bile acid synthesis.[9]
Experimental Protocols for Studying FXR Activation
Several robust in vitro methods are employed to investigate the interaction of compounds like TCDCA with FXR and to quantify their agonistic or antagonistic activity. These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luciferase Reporter Gene Assays, and Surface Plasmon Resonance (SPR).
Experimental Workflow for FXR Agonist Screening
The general workflow for identifying and characterizing FXR agonists involves a series of assays to determine binding, activation, and downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative High-Throughput Profiling of Environmental Chemicals and Drugs that Modulate Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Taurochenodeoxycholic Acid's Role in Cellular Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, has emerged as a significant modulator of cellular apoptosis. Beyond its physiological role in lipid digestion, TCDCA actively participates in programmed cell death through intricate signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms by which TCDCA induces apoptosis, focusing on key signaling pathways, experimental validation, and quantitative analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of TCDCA and related compounds in apoptosis-associated pathologies, including cancer and inflammatory diseases.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This compound (TCDCA) is a hydrophilic bile acid that has been shown to induce apoptosis in various cell types, including gastric cancer cells, intestinal epithelial cells, and fibroblast-like synoviocytes.[1][2][3] Understanding the precise molecular pathways through which TCDCA triggers apoptosis is crucial for harnessing its therapeutic potential. This guide delineates the known mechanisms of TCDCA-induced apoptosis, with a focus on the interplay between key signaling pathways and the mitochondrial machinery.
Core Signaling Pathways in TCDCA-Induced Apoptosis
TCDCA initiates apoptosis through a multi-faceted approach, primarily engaging the Protein Kinase C/c-Jun N-terminal Kinase (PKC/JNK) signaling cascade and directly impacting mitochondrial integrity. These pathways converge to activate the caspase cascade, the central executioners of apoptosis.
The PKC/JNK Signaling Axis
A pivotal pathway in TCDCA-induced apoptosis involves the sequential activation of Protein Kinase C (PKC) and c-Jun N-terminal Kinase (JNK).[4]
-
PKC Activation: TCDCA treatment leads to a significant increase in both the mRNA levels and activity of PKC.[4] While the precise upstream mechanism of TCDCA-mediated PKC activation is still under investigation, it is a critical initiating event in this signaling cascade.
-
JNK Phosphorylation and Activation: Activated PKC, in turn, phosphorylates and activates JNK.[4] JNK is a member of the mitogen-activated protein kinase (MAPK) family and a key regulator of stress-induced apoptosis.
-
Downstream Effectors of JNK: Activated JNK can translocate to the nucleus and phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[5] Furthermore, JNK can directly phosphorylate members of the Bcl-2 family of proteins, modulating their activity to favor apoptosis.[6]
Mitochondrial (Intrinsic) Pathway of Apoptosis
TCDCA exerts a direct pro-apoptotic effect on mitochondria, the central regulators of the intrinsic apoptotic pathway. This involves the permeabilization of the outer mitochondrial membrane and the release of apoptogenic factors.
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of mitochondrial integrity. TCDCA has been shown to up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio is a key determinant in the induction of apoptosis.[8][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the oligomerization of Bax and Bak in the outer mitochondrial membrane, forming pores. This process, known as MOMP, is a point of no return in the apoptotic cascade.
-
Release of Apoptogenic Factors: The formation of pores in the outer mitochondrial membrane allows for the release of proteins from the intermembrane space into the cytosol. A key protein released is cytochrome c, which, in the cytosol, binds to Apaf-1 to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7]
Crosstalk between the PKC/JNK and Mitochondrial Pathways
The PKC/JNK signaling axis and the mitochondrial pathway are not mutually exclusive; rather, they are interconnected. Activated JNK can phosphorylate Bcl-2 family proteins, thereby influencing their pro- or anti-apoptotic activity and promoting MOMP. For instance, JNK can phosphorylate 14-3-3 proteins, leading to the release of Bax, which can then translocate to the mitochondria.[5]
Quantitative Data on TCDCA-Induced Apoptosis
The pro-apoptotic effects of TCDCA are dose-dependent. The following tables summarize the available quantitative data from various studies.
| Cell Line | TCDCA Concentration (µM) | Apoptosis Rate (%) | Method | Reference |
| Gastric Cancer Cells (SGC-7901) | Not specified | Significantly increased | Flow Cytometry | [1] |
| Fibroblast-like Synoviocytes | Not specified | Significantly enhanced in a dose-dependent manner | Flow Cytometry | [3] |
| Intestinal Epithelial Cells (IPEC-J2) | Not specified | Significantly enhanced late apoptosis | Flow Cytometry | [7] |
| Biomarker | Cell Line | TCDCA Concentration (µM) | Fold Change/Effect | Method | Reference |
| Caspase-3 Activity | Fibroblast-like Synoviocytes | Not specified | Markedly increased | Luminogenic Substrate | [3] |
| Caspase-8 Activity | Fibroblast-like Synoviocytes | Not specified | Markedly increased | Luminogenic Substrate | [3] |
| Caspase-9 Expression | Intestinal Epithelial Cells (IPEC-J2) | Not specified | Upregulated | RT-qPCR | [7] |
| Bax Expression | Intestinal Epithelial Cells (IPEC-J2) | Not specified | Upregulated | RT-qPCR | [7] |
| Bcl-2 Expression | Intestinal Epithelial Cells (IPEC-J2) | Not specified | Downregulated | RT-qPCR | [7] |
| PKC mRNA and Activity | NR8383 Macrophages | 1, 10, 100 | Significantly augmented | qPCR, Western Blot | [4] |
| JNK mRNA and Activity | NR8383 Macrophages | 1, 10, 100 | Increased | qPCR, Western Blot | [4] |
| Caspase-3 mRNA and Activity | NR8383 Macrophages | 1, 10, 100 | Increased | qPCR, Caspase-Glo® | [4] |
| Caspase-8 mRNA and Activity | NR8383 Macrophages | 1, 10, 100 | Increased | qPCR, Caspase-Glo® | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of TCDCA in apoptosis.
Measurement of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.
-
Procedure:
-
Seed and treat cells with the desired concentrations of TCDCA for the specified time.
-
Harvest cells by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Procedure:
-
Lyse TCDCA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PKC, phospho-JNK, total JNK, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Caspase Activity Assays
These assays measure the enzymatic activity of specific caspases.
-
Principle: These assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.
-
Procedure (Fluorometric Assay):
-
Lyse TCDCA-treated and control cells.
-
Add the cell lysate to a reaction buffer containing the specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9).
-
Incubate the reaction at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the fold-change in caspase activity relative to the untreated control.
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. This compound inhibits the proliferation and invasion of gastric cancer and induces its apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound induces apoptosis of fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. JNK promotes Bax translocation to mitochondria through phosphorylation of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Deoxycholic acid inhibits the growth of BGC-823 gastric carcinoma cells via a p53‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile salts inhibit growth and induce apoptosis of human esophageal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Taurochenodeoxycholic Acid in Cancer Cell Lines: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, has emerged as a molecule of interest in oncology research. Traditionally known for its role in lipid digestion, recent preliminary studies have unveiled its potential as an anti-cancer agent. This technical guide synthesizes the current understanding of TCDCA's effects on various cancer cell lines, focusing on its impact on cell viability, apoptosis, and the underlying molecular signaling pathways. This document provides a consolidated resource of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular mechanisms implicated in TCDCA's anti-neoplastic activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of cancer biology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Data Presentation: Effects of this compound on Cancer Cell Lines
The following tables summarize the quantitative data from preliminary studies on the effects of TCDCA on various cancer cell lines.
Table 1: Cytotoxicity of this compound (TCDCA) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time | Citation |
| C6 | Glioblastoma | CCK-8 | 217.53 | 24h | [1] |
| U251 | Glioblastoma | CCK-8 | 205 | 24h | [1] |
| SGC-7901 | Gastric Cancer | MTT | Not specified | Not specified | [2][3] |
Note: While a specific IC50 value for SGC-7901 cells was not provided in the cited literature, the studies confirm a significant dose- and time-dependent inhibition of proliferation.[2][3]
Table 2: Pro-Apoptotic Effects of this compound (TCDCA)
| Cell Line | Cancer Type/Cell Type | Parameter | Concentration (µM) | Observation | Citation |
| NR8383 | Macrophage | Apoptosis Rate | 10 | Increased apoptosis | [1] |
| NR8383 | Macrophage | Apoptosis Rate | 100 | Further increased apoptosis (concentration-dependent) | [1] |
| NR8383 | Macrophage | Caspase-3 & -8 Activity | 100 | Significantly augmented | [1] |
| SGC-7901 | Gastric Cancer | Apoptosis | Not specified | Significantly induced | [2][3] |
| Glioblastoma Cells | Glioblastoma | Cell Cycle Arrest | 200 | Arrest at G2/M phase | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of TCDCA.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of TCDCA in triplicate. Include appropriate controls (e.g., vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator until formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 10 minutes in the dark to ensure complete solubilization. Measure the absorbance at a wavelength of 540-595 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture vessel and treat with TCDCA for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells in vitro.
Principle: The assay utilizes a two-chamber system (a Transwell insert) where the upper and lower chambers are separated by a porous membrane coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel. Cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with fetal bovine serum) is placed in the lower chamber. Invasive cells will degrade the ECM barrier and migrate through the pores to the lower surface of the membrane.
Procedure:
-
Insert Preparation: Coat the upper surface of Transwell inserts with a thin layer of Matrigel (or other ECM components) and allow it to solidify by incubating at 37°C for at least 1 hour.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Cell Seeding: Seed a specific number of cells (e.g., 2.5 - 5 x 10⁴ cells) in 100 µL of serum-free medium into the upper chamber of the prepared inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell invasion (typically 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixative (e.g., 70% ethanol (B145695) or methanol) for 10-20 minutes. Stain the cells with a staining solution (e.g., 0.1% crystal violet) for 10-20 minutes.
-
Washing and Drying: Wash the inserts with distilled water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Protein Quantification and Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Procedure:
A. Cell Lysate Preparation and Protein Quantification:
-
Cell Lysis: After treatment with TCDCA, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Concentration Determination (BCA Assay):
-
Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA).
-
Add a small volume of each standard and unknown sample to a 96-well plate.
-
Add the BCA working reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm and determine the protein concentration of the samples based on the standard curve.
-
B. Western Blotting:
-
Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.
Procedure:
-
RNA Extraction: Extract total RNA from TCDCA-treated and control cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR machine.
-
The machine will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene.
Visualization of TCDCA-Modulated Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the preliminary studies of TCDCA in cancer cell lines.
Caption: TCDCA-induced apoptosis via the PKC/JNK signaling pathway in NR8383 cells.
Caption: TCDCA-activated PI3K-dependent survival pathway in hepatoma cells.
Caption: TCDCA-mediated downregulation of pro-survival proteins in gastric cancer.
Caption: TCDCA induces ferroptosis in glioblastoma via the HMGCS1/HMGCR/GPX4 axis.
Caption: General experimental workflow for studying TCDCA's effects on cancer cells.
References
- 1. This compound suppresses the progression of glioblastoma via HMGCS1/HMGCR/GPX4 signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation and invasion of gastric cancer and induces its apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Taurochenodeoxycholic Acid in Human Serum by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Taurochenodeoxycholic Acid (TCDCA) in human serum using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of TCDCA in serum samples.
Introduction
This compound is a conjugated primary bile acid formed in the liver through the conjugation of chenodeoxycholic acid with taurine. Bile acids are increasingly recognized for their role as signaling molecules in various metabolic pathways, and their quantification in biological matrices is crucial for understanding their physiological and pathological significance.[1][2][3] HPLC-MS/MS offers high sensitivity and specificity for the analysis of bile acids, enabling the differentiation of structurally similar compounds.[3][4] This document provides a detailed protocol for the extraction and quantification of TCDCA from human serum.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is utilized for the extraction of TCDCA from serum.[3][5][6]
Materials:
-
Human serum samples
-
Acetonitrile (B52724) (HPLC or LC/MS grade)[7]
-
Internal Standard (IS) working solution (e.g., d4-GCA or a structurally similar deuterated standard)[8]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.[5][6]
-
Add 20 µL of the internal standard working solution to the serum sample and briefly vortex.[5]
-
Add 200 µL of cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 1 minute.[5]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.[5][6]
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system (e.g., Thermo Scientific™ Vanquish™ Horizon)[5]
-
Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Quantis™)[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[5] or equivalent reversed-phase C18 column[6][9] |
| Column Temperature | 50 °C[5] |
| Mobile Phase A | 0.1% Formic acid in Water[5] or 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid in water |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic acid[5] or Methanol with 5 mM ammonium acetate and 0.012% formic acid |
| Flow Rate | 0.65 mL/min[5] |
| Injection Volume | 10 µL[5][8] |
| Gradient | A typical gradient starts at a high aqueous composition and ramps to a high organic composition to elute the analyte. Example: 40% B to 70% B over 7.5 minutes.[5] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (H-ESI)[5][8] |
| Vaporizer Temperature | 350 °C[5] |
| Ion Transfer Tube Temp. | 300 °C[5] |
| Scan Type | Selected Reaction Monitoring (SRM)[5] |
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound (TCDCA)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| TCDCA | 498.3[6] | 80.0[8] | 60[8] |
Note: The taurine-conjugated bile acids typically produce a characteristic product ion at m/z 80.[1][9]
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 ng/mL to 1000 ng/mL[5] |
| Coefficient of Determination (r²) | > 0.995[5] |
| Lower Limit of Quantitation (LLOQ) | 0.1 to 0.5 nM[5] |
| Inter-Assay Precision (%CV) | < 10%[5] |
| Accuracy | Within 85-115%[8] |
| Recovery | 92% to 110%[8] |
Visualizations
Experimental Workflow
Caption: Workflow for TCDCA quantification.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human serum. The simple sample preparation and the high selectivity of the MS/MS detection make this method well-suited for high-throughput analysis in a research setting.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medpace.com [medpace.com]
- 7. agilent.com [agilent.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Protocol for dissolving Taurochenodeoxycholic Acid for in vitro cell culture.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated primary bile acid formed in the liver.[1] It plays a crucial role as a signaling molecule, demonstrating anti-inflammatory and immunomodulatory properties. In cell culture, TCDCA is utilized to investigate various cellular processes, including apoptosis, cell signaling, and inflammation.[2][3] Notably, it has been shown to induce apoptosis in macrophages through the activation of the PKC/JNK signaling pathway and subsequent caspase cascade.[2][4] TCDCA also interacts with the G protein-coupled bile acid receptor TGR5, leading to downstream signaling events such as increased cAMP content.[5]
This document provides a detailed protocol for the proper dissolution and use of TCDCA (sodium salt) for in vitro cell culture applications, ensuring reproducibility and accuracy in experimental results.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the biological activity of TCDCA. The following tables summarize the solubility in various solvents and recommended storage conditions.
Table 1: Solubility of this compound (Sodium Salt)
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | ~20-100 mg/mL[2][4][6] | ~38-192 mM | Use newly opened, non-hygroscopic DMSO for best results.[2][4] |
| Water | 100 mg/mL[2][3] | ~192 mM | May require sonication to fully dissolve.[2][3] |
| PBS (pH 7.2) | ~3 mg/mL[6][7] | ~5.7 mM | For direct preparation of aqueous solutions without organic solvents.[6] |
| Ethanol | ~2 mg/mL[6][7] | ~3.8 mM | |
| Dimethyl Formamide (DMF) | ~25 mg/mL[6][7] | ~48 mM | |
| Methanol | ≥ 100 mg/mL[2] | ≥ ~192 mM |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Recommendations |
| Crystalline Solid (Powder) | -20°C | ≥ 3-4 years[2][6] | Store protected from moisture. |
| Stock Solution in Organic Solvent | -80°C | 6-12 months[2][3][4] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month[2][4] | For short-term storage. | |
| Aqueous Solution (e.g., in PBS) | 4°C | ≤ 1 day[6][7] | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM TCDCA Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is the most common method.
Materials:
-
This compound (sodium salt, FW: ~521.7 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Method:
-
Pre-handling: Allow the TCDCA vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of TCDCA powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.09 mg of TCDCA.
-
Dissolution: Add the TCDCA powder to a sterile tube. Using a calibrated pipette, add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[2][3][4]
Protocol 2: Preparation of a TCDCA Working Solution in Cell Culture Medium
This protocol outlines the dilution of the organic stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
TCDCA stock solution (e.g., 50 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Method:
-
Thaw Stock: Thaw an aliquot of the TCDCA stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment. For example, to prepare 10 mL of medium with a final TCDCA concentration of 100 µM:
-
Use the formula: C1V1 = C2V2
-
(50 mM) x V1 = (0.1 mM) x (10 mL)
-
V1 = (0.1 mM * 10 mL) / 50 mM = 0.02 mL = 20 µL
-
-
Dilution: Add 9.98 mL of pre-warmed cell culture medium to a sterile tube. Add the 20 µL of the 50 mM TCDCA stock solution to the medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.
-
Solvent Control: It is critical to prepare a vehicle control by adding the same volume of DMSO (in this case, 20 µL into 10 mL of medium) without TCDCA to a separate set of cells. This accounts for any potential effects of the organic solvent on the cells.[6]
-
Application: The working solution is now ready to be added to the cell cultures.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from preparing the TCDCA solution to its application in a cell-based assay.
Caption: Workflow for preparing and applying TCDCA in cell culture experiments.
TCDCA-Induced Apoptosis Signaling Pathway
TCDCA can induce apoptosis through the activation of Protein Kinase C (PKC) and c-Jun N-terminal kinase (JNK), leading to the activation of executioner caspases.
Caption: Simplified PKC/JNK signaling pathway activated by TCDCA leading to apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Caspase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Taurochenodeoxycholic Acid in a High-Fat Diet-Induced Mouse Model of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid that has garnered significant interest for its potential therapeutic effects in metabolic disorders. In the context of high-fat diet (HFD)-induced obesity in mouse models, TCDCA has been shown to play a role in regulating lipid metabolism and improving metabolic parameters. These application notes provide a comprehensive overview of the use of TCDCA in this preclinical model, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Recent studies have demonstrated that TCDCA can ameliorate hyperlipidemia in mice fed a high-fat diet.[1] It is believed to exert its effects through the activation of key bile acid receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), which are crucial regulators of lipid and glucose homeostasis.[2][3] The administration of TCDCA in obese mouse models has been associated with reductions in body weight and liver weight, highlighting its potential as a therapeutic agent for obesity and related metabolic complications.[1]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound (TCDCA) and the closely related taurine-conjugated bile acid, Tauroursodeoxycholic Acid (TUDCA), in high-fat diet-induced obese mouse models.
Table 1: Effect of TCDCA on Body Weight and Liver Index in HFD-Fed Mice [1]
| Treatment Group | Dosage | Duration | Final Body Weight (g) | Liver Index (%) |
| Control (Normal Diet) | - | 30 days | 25.0 ± 2.0 | 3.5 ± 0.3 |
| HFD | - | 30 days | 35.0 ± 2.5 | 5.0 ± 0.4 |
| HFD + TCDCA-Low | 25 mg/kg/day | 30 days | 30.0 ± 2.2 | 4.0 ± 0.3 |
| HFD + TCDCA-Medium | 50 mg/kg/day | 30 days | 29.5 ± 2.1 | 3.9 ± 0.3 |
| HFD + TCDCA-High | 100 mg/kg/day | 30 days | 29.0 ± 2.0 | 3.8 ± 0.2 |
*Data are presented as mean ± SD. *p < 0.05 compared to the HFD group. The liver index is calculated as (liver weight / body weight) x 100.
Table 2: Effect of TUDCA on Metabolic Parameters in ob/ob Mice [4][5]
| Parameter | Control (ob/ob) | TUDCA-Treated (ob/ob) |
| Body Weight (g) | 50.2 ± 3.1 | 45.1 ± 2.8 |
| Fasting Blood Glucose (mg/dL) | 210 ± 25 | 155 ± 20 |
| Fasting Serum Insulin (B600854) (ng/mL) | 3.5 ± 0.5 | 2.1 ± 0.4 |
| HOMA-IR | 36.8 ± 5.2 | 16.2 ± 3.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to the control ob/ob group. HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is calculated from fasting glucose and insulin levels. TUDCA was administered at 300 mg/kg body weight for 8 weeks.
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice using a high-fat diet, a widely used model to study the metabolic complications associated with human obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
House the mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to the respective diets and water for a period of 8-16 weeks to induce the obese phenotype.[6]
-
Monitor body weight and food intake weekly throughout the study.
-
After the induction period, mice on the HFD should exhibit significantly higher body weight and adiposity compared to the control group, indicating the successful establishment of the diet-induced obesity model.
This compound (TCDCA) Administration
This protocol outlines the oral administration of TCDCA to high-fat diet-induced obese mice.
Materials:
-
This compound (TCDCA) powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose sodium or sterile saline)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Weighing scale
Procedure:
-
Prepare a homogenous suspension of TCDCA in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL to achieve doses of 25, 50, and 100 mg/kg, respectively, in a 10 mL/kg dosing volume).
-
Weigh each mouse to determine the precise volume of the TCDCA suspension to be administered.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the oral gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the TCDCA suspension.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer TCDCA daily for the specified duration of the study (e.g., 30 days).[1] The control and HFD-only groups should receive an equivalent volume of the vehicle.
Glucose Tolerance Test (GTT)
The GTT is used to assess the ability of the mice to clear a glucose load from the bloodstream, providing an indication of glucose tolerance.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
-
Restraining device
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail vein.
-
Administer a bolus of glucose solution (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time to assess glucose clearance.
Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, providing an indication of insulin sensitivity.
Materials:
-
Human insulin solution (e.g., 0.75 IU/kg body weight in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
-
Restraining device
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer human insulin via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of Taurochenodeoxycholic Acid in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA), also commonly known as Tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid that has demonstrated significant neuroprotective effects across a range of preclinical models of neurodegenerative diseases.[1][2][3] Its therapeutic potential stems from its multifaceted mechanism of action, which includes anti-apoptotic, anti-inflammatory, and anti-oxidative stress properties, as well as the ability to stabilize mitochondria and alleviate endoplasmic reticulum (ER) stress.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of TCDCA in neurodegenerative disease research, targeting Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.
Key Mechanisms of Action
TCDCA exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:
-
Inhibition of Apoptosis: TCDCA has been shown to inhibit apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases.[4][6] It can also modulate the E2F-1/p53/Bax pathway and suppress ER stress-induced caspase-12 activation.[5][7][8]
-
Mitochondrial Stabilization: TCDCA helps maintain mitochondrial membrane integrity and function, preventing mitochondrial swelling and the release of apoptotic factors.[5][6][9]
-
Anti-inflammatory Effects: TCDCA can suppress neuroinflammation by inhibiting the activation of NF-κB, a key regulator of the inflammatory response in glial cells.[10][11] This leads to a reduction in the production of pro-inflammatory cytokines.[12]
-
PI3K/Akt Pathway Activation: TCDCA can activate the pro-survival PI3K/Akt signaling pathway, which in turn can inhibit downstream apoptotic effectors like GSK3β and promote neuronal survival.[4][12][13]
-
Reduction of Endoplasmic Reticulum (ER) Stress: TCDCA acts as a chemical chaperone, alleviating ER stress and the unfolded protein response (UPR), which are implicated in neuronal cell death in neurodegenerative diseases.[5][7][8]
Application Notes and Protocols
Alzheimer's Disease (AD) Research
TCDCA has been shown to reduce amyloid-β (Aβ) pathology and improve cognitive deficits in animal models of AD.[2][3][14]
Quantitative Data on TCDCA Effects in AD Models
| Parameter | Model | TCDCA Treatment | Result | Reference |
| Aβ Deposition | APP/PS1 Mice | 0.4% TCDCA in diet for 6 months | Significant reduction in Aβ deposits in the brain | [3][14] |
| Aβ₁₋₄₀ and Aβ₁₋₄₂ Levels | APP/PS1 Mice | 500 mg/kg intraperitoneally every 3 days for 3 months | Concomitant decrease in Aβ₁₋₄₀ and Aβ₁₋₄₂ levels | [12] |
| Memory Deficits | APP/PS1 Mice | 0.4% TCDCA in diet for 6 months | Marked amelioration of memory deficits | [3][14] |
| Glial Activation | APP/PS1 Mice | 0.4% TCDCA in diet for 6 months | Reduced glial activation | [14] |
| Synaptic Loss | APP/PS1 Mice | 500 mg/kg intraperitoneally every 3 days for 3 months | Partial rescue of synaptic loss | [12] |
Experimental Protocol: TCDCA Treatment in APP/PS1 Mouse Model of AD
This protocol is based on studies demonstrating the efficacy of TCDCA in reducing AD-like pathology in APP/PS1 transgenic mice.[3][14]
Workflow for TCDCA Treatment in APP/PS1 Mice
Caption: Workflow for TCDCA treatment and analysis in APP/PS1 mice.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound (sodium salt)
-
Standard laboratory chow
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Reagents and equipment for immunohistochemistry and ELISA
Procedure:
-
Animal Model: Utilize APP/PS1 double-transgenic mice, a commonly used model for amyloid pathology.
-
Treatment Groups: At 2 months of age, randomly assign mice to a TCDCA treatment group and a control group.
-
TCDCA Administration:
-
Prepare a diet containing 0.4% (w/w) TCDCA by incorporating the sodium salt of TCDCA into standard laboratory chow.
-
Provide the TCDCA-supplemented diet or the control diet (standard chow) to the respective groups for 6 months.
-
-
Behavioral Assessment:
-
At 8 months of age, perform cognitive testing, such as the Morris water maze, to assess spatial learning and memory.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with saline.
-
Collect brain tissue. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde. Use the other hemisphere for biochemical analyses.
-
Immunohistochemistry: Prepare brain sections and stain for Aβ plaques (e.g., using 4G8 antibody) and markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
-
ELISA: Homogenize brain tissue to measure levels of Aβ₁₋₄₀ and Aβ₁₋₄₂.
-
Parkinson's Disease (PD) Research
TCDCA has shown neuroprotective effects in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, a model that recapitulates the loss of dopaminergic neurons seen in the human disease.[15][16]
Quantitative Data on TCDCA Effects in PD Models
| Parameter | Model | TCDCA Treatment | Result | Reference |
| Dopaminergic Neuron Loss | MPTP-treated mice | Pre-treatment with TUDCA | Efficiently protected against MPTP-induced dopaminergic degeneration | [16] |
| Motor Symptoms | MPTP-treated mice | TUDCA administration before or after MPTP | Significantly reduced swimming latency, improved gait quality, and decreased foot dragging | [15] |
| JNK Phosphorylation | MPTP-treated mice | Pre-treatment with TUDCA | Prevented MPTP-induced JNK phosphorylation | [16] |
| Reactive Oxygen Species (ROS) Production | MPTP-treated mice | Pre-treatment with TUDCA | Impairment of ROS production | [16] |
| ATP Levels | MPTP-treated mice | TUDCA administration | Prevented MPTP-induced decrease of ATP levels | [15] |
Experimental Protocol: TCDCA in the MPTP Mouse Model of PD
This protocol outlines the use of TCDCA to mitigate neurodegeneration in the MPTP mouse model.[15][16]
Workflow for TCDCA Treatment in MPTP Mouse Model
Caption: TCDCA administration workflow in the MPTP mouse model of PD.
Materials:
-
C57BL/6 mice
-
This compound
-
MPTP-HCl
-
Saline
-
Equipment for behavioral testing (rotarod, pole test)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and HPLC.
Procedure:
-
Animal Model: Use male C57BL/6 mice.
-
TCDCA Administration:
-
Dissolve TCDCA in saline.
-
Administer TCDCA intraperitoneally (e.g., 50 mg/kg) or vehicle (saline) daily for a set period before and after MPTP administration.
-
-
MPTP Induction:
-
Administer MPTP-HCl (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals) to induce dopaminergic neurodegeneration.
-
-
Behavioral Analysis:
-
Conduct motor function tests such as the rotarod test and the pole test at various time points after MPTP administration.
-
-
Neurochemical and Histological Analysis:
-
Euthanize mice and collect brain tissue.
-
HPLC: Analyze striatal tissue for dopamine (B1211576) and its metabolites (DOPAC, HVA) content.
-
Immunohistochemistry: Stain midbrain sections with an antibody against tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta.
-
Huntington's Disease (HD) Research
TCDCA has been shown to be neuroprotective in the R6/2 transgenic mouse model of HD, improving motor deficits and reducing striatal atrophy.[17]
Quantitative Data on TCDCA Effects in HD Models
| Parameter | Model | TCDCA Treatment | Result | Reference |
| Striatal Atrophy | R6/2 mice | Systemic administration starting at 6 weeks of age | Reduced striatal atrophy | [17] |
| Striatal Apoptosis | R6/2 mice | Systemic administration | Decreased striatal apoptosis | [17] |
| Huntingtin Inclusions | R6/2 mice | Systemic administration | Fewer and smaller ubiquitinated neuronal intranuclear huntingtin inclusions | [17] |
| Locomotor and Sensorimotor Deficits | R6/2 mice | Systemic administration | Significantly improved | [17] |
| Apoptosis Reduction | Rat neuronal RN33B cells with 3-NP | Co-incubation with TUDCA | Approximately 80% reduction in apoptosis | [6] |
Experimental Protocol: TCDCA in a Cell Culture Model of HD
This protocol is based on studies using 3-nitropropionic acid (3-NP) to induce apoptosis in neuronal cells, mimicking aspects of HD pathology.[6]
Workflow for TCDCA in a Cell Culture Model of HD
Caption: In vitro workflow for assessing TCDCA's anti-apoptotic effects.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
This compound
-
3-Nitropropionic acid (3-NP)
-
Cell culture reagents
-
Reagents for apoptosis assays (e.g., MTT, caspase activity kits, JC-1 for mitochondrial membrane potential)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.
-
TCDCA Treatment:
-
Pre-incubate the cells with various concentrations of TCDCA (e.g., 50-500 µM) for a specified time (e.g., 24 hours).
-
-
Induction of Apoptosis:
-
Add 3-NP to the cell culture medium to induce apoptosis. The concentration and incubation time for 3-NP should be optimized for the specific cell line.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT assay.
-
Caspase Activity: Quantify the activity of key executioner caspases, such as caspase-3, using a fluorometric or colorimetric assay.
-
Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1.
-
Signaling Pathway Diagrams
TCDCA's Neuroprotective Signaling Pathways
Caption: TCDCA activates PI3K/Akt and inhibits NF-κB signaling.
TCDCA's Anti-Apoptotic Mechanisms
Caption: TCDCA inhibits both ER stress and mitochondrial apoptotic pathways.
Conclusion
This compound is a promising therapeutic candidate for a variety of neurodegenerative diseases. Its ability to target multiple pathological pathways, including apoptosis, neuroinflammation, and mitochondrial dysfunction, makes it a valuable tool for researchers in the field. The protocols and data presented here provide a framework for investigating the neuroprotective effects of TCDCA in relevant preclinical models. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into effective therapies for patients with neurodegenerative disorders.
References
- 1. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]
- 3. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice | AlzPED [alzped.nia.nih.gov]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amyloid-β pathology is attenuated by tauroursodeoxycholic acid treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tauroursodeoxycholic Acid Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid prevents MPTP-induced dopaminergic cell death in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Taurochenodeoxycholic Acid (TCDCA) in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA) is a conjugated primary bile acid that plays a significant role in various physiological processes, including lipid metabolism and inflammation.[1] In recent years, TCDCA has garnered interest as a signaling molecule with therapeutic potential in a range of diseases.[2][3] These application notes provide detailed protocols for the administration of TCDCA in in vivo rodent studies, aimed at ensuring reproducible and reliable experimental outcomes. The protocols cover oral, intravenous, and dietary administration methods, along with vehicle preparation and dose considerations.
Data Presentation: Quantitative Summary of TCDCA Administration in Rodents
The following tables summarize key quantitative data from rodent studies involving the administration of TCDCA and related bile acids.
Table 1: Oral Administration of TCDCA and Related Bile Acids in Rodents
| Compound | Animal Model | Dosage | Vehicle | Treatment Duration | Key Observed Effects |
| This compound (TCDCA) | Mice | 20 mg/kg (oral gavage) | Not specified | Not specified | Downregulation of Farnesoid X Receptor (FXR) and upregulation of caspase-9 in the jejunum. |
| This compound (TCDCA) | Mice | 0.05, 0.1 g/kg | Not specified | Not specified | Decreased pulmonary coefficient and reduced pathological lung damage in a pulmonary fibrosis model. |
| Chenodeoxycholic Acid (CDCA) | Mice | 0.03%, 0.1%, 0.3% in diet | Standard chow | 7 days | Dose-dependent increase in serum CDCA and TCDCA levels. |
| Ursodeoxycholic Acid (UDCA) Microcapsules | Mice | Daily gavage | Alginate-NM30 matrix | Until euthanasia | Reduction in elevated blood glucose and inflammation in a type 1 diabetes model.[4] |
Table 2: Intravenous Administration of TCDCA in Rodents
| Compound | Animal Model | Dosage/Infusion Rate | Vehicle | Treatment Duration | Key Observed Effects |
| This compound (TCDCA) | Rats | 8 µmol/min/kg | Not specified | Not specified | Induced cholestasis and liver damage.[5][6] |
| This compound (TCDCA) | Rats | 8 µmol/min/kg (co-infused with THDCA or TUDCA) | Not specified | 1 hour | Prevention of TCDCA-induced hepatotoxicity.[5][6] |
| Tauroursodeoxycholate (TUDCA) | Rats | 0.6, 1.2, 1.8 µmol/min/100g body weight | Not specified | Continuous infusion | Increased bile flow and BSP Tm values.[7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of TCDCA
Oral gavage is a precise method for delivering a specific dose of TCDCA directly into the stomach.
Materials:
-
This compound (TCDCA) powder
-
Vehicle (e.g., sterile water, 0.5% w/v Carboxymethylcellulose [CMC] in water)
-
Sonicator
-
Magnetic stirrer and stir bar
-
Sterile syringes (1 ml or 3 ml)
-
Sterile, ball-tipped gavage needles (18-20 gauge for rats, 20-22 gauge for mice)
-
Animal scale
Vehicle Preparation (0.5% CMC):
-
In a sterile beaker, add 0.5 g of CMC to 100 ml of sterile water.
-
Stir continuously with a magnetic stirrer until the CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but ensure the solution cools to room temperature before adding TCDCA.
TCDCA Solution Preparation:
-
TCDCA is soluble in water, especially with the aid of sonication.
-
Weigh the required amount of TCDCA powder based on the desired concentration and the total volume of the solution to be prepared.
-
For a water-based vehicle, add the TCDCA powder to sterile water and sonicate until fully dissolved.
-
For a CMC-based vehicle, add the TCDCA powder to the prepared 0.5% CMC solution and stir until a uniform suspension is achieved.
-
Prepare the solution fresh on the day of the experiment.
Gavage Procedure:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 ml/kg body weight for rodents).
-
Properly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a two-person technique or a towel wrap can be used for secure handling.[8]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the level of the animal's nose.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal will typically swallow as the needle reaches the pharynx.
-
Advance the needle smoothly into the esophagus to the pre-measured mark. If resistance is met, withdraw and reposition. Do not force the needle.
-
Administer the TCDCA solution slowly and steadily.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for a few minutes post-procedure for any signs of distress.
Protocol 2: Intravenous Administration of TCDCA
Intravenous administration allows for direct and rapid systemic delivery of TCDCA. This can be performed as a bolus injection or a continuous infusion.
Materials:
-
This compound (TCDCA) powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats for tail vein injection)
-
Infusion pump (for continuous infusion)
-
Catheters (for long-term infusion)
-
Animal restrainer
TCDCA Solution Preparation:
-
TCDCA can be dissolved in sterile saline.
-
Prepare the TCDCA solution under sterile conditions.
-
Weigh the required amount of TCDCA and dissolve it in the appropriate volume of sterile saline to achieve the desired concentration.
-
Ensure the solution is clear and free of particulates before administration. The pH of the final solution should be as close to neutral (7.4) as possible to avoid irritation.[9]
Bolus Injection Procedure (Tail Vein):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the TCDCA solution. The maximum recommended bolus injection volume is 5 ml/kg for mice and rats.[10]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Continuous Infusion Procedure:
-
For short-term infusions, a tail vein catheter can be used. For longer-term studies, surgical implantation of a catheter into a major vessel (e.g., jugular or femoral vein) is required.
-
Connect the catheter to a syringe filled with the TCDCA solution placed in an infusion pump.
-
Set the infusion pump to the desired rate. Infusion rates in rats have been reported at 0.6 to 1.8 µmol/min/100g body weight.[7]
-
Monitor the animal regularly for any signs of distress or complications at the catheter site.
Protocol 3: Dietary Administration of TCDCA
Dietary administration is a non-invasive method for chronic TCDCA delivery.
Materials:
-
This compound (TCDCA) powder
-
Powdered rodent chow
-
Mixer (e.g., V-blender or planetary mixer)
-
Pellet maker (optional)
Diet Preparation:
-
Calculate the amount of TCDCA required to achieve the desired concentration in the feed (e.g., % by weight).
-
Thoroughly mix the TCDCA powder with a small amount of the powdered chow to create a pre-mix.
-
Gradually add the pre-mix to the bulk of the powdered chow and mix until a homogenous mixture is achieved.
-
If desired, the mixed chow can be re-pelleted using a pellet maker.
-
Store the medicated diet in a cool, dry, and dark place.
Administration Procedure:
-
Provide the TCDCA-supplemented diet to the animals ad libitum.
-
Ensure a control group receives the same chow without the added TCDCA.
-
Monitor food intake and body weight regularly to assess any effects of TCDCA on appetite or overall health.
Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway Activated by TCDCA
This compound is an agonist for the Takeda G-protein-coupled receptor 5 (TGR5).[11] Activation of TGR5 initiates a signaling cascade with diverse cellular effects.
Caption: TCDCA activates the TGR5 receptor, leading to downstream signaling that modulates inflammation.
Experimental Workflow for In Vivo TCDCA Administration
A typical workflow for an in vivo rodent study investigating the effects of TCDCA.
Caption: A generalized workflow for conducting in vivo rodent studies with TCDCA.
References
- 1. The bile acid TUDCA reduces age-related hyperinsulinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound in preventing pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral gavage of nano-encapsulated conjugated acrylic acid-bile acid formulation in type 1 diabetes altered pharmacological profile of bile acids, and improved glycaemia and suppressed inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurohyodeoxycholic acid protects against this compound-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of tauroursodeoxycholate on the biliary transport maximum of sulfobromophthalein in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. researchgate.net [researchgate.net]
LC-MS/MS parameters for the detection of Taurochenodeoxycholic Acid metabolites.
An Application Note on the LC-MS/MS Detection of Taurochenodeoxycholic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TCDCA) is a primary conjugated bile acid formed in the liver through the conjugation of chenodeoxycholic acid (CDCA) with taurine.[1][2] As a key component of the bile acid pool, TCDCA plays a critical role in the emulsification and absorption of dietary fats and lipids.[3][4] Beyond its digestive functions, TCDCA and its related metabolites are increasingly recognized as important signaling molecules that regulate cholesterol, glucose, and energy metabolism.[3][4] The analysis of TCDCA and the broader bile acid profile is crucial for research into liver diseases, metabolic disorders like hyperlipidemia, and the complex interactions of the gut microbiome with host physiology.[3][5][6]
This application note provides a detailed, robust protocol for the simultaneous quantification of this compound and other structurally related bile acids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to offer high sensitivity and specificity, making it suitable for both basic research and clinical study support.
Experimental Protocols
Sample Preparation (from Human Serum or Plasma)
A simple protein precipitation procedure is recommended for the extraction of bile acids from serum or plasma, as it is efficient and suitable for high-throughput analysis.[7][8][9]
Reagents and Materials:
-
Serum or Plasma Sample
-
Internal Standard (IS) Working Solution (e.g., a mixture of deuterated bile acids like d4-GCA, d4-TCA in methanol/water)[5][10]
-
Ice-cold Acetonitrile (B52724) or Methanol[8]
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
LC-MS Vials
Procedure:
-
Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to the sample and briefly vortex.[8]
-
Add 400 µL of ice-cold acetonitrile to induce protein precipitation.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000-16,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8][11]
-
Carefully transfer the supernatant to a clean LC-MS vial.[8] For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[12]
-
The sample is now ready for injection into the LC-MS/MS system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H45NO6S | CID 387316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Taurochenodesoxycholic acid (HMDB0000951) [hmdb.ca]
- 5. medpace.com [medpace.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Taurochenodeoxycholic Acid (TCDCA) as a Research Tool for Studying Bile Acid Signaling
Introduction
Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated primary bile acid synthesized in the liver from chenodeoxycholic acid (CDCA).[1][2][3] Beyond its classical role in facilitating the digestion and absorption of dietary lipids, TCDCA has emerged as a critical signaling molecule, orchestrating a complex network of metabolic and cellular processes.[4] It exerts its effects primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5).[5][6][7] This dual receptor agonism makes TCDCA a valuable research tool for elucidating the intricate signaling pathways governed by bile acids.
These application notes provide a comprehensive overview of TCDCA's utility as a research tool, with a focus on its role in FXR and TGR5 signaling. Detailed protocols for key experiments are provided to facilitate the study of bile acid signaling in various biological contexts.
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | 2-[[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid |
| Molecular Formula | C26H45NO6S |
| Molecular Weight | 499.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Storage and Handling: TCDCA should be stored as a solid at -20°C. For experimental use, prepare stock solutions in an appropriate solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
TCDCA in Bile Acid Signaling
TCDCA's biological effects are primarily mediated through the activation of FXR and TGR5, leading to the regulation of diverse physiological processes including glucose and lipid metabolism, inflammation, and cell survival.[4][5]
FXR-Mediated Signaling
TCDCA is a potent endogenous agonist of FXR, a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[5][7] Upon activation by TCDCA, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in metabolic regulation.
Quantitative Data on TCDCA-FXR Interaction:
| Parameter | Value | Cell/System | Reference |
| EC50 for mouse FXR | 17 µM | In vitro | [8] |
A key downstream target of FXR activation is the induction of the fibroblast growth factor 15 (FGF15) in the intestine, which subsequently signals in the liver to repress bile acid synthesis.[8]
Diagram of TCDCA-FXR Signaling Pathway:
TGR5-Mediated Signaling
TCDCA also activates TGR5, a cell surface G-protein coupled receptor, initiating a cascade of intracellular signaling events.[6][9] TGR5 activation by TCDCA can lead to the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA), as well as the mobilization of intracellular calcium.[6][9] These pathways are implicated in a range of cellular responses, including anti-inflammatory effects and the regulation of energy expenditure.[6][10]
Quantitative Data on TCDCA-TGR5 Interaction:
| Parameter | Concentration Range | Cell Line | Effect | Reference |
| Gene & Protein Expression | 10⁻⁶ M to 10⁻⁴ M | NR8383 cells | Increased IP3, Ca²⁺, and CaM | [9] |
| cAMP levels & Lipolysis | - | Primary white adipocytes | Stimulated | [11] |
| Neuroinflammation | - | C6 astrocytic cells | Inhibited via AKT/NFκB | [12] |
Diagram of TCDCA-TGR5 Signaling Pathway:
Experimental Protocols
The following protocols provide a framework for investigating the effects of TCDCA on bile acid signaling pathways.
Protocol 1: In Vitro Cell Culture and TCDCA Treatment
This protocol describes the general procedure for treating cultured cells with TCDCA to study its effects on gene and protein expression.
Materials:
-
Cell line of interest (e.g., HepG2 for liver studies, NR8383 for macrophages)[9]
-
Complete cell culture medium
-
This compound (TCDCA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
TCDCA Stock Solution: Prepare a stock solution of TCDCA in DMSO. For example, a 100 mM stock solution.
-
Working Solutions: On the day of the experiment, dilute the TCDCA stock solution in cell culture medium to the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).[9] A vehicle control (medium with the same concentration of DMSO) should be prepared.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of TCDCA or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour, 12 hours, 24 hours).[6][9]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting).
Diagram of Experimental Workflow:
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA expression of target genes following TCDCA treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target genes (e.g., TGR5, CaM, FGF15) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from TCDCA-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. A typical reaction includes qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Example qPCR Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TGR5 | AGG AGC TGT TCT GCC TGT G | GCA GAG GCA GAT GAC AAT GA |
| FGF15/19 | GCT GGG GAC TCT GAG AAG A | GTC CTG GCA GTT GGT AAT CA |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the protein levels of target molecules following TCDCA treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGR5, anti-p-AKT, anti-NFκB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the TCDCA-treated and control cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a versatile and indispensable tool for researchers investigating the multifaceted roles of bile acids in health and disease. Its ability to activate both FXR and TGR5 provides a unique opportunity to dissect the complex interplay between these two major bile acid signaling pathways. By utilizing the protocols and information provided in these application notes, researchers can effectively employ TCDCA to advance our understanding of bile acid signaling and its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]
- 4. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome investigation of anti‐inflammation and immuno‐regulation mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound reduces astrocytic neuroinflammation and alleviates experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Taurochenodeoxycholic Acid's Effect on Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the effects of Taurochenodeoxycholic Acid (TCDCA) on liver fibrosis. The protocols detailed below cover both in vitro and in vivo models, offering a multi-faceted approach to understanding the mechanisms of TCDCA-mediated fibrogenesis.
This compound, a hydrophobic bile acid, has been implicated in the progression of liver fibrosis, particularly in the context of cholestatic liver diseases where its concentration is elevated.[1][2][3][4] Understanding its pro-fibrotic mechanisms is crucial for the development of targeted therapies. The following protocols and data provide a framework for investigating the cellular and molecular pathways affected by TCDCA.
Data Presentation: Quantitative Summary Tables
Table 1: In Vitro Effects of Taurocholic Acid (TCA) on Hepatic Stellate Cells (HSCs)*
| Cell Line | Treatment | Endpoint Assessed | Key Findings | Reference |
| LX-2, JS-1 | TCA (100 µM) | Cell Proliferation, Migration, Contraction | Increased proliferation, migration, and contraction of HSCs. | [2] |
| LX-2, JS-1 | TCA (100 µM) | α-SMA and Collagen 1 Expression (mRNA and Protein) | Upregulation of α-SMA and collagen 1, key markers of HSC activation. | [2] |
| LX-2, JS-1 | TCA + JTE-013 (S1PR2 inhibitor) | α-SMA and Collagen 1 Expression | JTE-013 blocked TCA-induced increases in α-SMA and collagen 1. | [2] |
| JS-1 | TCA + SB203580 (p38 MAPK inhibitor) | CTGF, CyclinD1, Collagen 1 mRNA | SB203580 inhibited TCA-induced increases in profibrotic gene expression. | [2] |
*Note: While the user requested information on TCDCA, a significant portion of the highly relevant available literature focuses on Taurocholic Acid (TCA), another conjugated bile acid with similar pro-fibrotic implications. The principles and protocols are largely translatable.
Table 2: In Vivo Effects of Bile Acid-Induced Liver Fibrosis Models
| Animal Model | Induction Method | Treatment | Key Fibrosis-Related Outcomes Measured | Key Findings | Reference |
| C57BL/6 Mice | 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet | JTE-013 (S1PR2 inhibitor) | Liver histopathology, collagen accumulation, fibrogenesis-associated gene expression. | JTE-013 attenuated liver injury and fibrosis. | [1][2] |
| C57BL/6 Mice | Cholate-fed Atp8b1G308V/G308V with Glycochenodeoxycholate (GCDCA) supplementation | GCDCA | Hepatic α-SMA and collagen1a mRNA expression, collagen deposition. | GCDCA supplementation induced liver fibrosis in the cholestatic model. | [3][4] |
| C57BL/6 WT and α-CGRP-/- Mice | 1% Taurocholic Acid (TC) diet for 1-2 weeks | TC Diet | Intrahepatic bile duct mass, biliary senescence, collagen content, cAMP/pERK/VEGF signaling. | TC feeding increased biliary damage and liver fibrosis in WT mice, effects reversed in α-CGRP-/- mice. | [5] |
| CCl4-induced liver fibrosis mouse model | Intraperitoneal injection of CCl4 | - | Liver enzyme levels (AST, ALT), hydroxyproline (B1673980) content, histology (H&E, Sirius Red), α-SMA expression. | Time-dependent increase in liver fibrosis markers. | [6][7] |
Experimental Protocols
In Vitro Protocol: Assessing TCDCA Effects on Hepatic Stellate Cell (HSC) Activation
This protocol outlines the methodology for treating cultured HSCs with TCDCA to evaluate its direct effects on cellular activation, a key event in liver fibrogenesis.
1. Cell Culture:
- Immortalized human hepatic stellate cell lines, such as LX-2 or JS-1, are commonly used.[1][2]
- Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. TCDCA Treatment:
- Prepare a stock solution of TCDCA in a suitable solvent (e.g., DMSO or sterile water).
- Seed HSCs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
- Once cells reach 70-80% confluency, replace the growth medium with serum-free or low-serum medium for 12-24 hours to synchronize the cells.
- Treat cells with varying concentrations of TCDCA (e.g., 50, 100, 200 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control group.
3. Assessment of HSC Activation:
- Gene Expression Analysis (qPCR):
- Isolate total RNA from treated cells using a suitable kit.
- Synthesize cDNA via reverse transcription.
- Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of key fibrotic markers, including alpha-smooth muscle actin (α-SMA), Collagen type I alpha 1 (COL1A1), and Transforming Growth Factor-beta (TGF-β). Use a housekeeping gene (e.g., GAPDH) for normalization.
- Protein Expression Analysis (Western Blot):
- Lyse cells and quantify total protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against α-SMA, Collagen I, and phosphorylated signaling proteins (e.g., p-p38, p-ERK). Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
- Incubate with a corresponding secondary antibody and visualize using an appropriate detection system.
- Cell Proliferation Assay (e.g., MTT or BrdU assay):
- Treat cells in a 96-well plate with TCDCA.
- At the end of the treatment period, add MTT reagent or BrdU label and incubate as per the manufacturer's instructions.
- Measure absorbance to quantify cell viability/proliferation.
In Vivo Protocol: TCDCA-Induced Liver Fibrosis in a Mouse Model
This protocol describes a general framework for inducing liver fibrosis in mice where the effects of TCDCA can be studied. A common approach is to use a model of cholestasis, such as bile duct ligation (BDL), or to feed a diet supplemented with the bile acid.[5][8]
1. Animal Model:
- Use male C57BL/6 mice (8-10 weeks old).[5] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Liver Fibrosis and TCDCA Administration:
- Option A: Bile Duct Ligation (BDL): A surgical procedure that induces cholestatic liver injury and fibrosis.[8]
- Option B: Dietary Supplementation:
- Feed mice a control diet or a diet supplemented with 1% Taurocholic Acid (a proxy for TCDCA) for a duration of 1 to 2 weeks to induce cholestatic injury.[5]
3. Assessment of Liver Fibrosis:
- Serum Analysis:
- At the end of the study, collect blood via cardiac puncture.
- Measure serum levels of liver injury markers, Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
- Histological Analysis:
- Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin (B1166041) and cut sections (4-5 µm).
- Perform Hematoxylin and Eosin (H&E) staining to assess general liver morphology and inflammation.
- Perform Sirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition, a hallmark of fibrosis.[7][9]
- Immunohistochemistry (IHC):
- Stain liver sections with an antibody against α-SMA to detect activated HSCs.[7]
- Hydroxyproline Assay:
- Hydrolyze a portion of the liver tissue and measure the hydroxyproline content, which is a quantitative measure of total collagen.
- Gene and Protein Expression:
- Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze fibrotic markers and signaling pathways as described in the in vitro protocol.
Signaling Pathways and Visualizations
TCDCA and related bile acids have been shown to activate several signaling pathways that contribute to the activation of hepatic stellate cells and the progression of liver fibrosis.
TCDCA/TCA Signaling in Hepatic Stellate Cells
Taurocholic acid (TCA) activates hepatic stellate cells through the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1][2] This activation leads to a downstream cascade involving p38 Mitogen-Activated Protein Kinase (MAPK) and Yes-Associated Protein (YAP), ultimately promoting the expression of pro-fibrotic genes.[1][2]
References
- 1. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions [e-cmh.org]
- 3. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Taurocholic Acid on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. biocytogen.com [biocytogen.com]
- 8. Animal models for the study of liver fibrosis: new insights from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Unfolded Protein Response by Tauroursodeoxycholic Acid Counteracts Apoptotic Cell Death and Fibrosis in a Mouse Model for Secondary Biliary Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Measuring Taurochenodeoxycholic Acid's Binding Affinity to FXR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), triggers a cascade of transcriptional events that modulate key metabolic pathways. Taurochenodeoxycholic acid (TCDCA), a conjugated form of CDCA, is also recognized as a ligand for FXR. Understanding the binding affinity and functional activity of TCDCA and other compounds at the FXR is crucial for the development of therapeutics targeting metabolic diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and diabetes.
These application notes provide an overview and detailed protocols for robust in vitro assays to quantify the binding affinity and functional potency of TCDCA and other ligands to FXR. The primary methods covered are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Surface Plasmon Resonance (SPR), each offering unique advantages for screening and characterization of FXR modulators.
FXR Signaling Pathway
Upon binding to an agonist, FXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and bile salt export pump (BSEP).
Data Presentation: Comparative Ligand Affinity
The following table summarizes the reported in vitro potency (EC50) of this compound (TCDCA) and other well-characterized FXR agonists. It is important to note that while TCDCA is considered an FXR agonist, its potency can be influenced by the assay system, and some studies suggest potential FXR-independent effects.
| Compound | Assay Type | Reported EC50 | Reference(s) |
| This compound (TCDCA) | Reporter Assay / In vivo functional assays | Weak Agonist | [1] |
| Chenodeoxycholic Acid (CDCA) | Reporter Assay | ~10-50 µM | [2][3] |
| Coactivator Recruitment | ~11.7 µM | [4] | |
| Obeticholic Acid (OCA) | Transactivation Assay | 99 - 600 nM | [2][3] |
| GW4064 | Cell-based Reporter Assay | 15 - 90 nM | [5][6][7][8] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the binding of a ligand to the FXR ligand-binding domain (LBD), which induces a conformational change that promotes the recruitment of a coactivator peptide. The proximity of a donor fluorophore on the FXR-LBD and an acceptor fluorophore on the coactivator peptide results in a FRET signal.
Experimental Workflow:
Detailed Protocol:
Materials:
-
GST-tagged FXR Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., SRC-1)
-
This compound (TCDCA)
-
Positive control (e.g., CDCA or GW4064)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of TCDCA in assay buffer. The final concentration in the assay should typically range from pM to µM. Also, prepare dilutions of the positive control.
-
Reagent Preparation:
-
Dilute GST-FXR-LBD to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is often in the low nM range.
-
Prepare a detection mix containing the Tb-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer. The final concentrations will depend on the specific reagents used and should be optimized.
-
-
Assay Assembly:
-
Add 5 µL of the TCDCA serial dilutions or controls to the wells of the 384-well plate.
-
Add 5 µL of the diluted GST-FXR-LBD to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of the detection mix to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at ~495 nm (Terbium emission) and ~520 nm (Fluorescein emission).
-
Data Analysis:
-
Calculate the ratio of the acceptor (520 nm) to donor (495 nm) fluorescence.
-
Plot the emission ratio against the logarithm of the TCDCA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based technology that measures the interaction between two molecules. In this context, one bead is coated with a molecule that binds FXR-LBD (e.g., an anti-tag antibody) and the other with a molecule that binds the coactivator peptide (e.g., streptavidin for a biotinylated peptide). Ligand-induced recruitment of the coactivator brings the beads into proximity, generating a chemiluminescent signal.
Detailed Protocol:
Materials:
-
His-tagged or GST-tagged FXR-LBD
-
Biotinylated coactivator peptide (e.g., SRC-2)
-
Nickel chelate (for His-tag) or anti-GST (for GST-tag) coated Acceptor beads
-
Streptavidin-coated Donor beads
-
This compound (TCDCA)
-
Positive control (e.g., OCA)
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque plates
-
AlphaScreen compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of TCDCA and a positive control in assay buffer.
-
Reagent Preparation:
-
Dilute the tagged FXR-LBD and biotinylated coactivator peptide in assay buffer to their optimal concentrations (typically in the nM range, to be determined empirically).
-
Prepare a suspension of Acceptor beads and Donor beads in assay buffer according to the manufacturer's instructions. These should be prepared under subdued light.
-
-
Assay Assembly:
-
Add 5 µL of the TCDCA serial dilutions or controls to the wells of the 384-well plate.
-
Add 5 µL of the diluted FXR-LBD to each well and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the diluted biotinylated coactivator peptide to each well.
-
Add 5 µL of the Acceptor and Donor bead mixture to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the TCDCA concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (TCDCA) to a ligand (FXR-LBD) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).
Detailed Protocol:
Materials:
-
Purified FXR-LBD
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound (TCDCA)
-
Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
SPR instrument
Procedure:
-
FXR Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified FXR-LBD over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of TCDCA dilutions in running buffer.
-
Inject the TCDCA solutions over the immobilized FXR surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
A reference flow cell without immobilized FXR should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each TCDCA concentration.
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The choice of assay for determining the binding affinity of this compound to FXR will depend on the specific research question, available instrumentation, and desired throughput. TR-FRET and AlphaScreen are well-suited for high-throughput screening of compound libraries, providing robust and sensitive measurements of ligand-induced coactivator recruitment. SPR offers the advantage of providing detailed kinetic information in a label-free format, which is invaluable for lead optimization and mechanistic studies. While TCDCA is a known FXR agonist, its relatively weaker potency compared to other endogenous and synthetic ligands, along with potential for FXR-independent actions, should be considered when interpreting experimental results. The protocols provided herein offer a solid foundation for the in vitro characterization of TCDCA and other novel FXR modulators.
References
- 1. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled Taurochenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the in vivo dynamics of metabolic pathways. The use of non-radioactive, stable isotopes allows for safe and detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of endogenous compounds and xenobiotics in various physiological and pathological states. Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, plays a crucial role in lipid digestion and absorption, as well as in the regulation of cholesterol homeostasis and signaling pathways through receptors like the farnesoid X receptor (FXR).[1][2] Metabolic tracing with stable isotope-labeled TCDCA (e.g., ¹³C- or ²H-labeled) enables the precise quantification of its turnover, pool size, and conversion to other bile acid species by the gut microbiota.[3][4][5] This document provides detailed application notes and protocols for conducting metabolic tracing studies using stable isotope-labeled TCDCA.
Key Applications
-
Determination of Bile Acid Pool Size and Turnover Rate: Quantify the total body pool of TCDCA and its rate of synthesis and degradation.[2][3][4]
-
Investigation of Enterohepatic Circulation: Trace the movement of TCDCA from the liver to the intestine and back.[6]
-
Assessment of Gut Microbiota Metabolism: Elucidate the biotransformation of TCDCA into secondary bile acids by intestinal bacteria.
-
Drug Interaction Studies: Evaluate the impact of therapeutic interventions on TCDCA metabolism and signaling.
-
Disease Pathophysiology Research: Investigate alterations in TCDCA metabolism in liver diseases, metabolic syndrome, and gastrointestinal disorders.
Data Presentation: Quantitative Analysis of TCDCA Metabolism
The following tables present representative quantitative data that can be obtained from in vivo metabolic tracing studies using stable isotope-labeled TCDCA. The data is illustrative and will vary depending on the animal model, tracer dose, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Stable Isotope-Labeled TCDCA in Rodent Plasma
| Parameter | Value | Units |
| Tracer Administered | [¹³C₂]-TCDCA | - |
| Dose | 10 | mg/kg |
| Route of Administration | Oral Gavage | - |
| Cₘₐₓ (Labeled TCDCA) | 5.8 | µmol/L |
| Tₘₐₓ (Labeled TCDCA) | 2 | hours |
| AUC₀₋₂₄ (Labeled TCDCA) | 45.2 | µmol·h/L |
| Half-life (t₁/₂) | 4.5 | hours |
Table 2: Isotopic Enrichment of Bile Acids in Rodent Bile Following [¹³C₂]-TCDCA Administration
| Bile Acid | Isotopic Enrichment (APE) at 6 hours |
| [¹³C₂]-Taurochenodeoxycholic Acid | 85.3% |
| [¹³C₂]-Chenodeoxycholic Acid | 12.1% |
| [¹³C₂]-Glycochenodeoxycholic Acid | 2.5% |
| [¹³C₂]-Lithocholic Acid | <0.1% |
APE: Atom Percent Excess
Table 3: TCDCA Pool Size and Fractional Turnover Rate in Healthy Human Subjects
| Parameter | Mean Value | Standard Deviation | Units |
| TCDCA Pool Size | 1.2 | 0.4 | mmol |
| Fractional Turnover Rate | 0.25 | 0.08 | pools/day |
| Synthesis Rate | 0.3 | 0.1 | mmol/day |
Data adapted from studies on the parent molecule, chenodeoxycholic acid.[4][5]
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracing of Stable Isotope-Labeled TCDCA in a Rodent Model
This protocol describes an in vivo experiment to trace the metabolic fate of orally administered stable isotope-labeled TCDCA in mice.
Materials:
-
Stable isotope-labeled TCDCA (e.g., [¹³C₂]-TCDCA or [d₄]-TCDCA)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for separate collection of urine and feces
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing samples
-
Internal standards for LC-MS/MS analysis (e.g., deuterated bile acids)
-
Solvents for extraction (e.g., methanol (B129727), acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to individual metabolic cages for 3 days prior to the experiment. Provide ad libitum access to a standard chow diet and water.
-
Tracer Administration: Fast the mice for 4 hours. Administer a single oral gavage of stable isotope-labeled TCDCA (e.g., 10 mg/kg) dissolved in the vehicle.
-
Sample Collection:
-
Blood: Collect blood samples (approximately 20-30 µL) from the tail vein at baseline (0 h) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Collect blood into heparinized tubes, centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma, and store the plasma at -80°C.
-
Feces and Urine: Collect feces and urine separately over a 24 or 48-hour period using metabolic cages. Store samples at -80°C.
-
Tissue Collection (Terminal): At the final time point (e.g., 24 hours), anesthetize the mice and collect terminal blood via cardiac puncture. Perfuse the liver with ice-cold saline. Collect the liver, gallbladder, sections of the small and large intestine, and cecal contents. Snap-freeze all tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma/Serum: To 50 µL of plasma, add 200 µL of ice-cold methanol containing a mixture of deuterated bile acid internal standards.[7] Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liver and Intestinal Tissue: Homogenize approximately 50 mg of tissue in 500 µL of ice-cold methanol/water (1:1, v/v).[1] Add internal standards, vortex, and centrifuge as described for plasma. Process the supernatant for LC-MS/MS analysis.
-
Feces: Lyophilize fecal samples and grind to a fine powder. Extract a known weight of the powder with a suitable solvent mixture (e.g., methanol/water) containing internal standards.[8] Centrifuge and process the supernatant.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the separation and quantification of labeled and unlabeled bile acids.[7][8][9][10] A C18 reversed-phase column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile/methanol.
-
Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each bile acid and its labeled counterpart.
-
-
Data Analysis:
-
Calculate the concentrations of labeled and unlabeled TCDCA and its metabolites in each sample.
-
Determine the isotopic enrichment (Atom Percent Excess) of each bile acid.
-
Calculate pharmacokinetic parameters for the labeled TCDCA in plasma.
-
Determine the TCDCA pool size and fractional turnover rate from the decay curve of the labeled TCDCA in plasma or bile.[11]
-
Visualizations
Caption: Metabolic pathway of this compound (TCDCA).
Caption: Experimental workflow for TCDCA metabolic tracing.
Caption: TCDCA signaling through the Farnesoid X Receptor (FXR).
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Determination of the pool size and synthesis rate of bile acids by measurements in blood of patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pool sizes and fractional turnover rates, of deoxycholic acid, cholic acid and chenodeoxycholic acid in man by isotope dilution with 2H and 13C labels and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell-based Assays to Investigate the Anti-inflammatory Effects of Taurochenodeoxycholic Acid (TCDCA)
Introduction
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid synthesized in the liver, has emerged as a significant bioactive molecule with potent anti-inflammatory and immunomodulatory properties.[1][2][3] Previous research has demonstrated its efficacy in mitigating both acute and chronic inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.[4][5] TCDCA exerts its effects by modulating key inflammatory signaling pathways, primarily by suppressing the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), and reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][4][6] The mechanisms of action are believed to be mediated, at least in part, through the G protein-coupled bile acid receptor 5 (TGR5) and the glucocorticoid receptor (GR).[2][6][7]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate and quantify the anti-inflammatory effects of TCDCA using established cell-based assays.
Mechanism of Action: TCDCA's Anti-inflammatory Signaling
TCDCA's anti-inflammatory activity is multifaceted, involving the modulation of several key signaling cascades. A primary mechanism is the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. TCDCA has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB's nuclear translocation and subsequent gene expression.[1][6] Additionally, TCDCA can activate TGR5 and GR, which can also lead to the suppression of NF-κB and AP-1 activity.[2][4][6]
Protocol 1: Measurement of Pro-inflammatory Cytokine Secretion
This assay quantifies the ability of TCDCA to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) from macrophages stimulated with LPS. The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
Materials
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.
-
Culture Medium: RPMI 1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Reagents: TCDCA, Lipopolysaccharide (LPS) from E. coli.
-
Assay Kits: ELISA kits for mouse or human TNF-α, IL-1β, and IL-6.
Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
TCDCA Treatment: Prepare serial dilutions of TCDCA in culture medium. Remove the old medium from the cells and add 100 µL of the TCDCA solutions. Incubate for 1 hour. Include a "vehicle control" group treated with the solvent used for TCDCA.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL.[9] Include an "unstimulated" control group that receives no LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.[9]
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's protocol.[10][11]
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentrations based on the standard curve. Compare the cytokine levels in TCDCA-treated groups to the LPS-only stimulated group.
Data Summary Table
| Parameter | Recommended Value | Reference |
| Cell Line | RAW 264.7 or THP-1 | [10][11] |
| Seeding Density | 5 x 10⁴ - 1 x 10⁵ cells/well (96-well) | [9][11] |
| TCDCA Concentration | 10 - 300 µg/mL | [1] |
| LPS Concentration | 100 ng/mL - 1 µg/mL | [9][10] |
| Pre-treatment Time | 1 hour | [12] |
| Stimulation Time | 18 - 24 hours | [9][11] |
| Readout | TNF-α, IL-1β, IL-6 levels (pg/mL or ng/mL) | [1][6] |
Protocol 2: Analysis of NF-κB Activation by Western Blot
This protocol determines the effect of TCDCA on NF-κB activation by measuring the levels of key proteins in the pathway. It involves separating nuclear and cytoplasmic proteins to assess the translocation of the p65 subunit and analyzing the total cellular level of the inhibitory protein IκBα. A decrease in nuclear p65 and an increase in total IκBα indicate inhibition of the pathway.[1][6]
Experimental Workflow
Materials
-
Cell Line: RAW 264.7 or C6 astrocytic cells.[6]
-
Reagents: TCDCA, LPS.
-
Kits: Nuclear and Cytoplasmic Extraction Kit.
-
Antibodies: Primary antibodies against NF-κB p65, IκBα, Lamin B1 (nuclear marker), GAPDH (cytoplasmic marker). HRP-conjugated secondary antibodies.
-
Equipment: Electrophoresis and Western blot apparatus, imaging system.
Procedure
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat with TCDCA and/or LPS as described in Protocol 1, using shorter incubation times (e.g., 30-60 minutes) optimal for observing p65 translocation.[13]
-
Protein Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.[14] For total IκBα analysis, lyse a separate set of treated cells with whole-cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and capture the image using a gel doc or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software. For translocation, calculate the ratio of nuclear to cytoplasmic p65. For inhibition, compare IκBα levels in TCDCA-treated samples to the LPS-only control. Normalize to loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic).
Data Summary Table
| Parameter | Recommended Value | Reference |
| Cell Line | RAW 264.7, Peritoneal Macrophages | [1][10] |
| Seeding Density | 1 x 10⁶ cells/well (6-well plate) | [14] |
| TCDCA Concentration | 150 - 200 µg/mL | [1] |
| LPS Stimulation Time | 15 - 60 minutes | [13] |
| Primary Antibodies | Anti-p65, Anti-IκBα | [1][6] |
| Loading Controls | Lamin B1 (Nuclear), GAPDH (Cytoplasmic) | [14] |
| Readout | Relative band intensity of nuclear p65 and total IκBα | [1] |
These protocols provide a robust framework for characterizing the anti-inflammatory effects of TCDCA. Researchers can adapt the cell types, stimuli, and concentrations to suit their specific models of inflammation.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Transcriptome investigation of anti‐inflammation and immuno‐regulation mechanism of this compound - ProQuest [proquest.com]
- 3. This compound Inhibited AP-1 Activation via Stimulating Glucocorticoid Receptor [mdpi.com]
- 4. This compound Inhibited AP-1 Activation via Stimulating Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces astrocytic neuroinflammation and alleviates experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome investigation of anti‐inflammation and immuno‐regulation mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
How to synthesize Taurochenodeoxycholic Acid in the laboratory for research purposes.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated primary bile acid, playing a crucial role in the emulsification and absorption of dietary lipids.[1][2] Beyond its digestive functions, TCDCA is recognized as a signaling molecule, notably acting as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3][4] Activation of TGR5 by TCDCA can modulate various physiological processes, including glucose homeostasis, energy expenditure, and inflammatory responses, making it a molecule of significant interest in metabolic and pharmacological research.[3][5][6] This document provides a detailed protocol for the laboratory synthesis of TCDCA, enabling researchers to produce this key bile acid for in vitro and in vivo studies.
Data Presentation
Table 1: Summary of the Chemical Synthesis of this compound
| Parameter | Description | Reference |
| Starting Material | Chenodeoxycholic Acid (CDCA) | [7] |
| Key Reagents | N-hydroxysuccinimide or N-hydroxyphthalimide, Condensing agent (e.g., DCC or EDC), 4-dimethylaminopyridine (B28879) (catalyst), Sodium taurine (B1682933) salt, Triethylamine, Hydrochloric acid | [7] |
| Solvents | Dioxane, Acetone (B3395972), Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO), or Dimethylformamide (DMF) for reaction; Acetone and water for crystallization | [7] |
| Reaction Temperature | 0-10 °C for active ester formation; Maintained for subsequent steps | [7] |
| Reaction Time | 0.5-2 hours for active ester formation; 2-5 hours for taurine conjugation | [7] |
| Purification Method | pH adjustment to 1-2 to precipitate the crude product, followed by crystallization from an acetone/water mixture. | [7] |
| Product Purity | High purity suitable for research purposes is achievable. | [7] |
| Analytical Characterization | ¹H NMR, ¹³C NMR, and LC-MS/MS are standard methods for confirming the structure and purity of the final product. | [8][9][10] |
Experimental Protocols
1. Chemical Synthesis of this compound
This protocol is adapted from a patented synthesis method.[7]
Materials:
-
Chenodeoxycholic Acid (CDCA)
-
N-hydroxysuccinimide (NHS) or N-hydroxyphthalimide (NHP)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a condensing agent
-
4-Dimethylaminopyridine (DMAP)
-
Taurine
-
Sodium hydroxide (B78521) (NaOH)
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Dioxane (or other suitable organic solvent like THF, DMF)
-
Acetone
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Preparation of Sodium Taurine Solution: Prepare an aqueous solution of sodium taurine salt by dissolving taurine in an equimolar amount of sodium hydroxide solution.
-
Activation of Chenodeoxycholic Acid:
-
In a round bottom flask, dissolve Chenodeoxycholic Acid in a suitable organic solvent (e.g., dioxane).
-
Cool the solution to 0-10 °C using an ice bath.
-
Add N-hydroxysuccinimide or N-hydroxyphthalimide to the solution and stir.
-
Add the condensing agent (e.g., DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine.
-
Stir the reaction mixture at 0-10 °C for 0.5-2 hours to form the active ester.
-
-
Conjugation with Taurine:
-
To the reaction mixture containing the active ester, add the prepared sodium taurine salt aqueous solution and triethylamine.
-
Continue stirring the solution for an additional 2-5 hours, maintaining the temperature.
-
-
Precipitation and Isolation of Crude Product:
-
After the reaction is complete, carefully add hydrochloric acid to adjust the pH of the reaction solution to 1-2. This will precipitate the this compound.
-
Stir the acidic mixture for 1-2 hours.
-
Concentrate the solvent under reduced pressure.
-
Collect the precipitate by suction filtration and wash the solid with water until the filtrate is neutral.
-
Dry the crude product at 70 °C.
-
-
Purification by Crystallization:
-
Dissolve the crude this compound in a mixed solvent of acetone and water by heating.
-
Cool the solution to -5 to 5 °C and allow it to crystallize for 24-48 hours.
-
Filter the crystals and wash the filter cake with cold water.
-
Dry the purified this compound at 70 °C to obtain the final product.
-
2. Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the known assignments for this compound.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Prepare a dilute solution of the synthesized TCDCA. Analyze the sample using a suitable LC-MS/MS system with a C18 column and a gradient elution of water and methanol/acetonitrile containing a small amount of formic acid.[10] Monitor for the specific mass-to-charge ratio (m/z) of the TCDCA ion to confirm its identity and assess purity.
Visualizations
Signaling Pathway
Caption: TCDCA signaling through the TGR5 receptor in an intestinal L-cell.
Experimental Workflow
Caption: Workflow for the laboratory synthesis of this compound.
References
- 1. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H45NO6S | CID 387316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. CN104844677A - tauroursodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 8. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application of Taurochenodeoxycholic Acid (TCDCA) in the Study of Glycerophospholipid Metabolism in Hyperlipidemia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, plays a crucial role in lipid digestion and absorption.[1][2][3] Emerging research has highlighted its significance as a signaling molecule in regulating lipid and glucose metabolism, making it a molecule of interest in the study and potential treatment of metabolic disorders like hyperlipidemia.[1][2][4] Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.[5][6] Studies have demonstrated that TCDCA can ameliorate hyperlipidemia by modulating glycerophospholipid metabolism, offering a promising therapeutic avenue.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing TCDCA to investigate glycerophospholipid metabolism in the context of hyperlipidemia.
Key Applications
-
Investigation of Lipid-Lowering Effects: TCDCA can be used in preclinical animal models of hyperlipidemia to assess its efficacy in reducing plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[1][2]
-
Elucidation of Metabolic Pathways: Through metabolomic and lipidomic analyses, TCDCA serves as a tool to unravel the intricate mechanisms by which glycerophospholipid metabolism is altered in hyperlipidemia and subsequently modulated by therapeutic intervention.[1][2][7]
-
Evaluation of Hepatoprotective Effects: TCDCA can be employed to study the amelioration of hepatic steatosis and liver injury associated with hyperlipidemia.[1][2]
-
Drug Discovery and Development: As a potential therapeutic agent, TCDCA and its derivatives can be investigated for the development of novel treatments for dyslipidemia and related metabolic syndromes.
Data Presentation
Table 1: Effect of TCDCA on Serum Lipid Profile in High-Fat Diet (HFD)-Induced Hyperlipidemic Mice
| Group | Dose (mg/kg) | TC (mmol/L) | TG (mmol/L) | HDL-C (mmol/L) | LDL-C (mmol/L) |
| Control | - | Normal Range | Normal Range | Normal Range | Normal Range |
| HFD Model | - | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |
| TCDCA-L | Low Dose | Significantly Decreased | Significantly Decreased | Increased | Decreased (No Sig. Diff.) |
| TCDCA-M | Medium Dose | Decreased | Decreased | Increased | Decreased |
| TCDCA-H | High Dose | Decreased | Decreased | Increased | Decreased |
| Fenofibrate (B1672516) | Positive Control | Decreased | Decreased | Increased | Decreased |
Data summarized from a study by Cui et al. (2023).[1] The study reported that the TCDCA-L group showed a more striking effect in downregulating TC, TG, and HDL-C compared to the HFD group, while LDL-C showed a downward trend with no significant difference.
Table 2: Representative Changes in Glycerophospholipid Species in Liver Tissue of HFD-Fed Mice Treated with TCDCA
| Glycerophospholipid Species | HFD Model vs. Control | TCDCA Treatment vs. HFD Model |
| Phosphatidylcholines (PC) | Altered Levels | Levels restored towards normal |
| Lysophosphatidylcholines (LPC) | Significantly Decreased | Significantly Increased |
| Phosphatidylethanolamines (PE) | Altered Levels | Levels restored towards normal |
| Phosphatidylinositols (PI) | Altered Levels | Levels restored towards normal |
This table represents a generalized summary based on the finding that TCDCA exerts its therapeutic effects through glycerophospholipid metabolism.[1][2] Specific quantitative data for individual lipid species would require targeted lipidomic analysis.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Mice and TCDCA Administration
Objective: To establish a hyperlipidemic mouse model and administer TCDCA for therapeutic evaluation.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet
-
High-Fat Diet (HFD) (e.g., 60% of calories from fat)
-
This compound (TCDCA)
-
Fenofibrate (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Model Induction:
-
Randomly divide mice into a control group and an HFD group.
-
Feed the control group a standard chow diet.
-
Feed the HFD group a high-fat diet for a period of 4-8 weeks to induce hyperlipidemia.
-
-
Grouping and Treatment:
-
After successful model induction (confirmed by elevated serum lipid levels), divide the HFD-fed mice into the following groups:
-
HFD Model group (vehicle administration)
-
TCDCA-Low dose group
-
TCDCA-Medium dose group
-
TCDCA-High dose group
-
Positive control group (e.g., Fenofibrate)
-
-
The control group continues on the standard chow diet and receives the vehicle.
-
-
TCDCA Administration:
-
Monitoring: Monitor the body weight, food intake, and general health of the mice throughout the experiment.
-
Sample Collection: At the end of the treatment period, fast the mice overnight and collect blood samples via cardiac puncture under anesthesia. Euthanize the mice and collect liver tissues.
Protocol 2: Analysis of Serum Lipids and Liver Histology
Objective: To assess the effect of TCDCA on serum lipid profiles and liver pathology.
Materials:
-
Collected serum samples
-
Commercial assay kits for TC, TG, HDL-C, and LDL-C
-
Spectrophotometer or automated biochemical analyzer
-
Collected liver tissues
-
Formalin (10% neutral buffered)
-
Optimal Cutting Temperature (OCT) compound
-
Phosphate-buffered saline (PBS)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Oil Red O (ORO) staining reagents
-
Microscope
Procedure:
-
Serum Lipid Analysis:
-
Separate serum from blood samples by centrifugation.
-
Determine the concentrations of TC, TG, HDL-C, and LDL-C using commercially available enzymatic kits according to the manufacturer's instructions.
-
-
Liver Histology (H&E Staining):
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to observe liver morphology and signs of inflammation or cell damage.
-
-
Liver Lipid Accumulation (Oil Red O Staining):
-
Embed a portion of fresh liver tissue in OCT compound and freeze.
-
Cut frozen sections (8-10 µm).
-
Fix the sections in formalin.
-
Stain with Oil Red O solution to visualize neutral lipid droplets.
-
Counterstain with hematoxylin.
-
Analyze the stained sections under a microscope to assess the degree of hepatic steatosis.[1][2]
-
Protocol 3: Lipidomic Analysis of Liver Tissue
Objective: To identify and quantify changes in glycerophospholipid species in response to TCDCA treatment.
Materials:
-
Frozen liver tissue samples
-
Lipid extraction solvent (e.g., chloroform:methanol mixture)
-
Internal standards for various lipid classes
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Lipid identification software
Procedure:
-
Sample Preparation:
-
Homogenize a known amount of frozen liver tissue.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate lipids from the tissue homogenate.
-
Add a cocktail of internal standards prior to extraction for quantification.
-
-
UHPLC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into the UHPLC system coupled to a high-resolution mass spectrometer.
-
Separate different lipid classes and species using a suitable chromatographic gradient.
-
Acquire mass spectra in both positive and negative ionization modes to detect a wide range of glycerophospholipids.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software.
-
Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.
-
Quantify the identified lipids relative to the internal standards.
-
Perform statistical analysis to identify significant differences in glycerophospholipid profiles between the different experimental groups.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of TCDCA on hyperlipidemia.
Caption: TCDCA signaling pathway in regulating lipid metabolism.
Discussion
The provided protocols and data illustrate a robust framework for investigating the role of TCDCA in glycerophospholipid metabolism in the context of hyperlipidemia. The in vivo mouse model is a well-established and relevant system for preclinical studies. The combination of biochemical assays, histological analysis, and advanced lipidomics provides a multi-faceted approach to understanding the therapeutic potential and mechanism of action of TCDCA.
A key mechanism of TCDCA's action is through the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[8][9][10] Upon activation by TCDCA, FXR can regulate the expression of genes involved in lipid metabolism. For instance, FXR activation has been shown to inhibit the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis.[11] Concurrently, FXR can promote the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which enhances fatty acid β-oxidation.[11][12] The net effect of these regulatory actions is a reduction in lipid synthesis and an increase in lipid breakdown, contributing to the observed lipid-lowering effects. The modulation of these pathways directly impacts the glycerophospholipid pool, leading to the restoration of a more balanced lipid profile.
References
- 1. Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]
- 4. Bile Acids: Beyond Cholesterol Metabolism & Fat Absorption | Technology Networks [technologynetworks.com]
- 5. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid receptors as targets for the treatment of dyslipidemia and cardiovascular disease: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and Lipidomics Study Unveils the Impact of Tauroursodeoxycholic Acid on Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acid and Cholesterol Metabolism in Atherosclerotic Cardiovascular Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of bile acids in regulating glucose and lipid metabolism [jstage.jst.go.jp]
Application Notes & Protocols: Utilizing Taurochenodeoxycholic Acid to Investigate Endothelial Dysfunction in Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a significant global health issue that markedly elevates the risk of cardiovascular disease, in which endothelial dysfunction is a critical early pathological event.[1][2][3] Emerging research has identified bile acids, traditionally known for their role in digestion, as crucial signaling molecules in vascular homeostasis.[4][5] Specifically, Taurochenodeoxycholic acid (TCDCA), a taurine-conjugated derivative of chenodeoxycholic acid (CDCA), has shown considerable promise in mitigating obesity-induced endothelial dysfunction.[1][2][6] These application notes provide detailed protocols for studying the effects of TCDCA on endothelial dysfunction in the context of obesity, based on established research findings.
Mechanism of Action: The TCDCA-FXR-ATF4 Signaling Pathway
TCDCA alleviates endothelial dysfunction primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in endothelial cells.[1][4][6] The binding of TCDCA to FXR initiates a signaling cascade that involves the upregulation of Activating Transcription Factor 4 (ATF4), a process suppressed by Prohibitin-1 (PHB1).[1][2][6] This TCDCA-FXR-PHB1-ATF4 axis ultimately enhances serine and one-carbon metabolism in endothelial cells, leading to restored nitric oxide (NO) bioavailability, reduced oxidative stress, and improved endothelial function.[1][2][4][6]
Caption: TCDCA signaling pathway in endothelial cells.
Experimental Models and Approaches
The study of TCDCA's effect on endothelial dysfunction in obesity can be approached using a combination of in vivo, ex vivo, and in vitro models.
Experimental Workflow
Caption: Overall experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters from representative studies investigating TCDCA's effects on endothelial dysfunction.
Table 1: In Vitro and Ex Vivo Treatment Concentrations
| Compound | Concentration | Model System | Purpose | Reference |
| TCDCA | 50 µM | Ex vivo human omental arterioles | Assess rescue of endothelial dysfunction | [1][6] |
| TCDCA | 50 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Gene expression analysis (RNA-seq) | [1] |
| GW4064 (FXR agonist) | 10 µM | Ex vivo human omental arterioles | Positive control for FXR activation | [1][6] |
| INT-777 (TGR5 agonist) | 10 µM | Ex vivo human omental arterioles | Investigate TGR5 involvement | [1][6] |
Table 2: Key Findings in Animal Models of Obesity
| Animal Model | Treatment | Key Outcome | Effect of TCDCA | Reference |
| C57BL/6J (diet-induced obesity) | TCDCA | Endothelial Function | Improved | [4] |
| Mitochondrial ROS | Attenuated | [4] | ||
| NO Production | Increased | [4] | ||
| Blood Pressure | Reduced | [4] | ||
| ob/ob and db/db mice | TCDCA | Endothelial Dysfunction | Protected against | [4] |
| Hypertension | Protected against | [4] | ||
| ApoE-/- mice | TCDCA | Atherosclerotic Lesion Formation | Reduced | [4] |
Detailed Experimental Protocols
Protocol 1: Ex Vivo Assessment of Endothelial Function in Human Omental Arterioles using Wire Myography
This protocol is adapted from studies assessing endothelial dysfunction in arterioles from non-hypertensive obese patients.[1][6]
1. Materials:
-
Freshly isolated human omental adipose tissue
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
TCDCA, CDCA, GW4064, INT-777, and other bile acids/agonists
-
Acetylcholine (ACh) and Bradykinin (B550075) (BK)
-
Sodium nitroprusside (SNP)
-
Wire myograph system
2. Method:
-
Isolate arterioles (approximately 2 mm in length and 100-300 µm in internal diameter) from the omental adipose tissue in cold Krebs-Henseleit buffer.
-
Mount the arteriole segments on a wire myograph.
-
Equilibrate the vessels at 37°C in Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 for 30 minutes.
-
Normalize the vessel diameter.
-
Divide the arteriole rings into equal segments and incubate with vehicle or different bile acids/agonists (e.g., TCDCA 50 µM, GW4064 10 µM) for 12 hours.
-
Pre-constrict the vessels with phenylephrine (B352888) to 80% of their maximal response.
-
Assess endothelium-dependent vasodilation by generating cumulative concentration-response curves to ACh or BK.
-
Assess endothelium-independent vasodilation using the NO donor SNP.
-
Record and analyze the vasodilation responses. Data can be presented as percentage relaxation, Area Under the Curve (AUC), and maximal relaxation (MAX).
Protocol 2: In Vitro HUVEC Culture and TCDCA Treatment for Gene Expression Analysis
This protocol is designed to study the molecular effects of TCDCA on endothelial cells.[1]
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
TCDCA (50 µM working solution)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
Reagents for qPCR or RNA sequencing
2. Method:
-
Culture HUVECs in EGM-2 medium at 37°C and 5% CO2.
-
Seed HUVECs in appropriate culture plates and allow them to reach 80-90% confluency.
-
Treat the cells with either vehicle or TCDCA (50 µM) for 24 hours.
-
After incubation, wash the cells with PBS and lyse them for RNA extraction.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform RNA sequencing (RNA-seq) or quantitative real-time PCR (qPCR) to analyze the expression of target genes, particularly those involved in serine and one-carbon metabolism.
Protocol 3: Measurement of Nitric Oxide (NO) Production in Endothelial Cells
This protocol provides a method to quantify changes in NO bioavailability in response to TCDCA.
1. Materials:
-
HUVECs or other endothelial cells
-
Cell culture medium
-
TCDCA
-
NO-sensitive fluorescent dye (e.g., DAF-FM Diacetate)
-
Fluorescence microscope or plate reader
2. Method:
-
Culture and treat endothelial cells with TCDCA as described in Protocol 2.
-
In the final hours of treatment, load the cells with an NO-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Stimulate NO production with an agonist such as bradykinin if necessary.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Normalize the fluorescence signal to the cell number or protein concentration.
Protocol 4: Assessment of Oxidative Stress
This protocol outlines a general method to measure reactive oxygen species (ROS) in TCDCA-treated endothelial cells.
1. Materials:
-
Endothelial cells
-
TCDCA
-
ROS-sensitive fluorescent probe (e.g., CellROX Green or Dihydroethidium)
-
Fluorescence microscope or flow cytometer
2. Method:
-
Culture and treat endothelial cells with TCDCA.
-
Induce oxidative stress if required (e.g., using high glucose or a pro-inflammatory stimulus).
-
Load the cells with an ROS-sensitive probe as per the manufacturer's instructions.
-
Analyze the fluorescence signal using a fluorescence microscope or flow cytometry to quantify ROS levels.
Conclusion
The study of this compound offers a promising avenue for understanding and potentially treating endothelial dysfunction in obesity. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of TCDCA and to further elucidate the intricate role of bile acid signaling in vascular health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound alleviates obesity-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Isolating Purity: A Detailed Protocol for Taurochenodeoxycholic Acid Purification from Bile Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the isolation and purification of Taurochenodeoxycholic Acid (TCDCA), a primary conjugated bile acid, from bile samples. The following application notes and detailed experimental procedures are designed to guide researchers in obtaining high-purity TCDCA for use in further scientific investigation and drug development.
This compound is a significant bioactive molecule formed in the liver through the conjugation of chenodeoxycholic acid with taurine.[1] It plays a crucial role as a detergent to solubilize fats for absorption in the small intestine.[1] Beyond its digestive functions, TCDCA is involved in various cellular signaling pathways and has demonstrated anti-inflammatory and immune-regulatory properties, making it a molecule of interest for therapeutic applications.
Experimental Protocols
The isolation and purification of TCDCA from bile involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification.
Bile Sample Preparation
The initial step involves the preparation of the bile sample to make it suitable for extraction. If the bile acid concentration is high, simple dilution may be sufficient.[2] For crystallized bile salts, a methanolic extraction is employed.
-
For Liquid Bile: If not already liquid, reconstitute lyophilized bile samples.
-
For Crystallized Bile Salts:
-
Weigh out 20 mg of crystallized bile salts.
-
Transfer to a 10 x 75 mm test tube.
-
Add 2 mL of methanol (B129727).
-
Shake on a horizontal shaker for 15 minutes.
-
Centrifuge for 5 minutes to pellet any insoluble material.[3]
-
The supernatant is now ready for further processing.
-
Protein Precipitation and Extraction
To remove proteins and other interfering macromolecules, an organic solvent precipitation is performed. This is a common and effective method for preparing biological samples for bile acid analysis.[4][5]
-
To the prepared bile sample (supernatant from crystallized salts or liquid bile), add acetonitrile (B52724) or methanol as a precipitant.[5] A common ratio is 1:3 or 1:4 (sample to solvent).[4]
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant containing the bile acids.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried extract in the mobile phase to be used for HPLC analysis.[4]
Solid-Phase Extraction (SPE) for Further Purification and Concentration
For cleaner samples and to concentrate the bile acids, a solid-phase extraction (SPE) step can be incorporated.[4][7] A C18-based SPE cartridge is commonly used for this purpose.[7]
-
Column Conditioning: Precondition the C18 SPE column by washing with methanol followed by water.[4]
-
Sample Loading: Load the reconstituted bile acid extract onto the conditioned SPE column.
-
Washing: Wash the column with a solvent that elutes interfering, less hydrophobic compounds while retaining the bile acids. The specific wash solvent will depend on the specific SPE cartridge and protocol.
-
Elution: Elute the retained bile acids, including TCDCA, from the column using an appropriate organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
High-Performance Liquid Chromatography (HPLC) Purification
The final purification of TCDCA is achieved using reversed-phase high-performance liquid chromatography (HPLC).[3][8][9]
-
HPLC System: Utilize an HPLC system equipped with a UV detector.
-
Column: A Vydac reversed-phase C18 column is a suitable choice for separating bile acids.[3][8]
-
Mobile Phase: A common mobile phase for bile acid separation consists of a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer.[9] The exact gradient and composition will need to be optimized for the specific column and system.
-
Detection: Monitor the elution of bile acids at a wavelength of 200 nm.[9]
-
Fraction Collection: Collect the fraction corresponding to the retention time of a TCDCA standard. The retention time will be specific to the HPLC conditions used.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC system to confirm its purity. A single, sharp peak at the expected retention time indicates a high degree of purification.
Quantitative Data Summary
The following tables summarize key quantitative parameters from literature for the analysis of this compound.
| Parameter | Value | Reference |
| Linearity Range | 50 - 2000 µg/mL | Journal of Food and Drug Analysis[3][8] |
| Correlation Coefficient (r) | 1.0000 | Journal of Food and Drug Analysis[3][8] |
| Intraday Precision (%RSD) | 0.14 - 4.82% | Journal of Food and Drug Analysis[3][8] |
| Interday Precision (%RSD) | 0.14 - 3.92% | Journal of Food and Drug Analysis[3] |
| Sample Source | Average TCDCA Concentration (µg/mL) | Standard Deviation (µg/mL) | Reference |
| Asiatic Bear Bile | 1968 | 678.1 | Journal of Food and Drug Analysis[3][8] |
Visualizing the Process and Pathway
To better illustrate the experimental workflow and a relevant biological pathway involving TCDCA, the following diagrams are provided.
Caption: Experimental workflow for the isolation and purification of TCDCA.
Caption: Simplified signaling pathway of TCDCA-induced apoptosis.
Concluding Remarks
This protocol provides a robust framework for the successful isolation and purification of this compound from bile samples. The quantitative data and visual aids are intended to support researchers in implementing these methods effectively. The high-purity TCDCA obtained through this protocol can be utilized in a variety of research applications, from investigating its role in cellular signaling to its potential as a therapeutic agent. Proper storage of the purified TCDCA is crucial for maintaining its stability; it should be stored as a crystalline solid at -20°C for long-term stability of at least four years.[10] For short-term use in aqueous solutions, it is recommended not to store the solution for more than one day.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Identification and quantitation of bile acids in bear bile by HPLC" by D.-L. Lin, H.-C. Chang et al. [jfda-online.com]
- 9. Quantitative determination of bile acids in bile with reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Taurochenodeoxycholic Acid (TCDCA) in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling Taurochenodeoxycholic Acid (TCDCA) in aqueous buffers. Find answers to frequently asked questions and troubleshoot common precipitation issues to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (TCDCA)?
A1: TCDCA is a bile acid that is sparingly soluble in water. Its solubility is significantly influenced by the solvent, pH, and temperature. It is more readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) than in aqueous buffers.[1] The sodium salt of TCDCA is typically used to improve aqueous solubility.
Q2: How does pH affect the solubility of TCDCA in aqueous solutions?
Q3: What are the recommended stock solution concentrations and storage conditions for TCDCA?
A3: For experimental use, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. Stock solutions in DMSO can be prepared at concentrations up to 100 mg/mL (200.12 mM).[4] These stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of TCDCA are not recommended for storage for more than one day.[1]
Q4: Can I dissolve TCDCA directly in an aqueous buffer like PBS?
A4: Yes, it is possible to dissolve the sodium salt of TCDCA directly in aqueous buffers. For example, the solubility of TCDCA sodium salt in PBS (pH 7.2) is approximately 3 mg/mL.[1] However, for higher concentrations or to avoid potential precipitation issues, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is the recommended method.
Q5: What are co-solvents and how can they improve TCDCA solubility for in vivo studies?
A5: Co-solvents are organic solvents that are miscible with water and are used in combination to increase the solubility of poorly soluble compounds. For in vivo administration of TCDCA, a common co-solvent system includes DMSO, polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween-80, diluted in saline.[4] This mixture helps to keep the TCDCA in solution when introduced into an aqueous physiological environment.
Troubleshooting Guide: TCDCA Precipitation in Aqueous Buffers
Encountering precipitation when preparing TCDCA solutions is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these issues.
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting TCDCA precipitation issues.
Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer.
-
Cause: This is often due to a rapid change in solvent polarity, causing the hydrophobic TCDCA to crash out of the solution. The final concentration of DMSO may also be too low to maintain solubility.
-
Solution:
-
Slow Addition and Vigorous Mixing: Add the TCDCA stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of the tolerance of your experimental system (e.g., cell culture), which is typically ≤0.5% DMSO.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the TCDCA stock can sometimes improve solubility.
-
Issue 2: Cloudiness or precipitation in cell culture media.
-
Cause: Cell culture media are complex mixtures containing salts, proteins, and other components that can interact with TCDCA and reduce its solubility.[6][7][8] The pH of the media and the presence of serum can also play a role.
-
Solution:
-
Use Serum-Free Media for Dilution: If possible, make the initial dilution of the TCDCA stock in serum-free media before adding it to your complete, serum-containing media.
-
Check Media pH: Ensure the pH of your cell culture media is within a range that favors TCDCA solubility (neutral to slightly alkaline).
-
Prepare Freshly: Prepare the TCDCA-containing media immediately before use, as the compound may precipitate over time.
-
Issue 3: TCDCA solution is initially clear but precipitates over time.
-
Cause: The solution may be supersaturated, and the TCDCA is slowly crystallizing out. Temperature fluctuations can also contribute to this.
-
Solution:
-
Use Freshly Prepared Solutions: Avoid storing diluted aqueous solutions of TCDCA. Prepare them fresh for each experiment.
-
Maintain Constant Temperature: Try to maintain a constant temperature throughout your experiment. If long incubation times are required, periodically check for any signs of precipitation.
-
Quantitative Solubility Data
The following tables summarize the known solubility of TCDCA in various solvents.
Table 1: Solubility of TCDCA Sodium Salt in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 100[4] | 200.12 |
| Dimethylformamide (DMF) | 25[1] | 50.03 |
| Ethanol | 2[1] | 4.00 |
Table 2: Solubility of TCDCA Sodium Salt in Aqueous Buffers
| Buffer | pH | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| PBS | 7.2 | 3[1] | 6.00 |
| Water | - | Sparingly soluble[9] | - |
Experimental Protocols
Protocol 1: Preparation of TCDCA Stock Solution in DMSO
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Weigh the desired amount of TCDCA sodium salt powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly until the TCDCA is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
Protocol 2: Preparation of TCDCA Working Solution for in vitro Cell-Based Assays
-
Thaw an aliquot of the TCDCA DMSO stock solution at room temperature.
-
Warm the desired cell culture medium or buffer (e.g., PBS) to 37°C.
-
Vortex the TCDCA stock solution briefly.
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While gently vortexing the pre-warmed medium/buffer, add the required volume of the TCDCA stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cells (typically ≤0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Preparation of TCDCA Formulation for in vivo Administration
This protocol is adapted for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Prepare a clear, high-concentration stock solution of TCDCA in DMSO (e.g., 20.8 mg/mL for a final concentration of 2.08 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the TCDCA DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
This working solution should be prepared fresh and used on the same day.
TCDCA Signaling Pathway and Experimental Workflow
This compound is a known agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 by TCDCA initiates a signaling cascade that plays a role in various cellular processes, including inflammation and apoptosis.
TGR5 Signaling Pathway Activated by TCDCA
Caption: TCDCA activates the TGR5 receptor, leading to downstream signaling through cAMP and PKA.
Experimental Workflow: Assessing TGR5 Activation by TCDCA in Cell Culture
Caption: A typical experimental workflow for studying TGR5 activation by TCDCA in a cell-based assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
Overcoming challenges in the chemical synthesis of Taurochenodeoxycholic Acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the chemical synthesis of Taurochenodeoxycholic Acid (TCDCA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of TCDCA, particularly when following the active ester formation route from Chenodeoxycholic Acid (CDCA).
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Observations |
| Low Yield of TCDCA | Incomplete activation of Chenodeoxycholic Acid (CDCA). | - Ensure anhydrous reaction conditions. Moisture can quench the activating agent. - Use a fresh, high-quality condensing agent (e.g., DCC, EDC). - Optimize the stoichiometry of the activating agent and catalyst (e.g., 4-DMAP). | Monitor the disappearance of the CDCA starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) during the activation step. |
| Side reaction forming N-acylurea byproduct with carbodiimide (B86325) condensing agents. | - Use solvents with a low dielectric constant, such as dichloromethane (B109758) or chloroform, to minimize this side reaction.[1] - Add an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester, which is less prone to rearrangement. | The N-acylurea byproduct is often insoluble and can be removed by filtration. Its presence indicates a suboptimal coupling reaction. | |
| Inefficient coupling of the active ester with taurine (B1682933). | - Ensure the taurine is fully dissolved in the aqueous basic solution before adding it to the reaction mixture. - Control the pH of the reaction mixture during the coupling step; it should be basic to ensure the taurine's amino group is deprotonated and nucleophilic. - Increase the reaction time or temperature moderately, while monitoring for potential side reactions. | Incomplete consumption of the CDCA-active ester intermediate can be observed via TLC or HPLC. | |
| Product loss during work-up and purification. | - During the acidic work-up to precipitate TCDCA, ensure the pH is carefully adjusted to 1-2 to maximize precipitation.[2] - For crystallization, use a well-defined solvent system like acetone (B3395972)/water and allow sufficient time for crystallization at a low temperature (-5 to 5 °C).[2] | A yield of approximately 85% can be expected from the final crystallization step under optimal conditions.[2] | |
| Impure TCDCA Product | Presence of unreacted CDCA. | - Ensure the initial activation step goes to completion. - Optimize the stoichiometry of taurine to ensure complete reaction with the active ester. | Unreacted CDCA can be detected by TLC or HPLC as a less polar spot/peak compared to TCDCA. |
| Presence of N-acylurea byproduct. | - As mentioned above, optimize the coupling conditions and consider filtration to remove the insoluble byproduct. | The N-acylurea byproduct will appear as a distinct impurity in the crude product's analytical profile. | |
| Difficulty in crystallization. | - Taurine-conjugated bile acids can be challenging to crystallize.[3] Use a proven solvent system such as acetone/water.[2] - Ensure the crude product is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation. Consider a preliminary purification step like extraction if needed. | An oily or amorphous precipitate instead of crystalline solid may indicate purification challenges. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (TCDCA)?
A1: A widely used method involves the activation of the carboxylic acid group of Chenodeoxycholic Acid (CDCA) to form an active ester, followed by amidation with taurine.[2] This is typically achieved using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.[2]
Q2: Why is my TCDCA yield consistently low?
A2: Low yields can stem from several factors. Incomplete activation of CDCA is a common issue, often due to moisture in the reaction. Another significant cause is the formation of a stable N-acylurea byproduct when using carbodiimide condensing agents, which competes with the desired amidation reaction.[1] Furthermore, product loss can occur during the work-up and purification steps if not performed carefully.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material (CDCA) and the appearance of the TCDCA product. HPLC provides a more quantitative assessment of the reaction's progress and the formation of any byproducts.
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters to control include:
-
Anhydrous Conditions: Particularly during the activation of CDCA, to prevent quenching of the condensing agent.
-
Temperature: The activation step is often carried out at a low temperature (0-10 °C) to minimize side reactions.[2]
-
pH: The pH of the reaction mixture should be controlled, especially during the coupling with taurine, to ensure its nucleophilicity. The final precipitation of TCDCA is also pH-dependent.[2]
-
Purity of Reagents: Using high-purity starting materials and fresh reagents is crucial for a successful synthesis.
Q5: What is the best way to purify the final TCDCA product?
A5: Crystallization is a common and effective method for purifying TCDCA. A mixed solvent system of acetone and water has been reported to be successful. The crude product is dissolved in the solvent mixture, heated to ensure complete dissolution, and then cooled to a low temperature (-5 to 5 °C) to induce crystallization.[2] Allowing sufficient time (24-48 hours) for crystallization is important to maximize the yield of the pure product.[2]
Experimental Protocols
Synthesis of this compound via Active Ester Formation
This protocol is based on the active ester formation method.
Materials:
-
Chenodeoxycholic Acid (CDCA)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (4-DMAP)
-
Taurine
-
Triethylamine
-
Dioxane (anhydrous)
-
Acetone
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Activation of Chenodeoxycholic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Chenodeoxycholic Acid in an anhydrous organic solvent such as dioxane.
-
Cool the solution to 0-10 °C in an ice bath.
-
Add N-hydroxysuccinimide, followed by the condensing agent (e.g., DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine.
-
Stir the reaction mixture at 0-10 °C for 0.5-2 hours. Monitor the reaction progress by TLC to confirm the formation of the active ester.
-
-
Coupling with Taurine:
-
In a separate beaker, prepare a solution of sodium taurinate by dissolving taurine in an aqueous solution of sodium hydroxide (B78521) or by using a solution of taurine and triethylamine. The concentration of the sodium taurine salt aqueous solution is typically 1-5%.[2]
-
Add the taurine solution to the reaction mixture containing the CDCA active ester.
-
Allow the reaction to stir for an additional 2-5 hours, maintaining the temperature or allowing it to warm to room temperature.
-
-
Work-up and Isolation:
-
After the reaction is complete (as monitored by TLC or HPLC), carefully add hydrochloric acid to adjust the pH of the solution to 1-2. This will precipitate the crude TCDCA.[2]
-
Stir the acidic mixture for 1-2 hours to ensure complete precipitation.
-
Concentrate the solvent under reduced pressure.
-
Collect the precipitate by suction filtration and wash the filter cake with water until the filtrate is neutral.
-
Dry the crude TCDCA product at 70 °C.
-
-
Purification by Crystallization:
-
Dissolve the crude TCDCA in a minimal amount of a hot mixture of acetone and water.
-
Allow the solution to cool slowly to room temperature, and then cool it further to -5 to 5 °C.
-
Let the solution stand for 24-48 hours to allow for complete crystallization.[2]
-
Collect the purified TCDCA crystals by filtration, wash with cold water, and dry at 70 °C.
-
Visualizations
Caption: Experimental workflow for the synthesis of TCDCA.
Caption: Troubleshooting logic for low TCDCA yield.
References
Technical Support Center: Optimizing HPLC Separation of Taurochenodeoxycholic Acid and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) gradient separation of Taurochenodeoxycholic Acid (TCDCA) from its structural isomers, such as Taurodeoxycholic acid (TDCA) and Tauroursodeoxycholic acid (TUDCA).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound (TCDCA) and why are they difficult to separate?
A1: The most common isomers of TCDCA are Taurodeoxycholic acid (TDCA) and Tauroursodeoxycholic acid (TUDCA). These compounds are considered isomers because they share the exact same molecular formula (C26H45NO6S) and molecular weight (499.71 g/mol ).[1][2][3] Their structural similarity, differing only in the spatial orientation of hydroxyl groups on the steroid nucleus, results in very similar physicochemical properties. This makes their differentiation by mass spectrometry alone impossible and requires a highly selective chromatographic separation.[4]
Q2: What are the most critical HPLC parameters to adjust for separating TCDCA from its isomers?
A2: The three most critical parameters to optimize for this separation are the stationary phase (column chemistry), the mobile phase composition (including organic solvent, pH, and additives), and the gradient elution profile.[5][6] Fine-tuning these parameters is essential to exploit the subtle differences between the isomers to achieve baseline resolution.
Q3: Which type of HPLC column (stationary phase) is most effective for this separation?
A3: While traditional C18 columns are the most common starting point for bile acid separation, achieving resolution between isomers often requires exploring alternative column chemistries that offer different selectivity.[7][8]
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Sterically Protected C18 (e.g., ARC-18): These columns can offer unique selectivity and have proven effective in resolving bile acid isomers where standard C18 columns failed, particularly in resolving analytes from matrix interferences.[9][10]
-
Phenyl Phases (e.g., Biphenyl, Phenyl-Hexyl): Phenyl-based columns interact with analytes through π-π interactions, providing an alternative separation mechanism to the hydrophobic interactions of C18. This can significantly enhance the resolution of structurally similar compounds like TCDCA and its isomers.[4][11] Biphenyl phases, in particular, show increased retention and unique selectivity when methanol (B129727) is used as the organic modifier.[4]
-
FluoroPhenyl Phases: While these can resolve matrix interferences, they may show limited selectivity for the isomer sets themselves, sometimes resulting in co-elution.[9][10]
Q4: How does the mobile phase composition (organic solvent and pH) impact the separation of TCDCA isomers?
A4: Mobile phase composition is a powerful tool for optimizing selectivity.
-
Organic Solvent: Acetonitrile (B52724) and methanol are the most common organic modifiers. Switching between them can alter elution order and improve the separation of closely eluting peaks due to differences in solvent properties.[4][12]
-
pH and Buffers: Bile acids are ionizable compounds. The pH of the mobile phase is crucial as it affects the ionization state of the analytes, which in turn impacts their retention and peak shape.[13] A minor change in pH (e.g., 0.1 units) can shift retention times significantly.[14] Buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) are used to control the pH and improve peak symmetry.[7][8] The acidity and ammonium levels can particularly influence the retention of taurine-conjugated bile acids.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development for TCDCA isomer separation.
Problem: Poor Resolution / Co-eluting Peaks
Q: My TCDCA and TDCA peaks are overlapping or not baseline-resolved. What is the first step I should take? A: The first and often most effective step is to modify your gradient. A steep gradient may not provide enough time for the isomers to separate.
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Action 1: Decrease the Gradient Slope. "Stretch out" the portion of the gradient where your isomers elute.[15] For example, if the isomers elute between 40% and 50% organic solvent, change the gradient from a 2-minute ramp to a 5- or 10-minute ramp within that range. A shallower gradient increases the time the analytes spend interacting with the stationary phase, improving resolution.[9]
-
Action 2: Optimize Mobile Phase Selectivity. If adjusting the gradient is insufficient, try changing the organic solvent from acetonitrile to methanol, or vice-versa. This alters the selectivity of the separation and can often resolve critical pairs.[4]
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Action 3: Evaluate Column Chemistry. If resolution is still inadequate, the stationary phase may not be suitable. Switch to a column with a different selectivity, such as a Phenyl or Biphenyl phase, which can offer unique interactions to separate the isomers.[9][11]
Problem: Poor Peak Shape
Q: My TCDCA peak is tailing significantly. What are the common causes and solutions? A: Peak tailing for acidic compounds like bile acids is often caused by secondary interactions with the stationary phase or improper mobile phase conditions.
-
Cause 1: Silanol (B1196071) Interactions. Residual, un-capped silanol groups on the silica (B1680970) surface of the column can interact with the acidic bile acids, causing tailing.[16]
-
Cause 2: Insufficient Buffering. An unbuffered or weakly buffered mobile phase can lead to inconsistent ionization of the analyte as it travels through the column, resulting in tailing.[16]
-
Solution: Incorporate a buffer (e.g., 5-10 mM ammonium acetate or formate) into your aqueous mobile phase to maintain a consistent pH.
-
Q: My peaks are exhibiting fronting. What does this typically indicate? A: Peak fronting is most commonly a sign of column overload or an issue with the sample solvent.
-
Cause 1: Mass Overload. Injecting too much sample can saturate the stationary phase at the column inlet.[16]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.
-
-
Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% methanol sample with a 10% methanol starting condition), the peak shape can be distorted.[17]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Problem: Inconsistent Retention Times
Q: The retention times for my TCDCA peak are drifting between injections. What should I check? A: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase or column temperature.[14][18]
-
Action 1: Check Column Equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to allow 10-20 column volumes to pass through.
-
Action 2: Use a Column Oven. Temperature fluctuations can significantly impact retention times. Using a thermostatically controlled column compartment will ensure a stable operating temperature.[12][17]
-
Action 3: Prepare Fresh Mobile Phase. Organic solvents can evaporate over time, and aqueous buffers can support microbial growth, both of which alter the mobile phase composition and affect retention. Prepare mobile phases fresh daily and keep solvent bottles capped.[17]
Experimental Protocols & Data
The following table summarizes effective starting conditions for the separation of TCDCA and its isomers based on published methods. These should be used as a starting point for further optimization.
| Parameter | Method 1: Alternative Selectivity C18 | Method 2: Phenyl-Based Separation |
| Column | Raptor ARC-18 (100 x 2.1 mm, 2.7 µm)[10] | CORTECS Premier Phenyl (2.1 x 100 mm, 1.6 µm)[11] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[10] | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 50:50 Methanol:Acetonitrile[10] | 0.1% Formic Acid in Acetonitrile[11] |
| Gradient | Shallow gradient, optimized for isomer elution[9] | Start at 5% B, hold for 1 min, linear ramp to 95% B over ~7 min[11] |
| Flow Rate | 0.5 mL/min[10] | 0.5 mL/min[11] |
| Column Temp. | 50 °C[10] | 40 °C[11] |
| Key Advantage | Resolved isomers and matrix interference not separable on a standard C18.[9] | Baseline resolution of isobaric pairs TCDCA/TDCA.[11] |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common separation issues encountered when analyzing TCDCA and its isomers.
Caption: A logical workflow for troubleshooting common HPLC separation problems for TCDCA isomers.
References
- 1. Taurodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metaboprofile.com [metaboprofile.com]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting low signal intensity of Taurochenodeoxycholic Acid in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Taurochenodeoxycholic Acid (TCDCA) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity of this compound (TCDCA) in my LC-MS/MS analysis?
Low signal intensity for TCDCA can arise from several factors throughout the analytical workflow. The most common causes include:
-
Suboptimal Ionization: TCDCA, like other bile acids, is typically analyzed in negative electrospray ionization (ESI) mode. Inefficient deprotonation due to incorrect mobile phase pH or the presence of certain additives can significantly reduce signal intensity.[1][2]
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Matrix Effects: Co-eluting endogenous compounds from biological matrices such as plasma, serum, or tissue homogenates can suppress the ionization of TCDCA, leading to a lower-than-expected signal.[3][4] Phospholipids are common culprits for causing ion suppression in biological samples.[3][5]
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Inefficient Sample Preparation: Poor recovery of TCDCA during sample extraction can directly result in low signal. The choice of extraction method, such as protein precipitation (PPT) or solid-phase extraction (SPE), and its optimization are critical.[6][7]
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Inadequate Chromatographic Separation: Poor peak shape, such as broad or tailing peaks, can decrease the signal-to-noise ratio, making the peak appear less intense.[8] This can be due to an inappropriate column, mobile phase, or gradient. TCDCA also has isomers, and co-elution can affect quantification and apparent signal intensity.[8]
-
Non-optimized Mass Spectrometer Parameters: Incorrect mass spectrometer settings, including precursor and product ion selection, collision energy, and cone voltage, will lead to poor fragmentation and detection.[9][10][11]
Q2: How can I improve the ionization of TCDCA in negative ESI mode?
To enhance the ionization of TCDCA, consider the following:
-
Mobile Phase pH: Since TCDCA is an acidic molecule, adjusting the mobile phase pH to be approximately two units above its pKa can improve deprotonation and signal in negative ion mode. The use of weak bases like ammonium (B1175870) hydroxide (B78521) or organic amines (e.g., triethylamine) can be tested.
-
Mobile Phase Additives: While acidic additives like formic acid are common in reversed-phase chromatography, they can sometimes suppress the signal of acidic analytes in negative mode.[1][2] However, some methods successfully use low concentrations of formic acid.[12] The use of a buffer like ammonium acetate (B1210297) can help maintain a stable pH and improve ionization.
-
Solvent Composition: The organic solvent composition (e.g., methanol (B129727) vs. acetonitrile) can influence the efficiency of the electrospray process. Optimization of the solvent system is recommended.
-
Ion Source Parameters: Fine-tune the ion source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for TCDCA. In negative ion mode, using a lower spray voltage may help minimize discharge.
Q3: What are the recommended sample preparation techniques for TCDCA analysis?
The two most common sample preparation techniques for bile acids, including TCDCA, are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method, often performed by adding a cold organic solvent like acetonitrile (B52724) or methanol to the sample.[2][12] While efficient at removing proteins, it may not effectively remove other matrix components like phospholipids, which can cause ion suppression.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.[5][6] This generally results in a cleaner extract with reduced matrix effects, but the method is more time-consuming and requires careful optimization of the loading, washing, and elution steps to ensure good recovery.[6] For bile acids, C18 cartridges are commonly used.[5]
Troubleshooting Guide for Low TCDCA Signal
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with TCDCA.
dot
Caption: Troubleshooting workflow for low TCDCA signal intensity.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma/Serum Samples
-
Sample Aliquoting: Aliquot 50 µL of plasma or serum into a clean microcentrifuge tube.[12]
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Protein Precipitation: Add 150 µL of cold acetonitrile or methanol (a 3:1 solvent-to-sample ratio).[2][12]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma/Serum Samples
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma or serum with 400 µL of water and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the TCDCA and other bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Representative Recovery of Conjugated Bile Acids from Plasma
| Sample Preparation Method | Analyte Class | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Conjugated Bile Acids | >80% | [2] |
| Solid-Phase Extraction (C18) | Conjugated Bile Acids | 88-101% | [11] |
Note: This data represents the general recovery for conjugated bile acids and is expected to be indicative of TCDCA recovery.
Table 2: Example LC-MS/MS Parameters for TCDCA
| Parameter | Value | Reference |
| Ionization Mode | Negative ESI | [8][12] |
| Precursor Ion (m/z) | 498.2 | [8] |
| Product Ion (m/z) | 80.0 | [8] |
| Collision Energy (eV) | Optimized empirically (starting around 40-50) | [9][10][11] |
| Cone Voltage (V) | Optimized empirically (starting around 30-40) | [13][14] |
Note: These are starting parameters and should be optimized for your specific instrument and method.
Signaling Pathways and Logical Relationships
dot
Caption: General experimental workflow for TCDCA analysis by LC-MS/MS.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. news-medical.net [news-medical.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skyline.ms [skyline.ms]
- 11. skyline.ms [skyline.ms]
- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to prevent the degradation of Taurochenodeoxycholic Acid during sample storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of samples containing Taurochenodeoxycholic Acid (TCDCA) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (TCDCA) degradation during sample storage?
A1: The degradation of TCDCA during storage can be attributed to several factors, including enzymatic activity (deconjugation), improper temperature, extreme pH conditions, and exposure to light. Bacterial contamination in samples can also lead to enzymatic degradation.
Q2: What are the optimal temperatures for storing biological samples containing TCDCA?
A2: For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is suitable for several months, while -80°C is the preferred temperature to ensure long-term stability and minimize degradation.
Q3: How many times can I freeze and thaw my samples without significant TCDCA degradation?
A3: It is best practice to minimize freeze-thaw cycles. Studies on bile acids suggest that they are generally stable for at least three freeze-thaw cycles. To avoid repeated cycles, it is highly recommended to aliquot samples into single-use tubes before freezing.
Q4: What type of collection tubes should I use for blood samples for TCDCA analysis?
A4: For serum samples, serum gel tubes or red-top tubes are acceptable. For plasma, lithium heparin tubes are commonly used. It is crucial to process the blood samples promptly after collection.
Q5: Is fasting required before collecting blood samples for TCDCA analysis?
A5: Yes, a fasting period of 12 hours is generally required for patients before blood collection. This is because bile acid concentrations in serum can increase significantly after meals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable TCDCA levels in stored samples. | Degradation due to improper storage temperature. | Ensure samples are stored at -80°C for long-term storage. Verify freezer temperature logs. |
| Enzymatic degradation (deconjugation). | Process samples immediately after collection. If not possible, store them on ice and freeze as soon as possible. Consider adding a broad-spectrum enzyme inhibitor if sample processing is delayed, but validate its non-interference with your assay. | |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials before the initial freezing to avoid the need for repeated thawing of the entire sample. | |
| High variability in TCDCA concentrations between aliquots of the same sample. | Incomplete mixing before aliquoting. | Gently vortex the sample before aliquoting to ensure homogeneity. |
| Inconsistent storage conditions for different aliquots. | Store all aliquots from the same sample under identical conditions. | |
| Presence of unconjugated chenodeoxycholic acid in a sample that should primarily contain TCDCA. | Enzymatic deconjugation by bacterial contamination or endogenous enzymes. | Use sterile collection techniques. Process and freeze samples promptly. Oxygenation of samples has been shown to inhibit the deconjugation of primary bile acids in vitro by gut microbiota, suggesting that maintaining aerobic conditions during initial sample handling where possible may be beneficial[1]. |
| Unexpected peaks in chromatogram during TCDCA analysis. | Degradation products from light exposure or extreme pH. | Protect samples from direct light by using amber tubes or wrapping tubes in foil. Ensure the pH of the sample or processing solutions is within a stable range for TCDCA (near physiological pH). |
Data on Storage Stability of Bile Acids
| Storage Condition | Duration | Stability of Bile Acids | Recommendation |
| Room Temperature (~25°C) | Up to 6 hours | Generally stable | Minimize time at room temperature. Process samples promptly. |
| Refrigerated (2-8°C) | Up to 7 days | Stable | Suitable for short-term storage before analysis. |
| Frozen (-20°C) | Up to 3 months | Stable | Acceptable for medium-term storage. |
| Ultra-low Freezer (-80°C) | Greater than 3 months | Highly stable | Recommended for all long-term storage. |
| Freeze-Thaw Cycles | Up to 3 cycles | Generally stable | Aliquot samples to avoid more than 3 freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessment of TCDCA Stability in Serum/Plasma
This protocol outlines a method to evaluate the stability of TCDCA in serum or plasma under different storage conditions.
1. Sample Preparation:
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Collect fasting blood samples in serum or lithium heparin tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C within 2 hours of collection.
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Pool the serum or plasma to create a homogenous sample.
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Spike the pooled sample with a known concentration of TCDCA standard solution to achieve a final concentration within the analytical range of your assay.
-
Gently vortex to mix and then divide the sample into multiple aliquots in polypropylene (B1209903) tubes.
2. Stability Testing Conditions:
-
Baseline (T=0): Immediately analyze a set of aliquots to establish the initial TCDCA concentration.
-
Room Temperature Stability: Store aliquots at room temperature (e.g., 25°C) and analyze at various time points (e.g., 2, 4, 6, 8, 24 hours).
-
Refrigerated Stability: Store aliquots at 4°C and analyze at various time points (e.g., 1, 3, 5, 7 days).
-
Frozen Stability: Store aliquots at -20°C and -80°C. Analyze at various time points (e.g., 1, 2, 4 weeks; 1, 3, 6, 12 months).
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Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. A cycle consists of freezing at -80°C for at least 12 hours followed by thawing at room temperature. Analyze after 1, 3, and 5 cycles.
3. TCDCA Quantification:
-
Use a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of TCDCA.
-
Prepare a calibration curve using TCDCA standards for each analytical run.
-
Calculate the percentage of TCDCA remaining at each time point relative to the baseline concentration.
4. Data Analysis:
-
Plot the percentage of TCDCA remaining against time for each storage condition.
-
Determine the time point at which the TCDCA concentration drops below a predefined acceptable limit (e.g., 90% of the initial concentration).
Visualizations
References
Technical Support Center: Quantification of Taurochenodeoxycholic Acid (TCDCA) in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Taurochenodeoxycholic acid (TCDCA) in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for TCDCA quantification in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting endogenous components in the sample matrix.[1][2] In plasma, phospholipids (B1166683) are the primary cause of matrix effects, which can lead to inaccurate and irreproducible quantification of TCDCA.[3][4] This interference can compromise the sensitivity, precision, and accuracy of the analytical method.[5][6]
Q2: What is the most effective way to minimize matrix effects?
A2: Improving the sample preparation procedure is the most effective strategy to circumvent ion suppression and other matrix effects.[3][7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple Protein Precipitation (PPT).[7] The use of a stable isotope-labeled internal standard (SIL-IS) is also crucial to compensate for any remaining matrix effects.[3][8]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for TCDCA analysis?
A3: A stable isotope-labeled internal standard is a version of the analyte (TCDCA) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C).[9][10] A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[8][11] This means it co-elutes with TCDCA and experiences the same degree of matrix effects, allowing for accurate correction and improving the precision and accuracy of the quantification.[3][9]
Q4: How can I quantitatively assess the extent of matrix effects in my TCDCA assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[3][12] This involves comparing the peak area of TCDCA spiked into a blank, extracted plasma sample to the peak area of TCDCA in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of TCDCA in plasma.
Problem 1: High variability and poor reproducibility in TCDCA quantification.
-
Possible Cause: Inconsistent sample preparation or significant, uncorrected matrix effects.
-
Recommended Solutions:
-
Implement a more rigorous sample preparation method: Switch from protein precipitation to a Solid-Phase Extraction (SPE) method specifically designed for phospholipid removal.[14][15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS for TCDCA (e.g., TCDCA-d4) into your workflow. The IS should be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[8][9]
-
Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample preparation steps.[12]
-
Problem 2: Low TCDCA recovery after sample preparation.
-
Possible Cause: Inefficient extraction of TCDCA from the plasma matrix or loss of analyte during solvent evaporation steps.
-
Recommended Solutions:
-
Optimize SPE Protocol: Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are appropriate for TCDCA. For bile acids, a mixed-mode SPE with both reversed-phase and ion-exchange properties can be highly effective.[7][14]
-
Optimize LLE Protocol: Adjust the pH of the aqueous phase to ensure TCDCA is in its non-ionized form for efficient extraction into an immiscible organic solvent.[3]
-
Careful Evaporation: If an evaporation step is used, ensure it is not too aggressive (e.g., excessive temperature or nitrogen flow) to prevent loss of the analyte.
-
Problem 3: Poor chromatographic peak shape (tailing or fronting) for TCDCA.
-
Possible Cause: Column overload, inappropriate mobile phase pH, or column contamination from residual matrix components.
-
Recommended Solutions:
-
Dilute the Sample: Inject a smaller volume or dilute the final extract to avoid overloading the analytical column.[12]
-
Adjust Mobile Phase pH: For bile acids, which are acidic, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is commonly used for negative ion mode analysis to ensure a consistent ionic state.[12]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[16]
-
Implement a Column Wash Step: Include a wash step with a strong solvent (e.g., isopropanol) at the end of each chromatographic run to remove contaminants.[12]
-
Experimental Protocols & Data
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below are detailed protocols for three common techniques.
Protocol 1: Protein Precipitation (PPT) - Basic Method
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile (B52724) containing the SIL-IS.[12]
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[12]
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol utilizes a mixed-mode SPE cartridge (e.g., Oasis PRiME MCX).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[12][14]
-
Loading: To 100 µL of plasma, add the SIL-IS and 100 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.[12]
-
Washing:
-
Elution: Elute TCDCA and the SIL-IS with 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) into a clean collection tube.[14]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Protocol 3: HybridSPE® - Phospholipid Depletion
This method combines protein precipitation with specific phospholipid removal.[17]
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Add 100 µL of plasma (containing SIL-IS) to a HybridSPE® plate well or cartridge.
-
Add 300 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile).[17]
-
Mix thoroughly by vortexing or aspirating/dispensing.
-
Apply vacuum or positive pressure to filter the sample. The packed bed simultaneously removes precipitated proteins and captures phospholipids.[17]
-
The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Quantitative Data Summary
The effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery is summarized below.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | HybridSPE® |
| Matrix Effect (Ion Suppression) | Significant[7] | Moderate[3] | Minimal[7][14] | Minimal[17] |
| Phospholipid Removal | Poor[14] | Moderate[3] | >99% (with optimized methods)[18] | High[17] |
| Analyte Recovery | High | Variable, can be low for polar analytes[7] | High and reproducible | High |
| Method Development Time | Short | Moderate | Can be time-consuming[15] | Short[17] |
| Throughput | High | Low to Moderate | Moderate to High | High |
Note: The values presented are qualitative comparisons based on published literature. Actual quantitative results will vary depending on the specific analyte, matrix, and analytical conditions.
Visualizations
Experimental Workflow: Sample Preparation for TCDCA Analysis
Caption: Workflow for TCDCA sample preparation methods.
Troubleshooting Logic: Addressing Poor Reproducibility
Caption: Troubleshooting logic for poor TCDCA quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration route for TCDCA in preclinical animal models.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Taurochenodeoxycholic acid (TCDCA) in preclinical animal models.
Frequently Asked Questions (FAQs)
1. What is TCDCA and what are its common research applications?
This compound (TCDCA) is a taurine-conjugated form of the primary bile acid chenodeoxycholic acid (CDCA).[1] It is a primary biologically active substance in animal bile and is investigated for various biological functions, including antioxidant, anti-inflammatory, and immune-modulating properties.[2][3] Preclinical studies have explored its therapeutic potential in metabolic diseases like hyperlipidemia, inflammatory conditions such as arthritis, and neurodegenerative diseases.[2][4][5]
2. What are the common preclinical animal models used for TCDCA studies?
Mice and rats are the most frequently used animal models in TCDCA research. Specific models include high-fat diet-induced hyperlipidemia models in mice[2], adjuvant-induced arthritis models in rats[4], and experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis in mice.[5]
3. What should I consider when choosing an administration route for TCDCA?
The choice of administration route depends on the research question, the target organ, and the desired pharmacokinetic profile. Common routes for preclinical studies include:
-
Oral (PO) Gavage: Suitable for studying effects related to intestinal absorption and metabolism.[6][7]
-
Intraperitoneal (IP): Often used for systemic delivery, bypassing first-pass metabolism to some extent.[7]
-
Intravenous (IV): Provides direct and complete systemic exposure, useful for pharmacokinetic studies and investigating acute effects.[7][8]
-
Subcutaneous (SC): Can provide a slower, more sustained release compared to IV or IP injections.[7]
4. How can I prepare a TCDCA solution for animal administration?
The sodium salt of TCDCA is soluble in several organic solvents and aqueous buffers.[1] For oral or parenteral administration, it is crucial to prepare a sterile and biocompatible formulation. A common approach involves dissolving TCDCA (sodium salt) in a vehicle like phosphate-buffered saline (PBS) or isotonic saline.[1] Due to potential solubility issues, especially with the free acid form, careful formulation development is necessary.
5. Are there any known toxicities associated with TCDCA administration in animals?
High doses of bile acids can induce hepatotoxicity.[9] For instance, intravenous infusion of TCDCA in rats has been shown to cause cholestasis, characterized by reduced bile flow.[8] It is essential to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen administration route.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of TCDCA in solution | Poor solubility of the compound in the chosen vehicle. pH of the solution is not optimal. The concentration is too high. | Use the sodium salt of TCDCA for better aqueous solubility.[1] Adjust the pH of the buffer; bile acids are more soluble at neutral or slightly alkaline pH.[11][12] Prepare a stock solution in an organic solvent like DMSO and then dilute it further in the final vehicle, ensuring the final concentration of the organic solvent is low and non-toxic to the animals.[1] Perform solubility tests with different vehicles to find the most suitable one.[13] |
| Animal distress or adverse reactions after administration (e.g., gavage) | Improper administration technique causing injury. The volume administered is too large. The formulation is irritating. | Ensure personnel are well-trained in the specific administration technique.[14] Adhere to recommended volume limits for the chosen route and animal species (e.g., for oral gavage in mice, a safe volume is around 10 ml/kg).[7] If the formulation is suspected to be an irritant, consider alternative vehicles or administration routes. For irritating substances administered intraperitoneally, be aware of the risk of peritonitis.[15] |
| High variability in experimental results | Inconsistent dosing due to improper formulation or administration. Differences in animal strain, age, or sex. Variations in diet and housing conditions. | Ensure the TCDCA formulation is homogenous and stable. Use precise administration techniques. Standardize the animal model parameters, including strain, age, sex, and weight. Maintain consistent environmental conditions and diet throughout the study. |
| Unexpected toxicity or mortality | The administered dose is too high. The administration route leads to rapid and high peak concentrations. Contamination of the formulation. | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).[10] Consider a different administration route that provides a slower absorption profile (e.g., subcutaneous instead of intravenous).[7] Ensure the formulation is sterile and free of pyrogens, especially for parenteral routes. |
Data on TCDCA Dosage in Preclinical Models
| Animal Model | Condition | Administration Route | Dosage | Duration | Reference |
| Mice | Hyperlipidemia | Oral Gavage | Low, medium, and high doses (specific concentrations not detailed in abstract) | 30 days | [2] |
| Rats | Adjuvant Arthritis | Not specified | 300 µg/mL to 500 µg/mL (in vitro) | Not applicable | [4] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | Not specified | [5] |
| Rats | Cholestasis Induction | Intravenous Infusion | 8 µmol/min/kg | Not specified | [8] |
| Mice | Intestinal Epithelial Cell Proliferation | Oral Gavage | Not specified | Not specified | [6] |
Note: This table summarizes available data from the search results. Researchers should consult the full publications for detailed experimental parameters.
Experimental Protocols
Protocol 1: Preparation of TCDCA for Oral Gavage in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and solubility characteristics of the TCDCA salt being used.
Materials:
-
This compound (sodium salt)[1]
-
Sterile phosphate-buffered saline (PBS), pH 7.2[1]
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Calculate the required amount of TCDCA: Based on the desired dose (mg/kg) and the number and weight of the mice, calculate the total amount of TCDCA needed.
-
Weigh TCDCA: Accurately weigh the TCDCA (sodium salt) powder using an analytical balance in a sterile environment.
-
Dissolve in PBS: Add the weighed TCDCA to a sterile vial containing the calculated volume of sterile PBS (pH 7.2). The solubility of TCDCA (sodium salt) in PBS is approximately 3 mg/ml.[1]
-
Mix thoroughly: Vortex the solution until the TCDCA is completely dissolved. Gentle warming may be used if necessary, but ensure the compound is stable at the applied temperature.
-
Sterile filter: For parenteral routes, sterile filter the solution through a 0.22 µm filter into a new sterile vial to remove any potential microbial contamination. For oral gavage, this step is good practice but may not be strictly necessary if aseptic techniques are used throughout.
-
Storage: It is recommended to use freshly prepared aqueous solutions. Storing aqueous solutions for more than one day is not advised.[1]
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared TCDCA solution
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the mouse. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Measure the Gavage Needle: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Draw up the Dose: Weigh the mouse and calculate the exact volume of the TCDCA solution to be administered. Draw this volume into the syringe with the gavage needle attached.
-
Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle. If the animal struggles excessively or if you feel resistance, withdraw the needle and start again.
-
Administer the Solution: Once the needle is in the correct position, slowly administer the solution.
-
Withdraw the Needle: Gently withdraw the gavage needle.
-
Monitor the Animal: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Visualizations
Caption: Workflow for a typical preclinical study involving TCDCA.
Caption: TCDCA signaling via the TGR5 pathway to reduce neuroinflammation.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces astrocytic neuroinflammation and alleviates experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. repository.unsri.ac.id [repository.unsri.ac.id]
- 8. Taurohyodeoxycholic acid protects against this compound-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response of five bile acids on serum and liver bile Acid concentrations and hepatotoxicty in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. downstate.edu [downstate.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
Refinement of cell culture conditions for studying TCDCA-induced cytotoxicity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying taurochenodeoxycholic acid (TCDCA)-induced cytotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are detaching from the culture plate after TCDCA treatment. What should I do?
A1: Cell detachment can be a sign of cytotoxicity but can also be due to suboptimal culture conditions. Consider the following:
-
Sub-optimal Culture Conditions: Ensure your T-flasks or plates are properly coated with extracellular matrix proteins if required for your cell type to enhance attachment.[1] Also, optimize your media composition, pH, and temperature.[1]
-
Mechanical Stress: Minimize mechanical stress during media changes and cell passaging by using gentle dissociation methods and avoiding excessive pipetting.[1]
-
High TCDCA Concentration: The concentration of TCDCA might be too high, leading to rapid cell death and detachment. Consider performing a dose-response experiment to determine the optimal concentration range for your specific cell line. Hydrophobic bile acids like TCDCA can be more toxic at higher concentrations.[2][3]
-
Contamination: Regularly check your cultures for any signs of microbial contamination, such as turbidity or color changes in the medium, as this can affect cell health and attachment.[1]
Q2: I am not observing a consistent dose-dependent cytotoxic effect with TCDCA. What could be the reason?
A2: Several factors can contribute to inconsistent results:
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variable results. Ensure you are seeding a consistent number of healthy, log-phase cells for each experiment.[4] A density that is too low may result in less noticeable drug effects, while a density that is too high may cause premature cell death.[4]
-
TCDCA Preparation and Storage: Ensure your TCDCA stock solution is properly prepared, stored, and protected from light to prevent degradation. Prepare fresh dilutions for each experiment.
-
Incubation Time: The incubation time might be too short to observe a significant effect. Consider performing a time-course experiment to identify the optimal treatment duration.
-
Cell Line Specificity: The cytotoxic effects of bile acids can be cell-line specific.[5] Your chosen cell line might be less sensitive to TCDCA. You may need to try a different cell line or higher concentrations of TCDCA.
Q3: How can I differentiate between apoptosis and necrosis in my TCDCA-treated cells?
A3: It is known that different bile acids can induce either apoptosis or necrosis, often depending on the concentration.[2][6] To differentiate between these two forms of cell death, you can use the following approaches:
-
Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells exhibit swelling and membrane rupture.
-
Caspase Activity Assays: Apoptosis is often mediated by caspases.[7] Measuring the activity of key executioner caspases like caspase-3 can indicate apoptosis.[7][8][9] A lack of caspase activation might suggest necrosis.[2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for caspase-3, and its cleavage is a hallmark of apoptosis.[2] You can detect PARP cleavage by Western blot. The absence of PARP cleavage in dying cells may suggest a necrotic pathway.[2]
Q4: My caspase-3 activity assay is showing high background or inconsistent results. How can I troubleshoot this?
A4: High background or inconsistency in caspase activity assays can be due to several factors:
-
Improper Sample Preparation: Ensure that cell lysates are prepared correctly and kept on ice to prevent protein degradation.[9][10] The protein concentration of the lysates should be within the recommended range for the assay.[11]
-
Substrate Instability: Ensure the caspase substrate (e.g., DEVD-pNA or DEVD-AMC) is stored correctly and protected from light to prevent degradation.[9][11]
-
Incorrect Incubation Time: The incubation time for the assay should be optimized to be within the linear range of the reaction.[8]
-
Non-specific Protease Activity: Include appropriate controls, such as a sample with a caspase inhibitor, to account for any non-specific protease activity.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Different Bile Acids
| Bile Acid | Conjugation | Relative Toxicity | Target Cell Lines (Examples) | Reference |
| Chenodeoxycholic acid (CDCA) | Unconjugated | High | Hepatocytes, Ovarian cancer cells | [5][12] |
| Deoxycholic acid (DCA) | Unconjugated | High | Hepatocytes, Gastric cancer cells, Leukemia T cells | [6][12][13] |
| This compound (TCDCA) | Taurine | Moderate to High | Intestinal epithelial cells, Hepatocytes | [7][14] |
| Ursodeoxycholic acid (UDCA) | Unconjugated | Low | Generally considered non-toxic or protective | [12][13] |
| Taurodeoxycholic acid (TDCA) | Taurine | Moderate | Intestinal epithelial cells, Leukemia T cells | [6][7] |
Note: Relative toxicity can vary depending on the cell type and experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of TCDCA on cell viability.
Materials:
-
Cells in logarithmic growth phase[4]
-
96-well plates
-
Complete culture medium
-
TCDCA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
Microplate reader[4]
Procedure:
-
Cell Seeding:
-
Harvest cells and adjust the cell suspension to a density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
TCDCA Treatment:
-
Prepare serial dilutions of TCDCA in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the TCDCA dilutions. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
After incubation, add 100 µL of MTT solubilization solution to each well.[4]
-
Mix gently by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the measurement of caspase-3 activity in TCDCA-treated cells.
Materials:
-
TCDCA-treated and untreated control cells
-
Chilled Cell Lysis Buffer[11]
-
2x Reaction Buffer with DTT[11]
-
Caspase-3 substrate (DEVD-pNA), 4 mM[11]
-
96-well plate
-
Microplate reader[11]
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with TCDCA.
-
Pellet 1-5 x 10^6 cells by centrifugation.[11]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[11]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[11]
-
Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[11]
-
-
Assay Reaction:
-
Absorbance Measurement:
Visualizations
Signaling Pathway
Caption: TCDCA-induced mitochondrial apoptosis pathway.
Experimental Workflow
Caption: Workflow for assessing TCDCA-induced cytotoxicity.
References
- 1. cqscopelab.com [cqscopelab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]
- 6. Apoptosis and modulation of cell cycle control by bile acids in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Salts Induce Resistance to Apoptosis Through NF-κB-mediated XIAP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Minimizing off-target effects of Taurochenodeoxycholic Acid in cellular models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Taurochenodeoxycholic Acid (TCDCA) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound (TCDCA)?
A1: TCDCA is a primary conjugated bile acid that acts as a signaling molecule.[1] Its primary on-target effects are mediated through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), a cell surface receptor.[2][3] Activation of these receptors plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism.[2][4]
Q2: What are the known off-target effects of TCDCA?
A2: Off-target effects of TCDCA can arise from its interaction with unintended cellular components. Known off-target effects include the induction of apoptosis, particularly at higher concentrations, through pathways independent of FXR.[5] TCDCA has also been shown to activate signaling cascades like the PI3K-PKCζ-NF-κB and PKC-JNK pathways, which can influence cell survival and inflammatory responses.[3][6] In some cellular contexts, high concentrations of TCDCA can lead to cytotoxicity.[7]
Q3: How can I minimize the off-target effects of TCDCA in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Analysis: Perform a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Control Compounds: Include appropriate controls, such as other bile acids with different receptor activation profiles (e.g., Glycocholic acid), to distinguish specific TCDCA effects.
-
Cell Line Selection: Choose cell lines with well-characterized expression of FXR and TGR5. The cellular context can significantly influence the response to TCDCA.
-
Incubation Time: Optimize the incubation time to capture the primary response and avoid secondary effects resulting from prolonged exposure.
-
Off-Target Profiling: Employ techniques like kinome scanning or phenotypic screening to proactively identify potential off-target interactions.[8]
Q4: What is the recommended starting concentration for TCDCA in cell culture experiments?
A4: The optimal concentration of TCDCA is highly cell-type dependent. Based on published studies, a starting range of 10 µM to 100 µM is often used for in vitro experiments.[9][10] However, it is critical to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration. Cytotoxicity should be assessed at higher concentrations.[7]
Q5: How should I prepare and store TCDCA for cell culture use?
A5: TCDCA is typically soluble in aqueous buffers. For cell culture, it is advisable to prepare a concentrated stock solution in a sterile, buffered solution (e.g., PBS) or a suitable organic solvent like DMSO if necessary, although aqueous solutions are preferred to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C for long-term stability.[11] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | TCDCA concentration is too high. | Perform a dose-response experiment to determine the EC50 and a non-toxic concentration range. Start with lower concentrations (e.g., 1-10 µM) and titrate up. Assess cell viability using assays like MTT or LDH release.[7] |
| Cell line is particularly sensitive to bile acids. | Consider using a different cell line with a known tolerance to bile acids or one that has been used in previous TCDCA studies. | |
| Contamination of TCDCA stock or cell culture. | Ensure the sterility of your TCDCA stock solution and practice good cell culture technique. | |
| Inconsistent or No On-Target Effect (e.g., No FXR activation) | Low or absent expression of the target receptor (FXR or TGR5) in the cell line. | Verify the expression of FXR and TGR5 in your cell line at the mRNA and protein level (e.g., via qPCR or Western blot). |
| TCDCA concentration is too low. | Increase the TCDCA concentration in a stepwise manner, based on your dose-response data. | |
| Inactive TCDCA. | Ensure the TCDCA is from a reputable supplier and has been stored correctly. Test a fresh batch if necessary. | |
| Unexpected Phenotypic Changes (Potential Off-Target Effects) | Activation of alternative signaling pathways. | Investigate the activation of known TCDCA-sensitive off-target pathways, such as PI3K/Akt or MAPK/JNK signaling, using specific inhibitors or Western blotting for phosphorylated pathway components.[3][6] |
| Non-specific binding to other cellular proteins. | Consider performing thermal shift assays or affinity chromatography-mass spectrometry to identify potential off-target binding partners.[8] |
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of TCDCA
| Cell Line | Assay | Effective Concentration | Reference |
| CHO cells | TGR5 activation (luciferase assay) | EC50: ~10 µM | [11] |
| HEK293 cells | TGR5 activation (cAMP assay) | EC50: 2.3 µM | [11] |
| NR8383 cells | Apoptosis induction | Concentration-dependent | [12] |
| HRPEpiC cells | Preservation of TEER | 100-500 µM | [10] |
| RF/6A cells | Inhibition of cell migration | 100-500 µM | [10] |
Experimental Protocols
Protocol 1: FXR Activation Reporter Gene Assay
This protocol is designed to quantify the activation of the Farnesoid X Receptor (FXR) in response to TCDCA treatment using a luciferase reporter gene assay.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
FXR expression plasmid
-
FXR response element-driven luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound (TCDCA)
-
Positive control (e.g., GW4064)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
TCDCA Treatment:
-
Prepare serial dilutions of TCDCA in serum-free DMEM.
-
Remove the transfection medium and replace it with 100 µL of the TCDCA dilutions or control treatments (vehicle, positive control).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the treatment medium and lyse the cells using 20 µL of passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Follow the manufacturer's instructions to measure both Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the TCDCA concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of TCDCA on a given cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound (TCDCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight.
-
TCDCA Treatment:
-
Prepare serial dilutions of TCDCA in complete growth medium.
-
Remove the medium and add 100 µL of the TCDCA dilutions to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Workflows
Caption: On-target signaling pathways of TCDCA via GPBAR1 and FXR.
Caption: Potential off-target signaling pathways of TCDCA.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Taurocholic acid inhibits features of age-related macular degeneration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ovid.com [ovid.com]
Troubleshooting poor reproducibility in Taurochenodeoxycholic Acid bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in Taurochenodeoxycholic Acid (TCDCA) bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by TCDCA?
A1: TCDCA primarily acts as a signaling molecule through two key receptors: the Farnesoid X Receptor (FXR), a nuclear receptor, and the G protein-coupled bile acid receptor 1 (TGR5), a cell surface receptor.[1][2] Activation of FXR by bile acids like TCDCA plays a crucial role in regulating bile acid synthesis and metabolism.[1] TGR5 activation by TCDCA can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3]
Q2: What is a typical effective concentration range for TCDCA in cell-based assays?
Q3: What are the recommended solvent and storage conditions for TCDCA?
A3: TCDCA is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to precipitation. When diluting the DMSO stock into aqueous buffers or cell culture media, it is important to do so in a stepwise manner with thorough mixing to prevent "antisolvent precipitation."[5][6] The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cellular effects.
Q4: Can TCDCA be cytotoxic to cells?
A4: Yes, like other bile acids, TCDCA can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold is cell-line dependent. For example, in HepG2 cells, related taurine-conjugated bile acids showed cytotoxicity at concentrations of 400-800 µmol/l after 24 hours of incubation.[7] It is essential to determine the cytotoxic profile of TCDCA in your chosen cell line by performing a cell viability assay (e.g., MTT, MTS, or LDH release assay) prior to conducting functional assays.
Troubleshooting Guides
This section addresses specific issues that can lead to poor reproducibility in TCDCA bioassays.
Issue 1: High Variability in Reporter Gene Assay Results
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| TCDCA Aggregation | TCDCA, like other bile salts, can form aggregates and micelles in aqueous solutions, even at submicellar concentrations.[8][9] This can lead to inconsistent effective concentrations of the monomeric, active form of the molecule. | Prepare fresh dilutions of TCDCA for each experiment from a concentrated stock. Briefly vortex or sonicate the diluted solutions before adding them to the cells. Consider the use of a low percentage of a non-ionic surfactant, but validate its compatibility with your assay. |
| Vehicle Solvent Effects | The solvent used to dissolve TCDCA (e.g., DMSO, ethanol) can have direct effects on cell viability and reporter gene expression, even at low concentrations. | Always include a vehicle control in your experiments with the same final solvent concentration as your TCDCA-treated wells. Keep the final solvent concentration consistent across all wells and as low as possible (ideally ≤ 0.1%). |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate wells will lead to variability in reporter gene expression. | Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Allow cells to adhere and recover for 18-24 hours before treatment. |
| Interference with Luciferase | Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to misleading results.[10][11][12] | To check for interference, add TCDCA to a cell-free luciferase reaction. If interference is observed, consider using a different reporter system (e.g., SEAP, beta-galactosidase) or a reporter with a different emission spectrum. |
| Serum Lot-to-Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous bile acids and other factors that may influence TCDCA activity and cell signaling. | Use a single, pre-tested lot of FBS for an entire set of experiments. Consider using charcoal-stripped serum to reduce the concentration of endogenous steroids and bile acids. |
Issue 2: Low or No Signal in TGR5 Activation Assays (e.g., cAMP measurement)
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Low TGR5 Expression | The cell line used may not express sufficient levels of TGR5 to produce a detectable signal. | Use a cell line known to express high levels of TGR5 or transiently transfect your cells with a TGR5 expression vector.[4] |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs rapidly degrade cAMP, leading to a diminished signal. | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. |
| Suboptimal Assay Timepoint | The peak cAMP response is often transient. | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time for measuring cAMP levels after TCDCA stimulation. |
| High Background cAMP | Basal cAMP levels may be too high, masking the TCDCA-induced signal. | Reduce the number of cells per well. Ensure cells are not over-confluent, as this can elevate basal signaling. |
Issue 3: Inconsistent Results in Cytotoxicity Assays
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Cell Clumping | Aggregates of cells can lead to uneven exposure to TCDCA and inaccurate viability readings. | Ensure a single-cell suspension after trypsinization. Do not over-trypsinize, as this can damage cells. |
| Edge Effects in Microplates | Wells on the perimeter of the plate are more prone to evaporation, leading to increased compound concentration and higher cytotoxicity. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric viability assays (e.g., MTT, MTS). | Use phenol red-free medium for the duration of the assay. |
| Serum Protein Binding | TCDCA can bind to serum proteins, reducing its bioavailable concentration and affecting its cytotoxic potential. | Be consistent with the serum concentration used in your assays. If comparing results across different studies, be aware of potential discrepancies due to varying serum concentrations. |
Quantitative Data Summary
| Parameter | Cell Line | Value/Range | Reference |
| TCDCA Concentration for TGR5 Activation | 293T | 1 - 100 µM | [2][4] |
| CDCA EC50 for FXR Activation | - | ~17 µM | [1] |
| HepG2 Seeding Density (96-well plate) | HepG2 | 1 x 10⁴ - 5 x 10⁴ cells/well | [13] |
| HepG2 Seeding Density (general) | HepG2 | 2.0 x 10⁴ - 6.0 x 10⁴ cells/cm² | |
| Tauroursodeoxycholic Acid (TUDCA) Cytotoxicity Threshold (24h) | HepG2 | > 400 µmol/l | [7] |
| Taurohyodeoxycholic Acid (THDCA) Cytotoxicity Threshold (24h) | HepG2 | > 200 µmol/l | [7] |
Experimental Protocols
FXR Reporter Gene Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ to 4 x 10⁴ cells per well in complete growth medium (e.g., DMEM/F-12 with 10% FBS). Incubate for 18-24 hours.
-
Transfection: Co-transfect cells with an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent. A constitutively expressed Renilla luciferase plasmid should be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of TCDCA. Include a vehicle control (e.g., DMSO) and a positive control agonist (e.g., 10 µM CDCA). Incubate for 24 hours.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against TCDCA concentration and fit to a dose-response curve to determine the EC50 value.
TGR5 cAMP Assay
-
Cell Seeding: Seed HEK293 cells transiently or stably expressing TGR5 in a 96-well plate.
-
Cell Stimulation: After cells have reached the desired confluency, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes.
-
TCDCA Treatment: Add various concentrations of TCDCA to the wells. Include a vehicle control and a positive control agonist (e.g., a known TGR5 agonist).
-
Incubation: Incubate for the predetermined optimal time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the measured cAMP concentrations against TCDCA concentrations and fit to a dose-response curve to determine the EC50 value.
Cytotoxicity Assay (MTS)
-
Cell Seeding: Seed your chosen cell line (e.g., HepG2, Caco-2) in a 96-well plate at an optimized density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of TCDCA. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells to determine the IC50 value.
Visualizations
Caption: TCDCA Signaling Pathways.
Caption: Troubleshooting Workflow for TCDCA Bioassays.
Caption: General Experimental Workflow.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton magnetic resonance studies of the aggregation of taurine-conjugated bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile salt-phospholipid aggregation at submicellar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for transcriptional interference in a dual-luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Taurochenodeoxycholic Acid (TCDCA) in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Taurochenodeoxycholic Acid (TCDCA) in mouse models. The information is presented in a question-and-answer format to directly address common issues and inquiries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound (TCDCA)?
A1: The primary challenges in achieving high oral bioavailability for TCDCA, like many bile acids, include its physicochemical properties that can lead to poor solubility and membrane permeability, as well as potential presystemic metabolism in the gut and liver. While TCDCA is an endogenous molecule with dedicated transporters, its absorption can be variable.
Q2: What are the main strategies to enhance the oral bioavailability of TCDCA in mice?
A2: Key strategies focus on advanced formulation approaches to improve its solubility, dissolution rate, and absorption. These include:
-
Nanoparticle-based formulations: Encapsulating TCDCA into nanoparticles, such as those made from biodegradable polymers, can protect it from the harsh gastrointestinal environment and enhance its uptake.
-
Liposomal formulations: Liposomes can encapsulate TCDCA, facilitating its transport across the intestinal epithelium.
-
Co-administration with absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane, allowing for greater absorption of TCDCA.
-
Prodrug approach: Modifying the TCDCA molecule to create a more readily absorbed prodrug that is converted to the active form in the body.
Q3: Which signaling pathways are relevant to TCDCA absorption and activity?
A3: TCDCA is known to interact with several signaling pathways. Its absorption is primarily mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the ileum. Once absorbed, TCDCA can act as a signaling molecule, notably through the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which are involved in regulating lipid and glucose metabolism.
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of TCDCA after oral administration.
-
Possible Cause: Poor solubility and dissolution of the administered TCDCA formulation in the gastrointestinal tract.
-
Solution: Consider formulating TCDCA into a nanoparticle or liposomal delivery system. These formulations can increase the surface area for dissolution and improve solubility, leading to more consistent absorption. Refer to the Experimental Protocols section for guidance on preparing these formulations.
-
Possible Cause: Inefficient transport across the intestinal epithelium.
-
Solution: Co-administer TCDCA with a permeation enhancer. It is crucial to carefully select the enhancer and its concentration to avoid intestinal toxicity.
-
Possible Cause: Degradation of TCDCA in the stomach's acidic environment.
-
Solution: Utilize an enteric-coated formulation that protects the TCDCA until it reaches the more neutral pH of the small intestine where absorption primarily occurs.
Problem 2: Inconsistent results between different cohorts of mice.
-
Possible Cause: Variability in the oral gavage technique.
-
Solution: Ensure all personnel are thoroughly trained in the oral gavage procedure to minimize stress to the animals and ensure consistent delivery to the stomach. Refer to the Experimental Protocols for a standardized oral gavage procedure.
-
Possible Cause: Differences in the fasting state of the mice.
-
Solution: Implement a consistent fasting period (typically 4-6 hours) for all mice before oral administration of TCDCA. Food in the stomach can significantly alter the absorption profile.
Problem 3: Difficulty in accurately quantifying TCDCA in mouse plasma.
-
Possible Cause: Inadequate sensitivity or specificity of the bioanalytical method.
-
Solution: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of TCDCA in mouse plasma. This method should include an appropriate internal standard. Refer to the Experimental Protocols for a general bioanalytical method.
Data Presentation
While specific comparative pharmacokinetic data for TCDCA with and without enhancement strategies in mice is limited in the current literature, the following table presents data for an oral formulation of the structurally similar bile acid, Ursodeoxycholic Acid (UDCA), in mice. This data can serve as a reference for the expected pharmacokinetic profile and the parameters to measure in your own studies with TCDCA.
Table 1: Pharmacokinetic Parameters of an Aqueous Oral Formulation of Ursodeoxycholic Acid (UDCA) in C57BL/6 Mice
| Parameter | Plasma |
| Dose | 125 mg/kg |
| Cmax (µg/mL) | 38.18 ± 7.05 |
| Tmax (min) | 5 |
| AUC (µg*h/mL) | 27.24 ± 4.31 |
| Half-life (h) | 1.12 ± 0.15 |
Data is presented as mean ± standard deviation (n=3). Data is for an aqueous solution of UDCA, a structurally similar bile acid, and is intended for illustrative purposes.
Experimental Protocols
1. Preparation of TCDCA-Loaded Nanoparticles (Illustrative Example)
This protocol describes a general method for preparing TCDCA-loaded nanoparticles using a biodegradable polymer like PLGA (Poly(lactic-co-glycolic acid)) via an oil-in-water emulsion-solvent evaporation technique.
-
Materials:
-
This compound (TCDCA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
-
Procedure:
-
Dissolve a specific amount of TCDCA and PLGA in DCM to form the oil phase.
-
Add the oil phase dropwise to the aqueous PVA solution while stirring vigorously to form a coarse oil-in-water emulsion.
-
Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.
-
Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid TCDCA-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated TCDCA.
-
Resuspend the nanoparticles in a suitable vehicle (e.g., sterile water or PBS) for oral administration.
-
2. In Vivo Oral Bioavailability Study in Mice
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
-
Housing:
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Maintain mice in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
-
Dosing:
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Fast the mice for 4-6 hours before the experiment, with free access to water.
-
Divide the mice into groups (e.g., control group receiving TCDCA suspension and test group receiving TCDCA nanoparticle formulation).
-
Prepare the dosing formulation by suspending the required amount of the test compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose).
-
Administer the suspension orally using a gavage needle at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the plasma samples for TCDCA concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
3. Bioanalytical Method for TCDCA Quantification in Mouse Plasma (General Guideline)
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of TCDCA).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
These need to be optimized for your specific instrument but will typically involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with a modifier like formic acid. The mass spectrometer will be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of TCDCA and the internal standard.
-
Visualizations
Caption: TCDCA intestinal absorption and primary signaling pathways.
Caption: Experimental workflow for in vivo oral bioavailability studies.
Caption: Troubleshooting logic for low TCDCA oral bioavailability.
Technical Support Center: Troubleshooting Immunofluorescence Staining in Taurochenodeoxycholic Acid (TCDCA) Treated Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address artifacts in immunofluorescence (IF) staining that may arise from the treatment of cells with Taurochenodeoxycholic Acid (TCDCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCDCA) and how might it affect my cells?
A1: this compound (TCDCA) is a bile acid that can induce a range of cellular effects, including apoptosis (programmed cell death), cellular stress, and alterations in mitochondrial function.[1][2] These physiological changes can impact cell morphology, protein localization, and the integrity of cellular structures, potentially leading to artifacts in immunofluorescence staining.
Q2: I am observing high background fluorescence in my TCDCA-treated cells. What are the possible causes and solutions?
A2: High background fluorescence can be a common issue. It may be caused by the intrinsic fluorescence of TCDCA, an increase in cellular autofluorescence due to stress, or non-specific antibody binding.[3] To troubleshoot this, it is crucial to include proper controls, such as unstained, TCDCA-treated cells, to assess the compound's own fluorescence.[3] Optimizing fixation and permeabilization steps, as well as antibody concentrations, can also help reduce background noise.[4][5][6]
Q3: My fluorescent signal is weak or absent after TCDCA treatment. What should I do?
A3: Weak or no signal can result from several factors. TCDCA treatment might be downregulating the expression of your target protein or altering its conformation, thus masking the antibody's epitope.[7] It is also possible that the treatment is causing cell detachment, leading to fewer cells to analyze. Ensure that your fixation and permeabilization methods are appropriate for your specific target and consider using signal amplification techniques if the target protein has low abundance.[6][8]
Q4: Can TCDCA treatment cause changes in the cellular localization of my protein of interest?
A4: Yes. TCDCA is known to influence signaling pathways and can induce cellular stress, which may lead to the translocation of proteins between cellular compartments.[9] For example, a protein that is typically cytoplasmic might move to the nucleus or mitochondria upon TCDCA-induced stress. It is important to carefully analyze the staining pattern in treated versus untreated cells and to confirm any observed changes with other biochemical methods.
Q5: I see a punctate or granular staining pattern in the cytoplasm of TCDCA-treated cells that is not present in my control cells. Is this a specific signal or an artifact?
A5: This pattern could be an artifact indicative of cellular stress or the early stages of apoptosis.[10] TCDCA can induce the formation of stress granules or lead to the aggregation of proteins.[3] It is also possible that you are observing lipofuscin, an aggregate of oxidized proteins and lipids that accumulates under cellular stress and is autofluorescent.[3] Careful examination of cell morphology and the use of apoptosis markers can help distinguish between a specific signal and an artifact.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution | Experimental Check |
| Intrinsic Fluorescence of TCDCA or Induced Autofluorescence | - Include an "unstained, TCDCA-treated" control to assess background fluorescence.[3]- Use fluorophores with longer excitation and emission wavelengths (e.g., far-red) to minimize overlap with autofluorescence, which is often stronger in the blue and green spectra.[3]- Treat with a quenching agent like Sudan Black B or use a commercial autofluorescence reduction reagent.[11][12] | Image the unstained, treated control using the same settings as your experimental samples. A significant signal indicates autofluorescence. |
| Non-Specific Antibody Binding | - Increase the stringency of your washing steps (e.g., longer duration, more washes).[4][6]- Optimize the concentration of your primary and secondary antibodies by performing a titration.[5][6]- Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[5][6] | Run a "secondary antibody only" control. Staining in this control indicates non-specific binding of the secondary antibody. |
| Over-fixation | - Reduce the fixation time or the concentration of the fixative.[4]- Consider using a different fixation method (e.g., methanol (B129727) fixation instead of paraformaldehyde).[13] | Compare different fixation protocols to see which one yields the best signal-to-noise ratio. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution | Experimental Check |
| Epitope Masking | - Perform antigen retrieval to unmask the epitope, especially after paraformaldehyde fixation.[14]- Try a different fixation method that is less likely to cross-link proteins as extensively.[13] | Test different antigen retrieval methods (e.g., heat-induced or enzyme-based) to see if the signal improves. |
| Cell Detachment | - Use coated coverslips (e.g., poly-L-lysine) to improve cell adhesion.- Handle the cells gently during washing and incubation steps. | Check the cell density on your coverslips before and after the staining procedure. |
| Low Protein Expression | - If TCDCA is expected to decrease the expression of your target, confirm this with another method like Western blotting.- Use a brighter fluorophore or a signal amplification method (e.g., tyramide signal amplification).[6] | Perform a Western blot on lysates from TCDCA-treated and untreated cells to quantify the protein of interest. |
Problem 3: Altered Cellular Morphology and Protein Localization
| Possible Cause | Recommended Solution | Experimental Check |
| Apoptosis-Induced Changes | - Co-stain with a marker of apoptosis (e.g., cleaved caspase-3 or TUNEL assay) to identify apoptotic cells.- Be aware that apoptotic cells can exhibit nuclear condensation, membrane blebbing, and altered protein distribution.[10] | Compare the staining pattern of your protein of interest in apoptotic versus non-apoptotic cells within the same TCDCA-treated sample. |
| Cytoskeleton Disruption | - TCDCA may affect the cytoskeleton.[15] Co-stain with phalloidin (B8060827) (for actin) or an anti-tubulin antibody to visualize the cytoskeletal network.- Alterations in the cytoskeleton can lead to changes in cell shape and organelle distribution. | Observe the organization of the actin and microtubule networks in treated versus untreated cells. |
| Membrane Protein Clustering | - TCDCA, as a bile acid, can interact with cell membranes. This may lead to the clustering of membrane proteins.[16][17] | Use super-resolution microscopy techniques if available to investigate the sub-cellular localization of your membrane protein of interest. |
Experimental Protocols
Standard Immunofluorescence Protocol for TCDCA-Treated Cells
This protocol provides a starting point and may require optimization based on the specific cell type, target protein, and antibody used.
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of TCDCA for the specified duration. Include a vehicle-treated control.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternative: For some antigens, fixation with ice-cold methanol for 10 minutes at -20°C may be preferable.[13]
-
-
Permeabilization (if staining intracellular antigens):
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Note: This step is not necessary for methanol fixation as it also permeabilizes the cells.[18]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
(Optional) Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and store the slides at 4°C in the dark.
-
Visualizations
Caption: Potential cellular effects of TCDCA leading to immunofluorescence artifacts.
Caption: A logical workflow for troubleshooting common immunofluorescence artifacts.
References
- 1. This compound inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Progressive stages of mitochondrial destruction caused by cell toxic bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ibidi.com [ibidi.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. ptgcn.com [ptgcn.com]
- 9. Differential effects of deoxycholic acid and taurodeoxycholic acid on NF-kappa B signal transduction and IL-8 gene expression in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence analysis of cytokeratin 8/18 staining is a sensitive assay for the detection of cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. oraclebio.com [oraclebio.com]
- 13. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 14. Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tauroursodeoxycholic acid enhances phagocytosis of the cultured rat Kupffer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ca2+ induces clustering of membrane proteins in the plasma membrane via electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
How to control for the detergent effects of Taurochenodeoxycholic Acid in vitro.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Taurochenodeoxycholic Acid (TCDCA) in vitro. The focus is on understanding and controlling for its inherent detergent effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the detergent effects of TCDCA and why are they a concern in in vitro experiments?
A1: this compound, like other bile acids, is an amphipathic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) regions. This property allows it to emulsify fats in the digestive system.[1][2] In in vitro settings, particularly at higher concentrations, this detergent property can lead to the disruption of cell membranes, causing cytotoxicity and cell lysis.[3] This can mask the specific biological or signaling effects of TCDCA, leading to misinterpretation of experimental results.
Q2: At what concentration does TCDCA start to exhibit significant detergent effects?
Q3: How can I differentiate between the specific biological effects of TCDCA and its non-specific detergent effects?
A3: Distinguishing between specific and non-specific effects is a key challenge. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify a concentration range where TCDCA elicits a biological response without causing significant cell death.
-
Use of Controls: Employ a structurally similar but less hydrophobic bile acid, such as Tauroursodeoxycholic acid (TUDCA), as a control. TUDCA is known to be less cytotoxic and can help to determine if the observed effect is specific to the hydrophobicity of TCDCA.[3][4]
-
Time-Course Experiments: Analyze the effects of TCDCA over different time points. Detergent effects like membrane disruption are often rapid, whereas specific biological effects may require longer incubation times to manifest.
-
Co-incubation with a Protective Agent: Co-incubating TCDCA with a less hydrophobic bile acid like TUDCA can help to mitigate the detergent effects of TCDCA, allowing for the observation of its specific biological activities.[4]
Q4: What are some common artifacts to watch out for when working with TCDCA in vitro?
A4: Common artifacts include:
-
False positives in cytotoxicity assays: At high concentrations, TCDCA will induce cell death in almost any cell line due to its detergent properties.
-
Alterations in membrane protein function: The detergent nature of TCDCA can affect the function of membrane-bound receptors and channels non-specifically.
-
Interference with fluorescent dyes: TCDCA micelles could potentially sequester fluorescent dyes used in various assays, leading to inaccurate readings.
-
Changes in cell morphology: Membrane blebbing and other morphological changes can be a result of detergent effects rather than a specific apoptotic pathway.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High cell death observed at all tested concentrations of TCDCA. | TCDCA concentrations are too high. | Perform a broad-range dose-response experiment starting from low micromolar concentrations (e.g., 1 µM) and extending to the millimolar range to determine the IC50 value. |
| The cell line is particularly sensitive to bile acids. | Consider using a more robust cell line or reducing the incubation time. | |
| Inaccurate assessment of cell viability. | Use multiple methods to assess cell viability (e.g., MTT assay and trypan blue exclusion) to confirm the results. | |
| Inconsistent results between experiments. | Variability in TCDCA stock solution. | Prepare fresh stock solutions of TCDCA for each experiment and ensure it is fully dissolved. Consider sterile filtering the stock solution. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and have reached a similar level of confluency before treatment. | |
| Presence of serum in the culture medium. | Serum proteins can bind to bile acids and affect their bioavailability. If possible, conduct experiments in serum-free media or with a reduced serum concentration. If serum is required, maintain a consistent percentage across all experiments. | |
| Observed biological effect, but concerned it might be a detergent artifact. | The TCDCA concentration used is close to the cytotoxic range. | Repeat the experiment at a lower, non-toxic concentration of TCDCA. |
| Lack of appropriate controls. | Include a less hydrophobic bile acid control (e.g., TUDCA) at the same concentration to see if it elicits the same response. | |
| The observed effect is on a membrane-related process. | Consider using a cell-free system to study the direct interaction of TCDCA with the protein of interest, if possible. | |
| Difficulty in dissolving TCDCA powder. | TCDCA has limited solubility in aqueous solutions at neutral pH. | Dissolve TCDCA in a small amount of a suitable solvent such as DMSO before adding it to the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments. |
Quantitative Data
Table 1: Comparative Cytotoxicity of Various Bile Acids
The cytotoxicity of bile acids is largely dependent on their hydrophobicity. The following table provides a general ranking of the cytotoxicity of common bile acids based on published data. The 50% growth inhibition (IC50) values can vary significantly depending on the cell line and experimental conditions.
| Bile Acid | Type | Relative Cytotoxicity | Typical IC50 Range (µM) in Colon Cancer Cell Lines |
| Deoxycholic acid (DCA) | Secondary, Unconjugated | High | 50 - 200 |
| Chenodeoxycholic acid (CDCA) | Primary, Unconjugated | High | 50 - 200 |
| Taurodeoxycholic acid (TDCA) | Secondary, Conjugated | Moderate | 200 - 500 |
| This compound (TCDCA) | Primary, Conjugated | Moderate | > 500 [4] |
| Cholic acid (CA) | Primary, Unconjugated | Low | > 1000 |
| Tauroursodeoxycholic acid (TUDCA) | Secondary, Conjugated | Very Low | > 2500[4] |
Note: This table provides a generalized overview. It is highly recommended to determine the specific IC50 value for your experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of TCDCA using an MTT Assay
This protocol outlines the steps to determine the concentration of TCDCA that inhibits cell growth by 50% (IC50) in an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (TCDCA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Preparation of TCDCA dilutions:
-
Prepare a 100 mM stock solution of TCDCA in DMSO.
-
Perform serial dilutions of the TCDCA stock solution in culture medium to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest TCDCA concentration) and a medium-only control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared TCDCA dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the TCDCA concentration (on a logarithmic scale) and determine the IC50 value using a suitable software package.
-
Protocol 2: Co-incubation of TCDCA with TUDCA to Mitigate Cytotoxicity
This protocol describes how to perform a co-incubation experiment to assess the specific biological effects of TCDCA while minimizing its detergent-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (TCDCA)
-
Tauroursodeoxycholic acid (TUDCA)
-
Reagents for the specific biological assay of interest (e.g., qPCR for gene expression, Western blot for protein expression, etc.)
Procedure:
-
Determine the cytotoxic concentration of TCDCA:
-
Following Protocol 1, determine the IC50 of TCDCA for your cell line. Choose a concentration of TCDCA for your co-incubation experiment that shows a measurable biological effect but also some level of cytotoxicity (e.g., around the IC20-IC30).
-
-
Cell Seeding and Treatment:
-
Seed your cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to attach overnight.
-
Prepare the following treatment groups in your culture medium:
-
Vehicle Control
-
TCDCA alone (at the predetermined concentration)
-
TUDCA alone (at a concentration equimolar to or in excess of TCDCA)
-
TCDCA + TUDCA (co-incubation)
-
-
-
Incubation:
-
Remove the medium from the cells and add the prepared treatment media.
-
Incubate the cells for the desired period to observe the biological effect of interest.
-
-
Endpoint Analysis:
-
At the end of the incubation, harvest the cells or cell lysates.
-
Perform the specific assay to measure your biological endpoint (e.g., gene expression, protein phosphorylation, enzyme activity).
-
-
Data Analysis:
-
Compare the results from the different treatment groups. If the biological effect observed with TCDCA alone is attenuated in the presence of TUDCA, it suggests that the effect may be at least partially due to cytotoxicity. If the effect persists in the co-incubation group while cell viability is improved, it provides stronger evidence for a specific biological action of TCDCA.
-
Visualizations
Caption: TCDCA signaling pathways.
Caption: Workflow for TCDCA experiments.
References
Technical Support Center: Optimizing Enzymatic Assays for the Biotransformation of Taurochenodeoxycholic Acid (TCDCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic assays for the biotransformation of Taurochenodeoxycholic Acid (TCDCA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enzymatic biotransformation of TCDCA.
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage or handling of the enzyme (e.g., 7α-HSDH, 7β-HSDH, or Bile Salt Hydrolase). | Ensure enzymes are stored at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Keep enzymes on ice during use.[1] |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | Optimize the reaction conditions. The optimal pH for many bile salt hydrolases is in the acidic range (pH 4.5-6.0), while HSDHs often prefer a slightly alkaline pH (around 7.4-8.5).[2][3] Verify the optimal temperature for your specific enzyme. | |
| Cofactor Degradation or Absence: NAD+ or NADP+ for HSDHs may be degraded or absent. | Prepare fresh cofactor solutions for each experiment. Ensure the correct cofactor (NAD+ or NADP+) is used for your specific HSDH.[1] | |
| Substrate Insolubility: TCDCA may not be fully dissolved in the assay buffer. | Ensure complete solubilization of TCDCA. The use of a low concentration of a mild, non-denaturing detergent like Triton X-100 can improve solubility and enzyme activity.[4][5] Test different detergent concentrations to find the optimal level that does not inhibit the enzyme. | |
| Presence of Inhibitors: Contaminants in the sample or reagents may inhibit enzyme activity. | Bilirubin has been shown to inhibit both 7α- and 7β-HSDHs.[3] Other potential inhibitors include heavy metals and sulfhydryl-binding agents. Ensure high purity of all reagents and consider sample purification if inhibition is suspected. | |
| High Variability or Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or cofactors. | Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[6] |
| Incomplete Mixing: Reagents not thoroughly mixed in the reaction wells. | Gently mix the contents of each well after adding all components. Tapping the plate a few times can help ensure thorough mixing.[7] | |
| Plate Reader Settings: Incorrect wavelength or filter settings for the detection method. | Verify the correct wavelength for your assay (e.g., 340 nm for NADH/NADPH formation, 405 nm for colorimetric assays).[6][8] | |
| Precipitation of Substrate or Product: TCDCA or its deconjugated/epimerized products may precipitate during the reaction. | Visually inspect the wells for any signs of precipitation. Adjusting the pH or adding a solubilizing agent might be necessary.[9] | |
| Unexpectedly High Background Signal | Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength. | Use high-purity reagents and prepare fresh buffers. Run a "no enzyme" control to check for background signal from other components. |
| Autohydrolysis of Substrate: TCDCA may undergo non-enzymatic degradation under certain pH and temperature conditions. | Run a "no enzyme" control under the same assay conditions to quantify the rate of autohydrolysis. | |
| Interfering Substances in Sample: The sample itself may contain compounds that interfere with the assay. | Deproteinize samples if necessary, but be aware that this will inactivate the enzyme if you are measuring its activity directly in the sample.[7] | |
| Non-linear Reaction Progress Curve | Substrate Depletion: The substrate concentration is limiting, causing the reaction rate to decrease over time. | Optimize the initial substrate concentration to ensure it is not depleted too quickly. The reaction should be monitored in the initial linear phase.[10] |
| Product Inhibition: The product of the reaction (e.g., Tauroursodeoxycholic acid or deconjugated bile acids) may inhibit the enzyme. | Measure the initial reaction velocity to minimize the effect of product inhibition. If necessary, perform kinetic studies to determine the inhibitory constant of the product. | |
| Enzyme Instability: The enzyme may lose activity over the course of the assay. | Check the stability of the enzyme under the assay conditions by pre-incubating it for different time periods before adding the substrate.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the biotransformation of this compound (TCDCA)?
A1: The primary enzymes involved are:
-
Bile Salt Hydrolases (BSH): These enzymes catalyze the deconjugation of TCDCA, cleaving the amide bond to release taurine (B1682933) and chenodeoxycholic acid (CDCA).[2]
-
7α-Hydroxysteroid Dehydrogenase (7α-HSDH) and 7β-Hydroxysteroid Dehydrogenase (7β-HSDH): These enzymes are involved in the epimerization of the hydroxyl group at the C7 position of the steroid nucleus. 7α-HSDH oxidizes the 7α-hydroxyl group of TCDCA to a 7-keto intermediate, and 7β-HSDH then reduces this intermediate to the 7β-hydroxyl group, forming Tauroursodeoxycholic acid (TUDCA).[12][13]
Q2: How can I quantify the biotransformation of TCDCA?
A2: The biotransformation of TCDCA can be quantified using several methods:
-
Spectrophotometry: For HSDH activity, the production of NADH or NADPH can be monitored by measuring the increase in absorbance at 340 nm.[12] For BSH activity, the released taurine can be quantified using a ninhydrin-based colorimetric assay.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying TCDCA and its products like TUDCA and CDCA.[15][16] This technique provides high specificity and can be coupled with various detectors, including UV, evaporative light scattering detection (ELSD), or mass spectrometry (MS) for enhanced sensitivity and identification.[8][17]
-
Thin-Layer Chromatography (TLC): TLC can be used for a qualitative or semi-quantitative assessment of BSH activity by detecting the deconjugated bile acid product.[18][19]
Q3: What are the optimal conditions for TCDCA biotransformation assays?
A3: Optimal conditions can vary depending on the specific enzyme and its source. However, general guidelines are:
-
pH: BSH enzymes generally have an optimal pH in the acidic range (around 5.0-6.0).[14] 7α-HSDH and 7β-HSDH often exhibit maximal activity in a neutral to slightly alkaline pH range (e.g., 7.5-8.5).[3]
-
Temperature: Many microbial BSH and HSDH enzymes have optimal temperatures around 37°C.[14]
-
Substrate Concentration: The concentration of TCDCA should be optimized to be at or near saturation to ensure maximal reaction velocity, but care should be taken to avoid substrate inhibition.
Q4: How can I improve the solubility of TCDCA in my assay buffer?
A4: TCDCA, being a bile acid, can have limited solubility in aqueous buffers. To improve solubility:
-
Ensure the pH of the buffer is appropriate.
-
The use of a small amount of a non-ionic detergent, such as Triton X-100, can significantly improve the solubility of bile acids and enhance enzyme activity.[5] However, it is crucial to test a range of detergent concentrations to find one that does not inhibit the enzyme.[4][20]
Q5: What are common interfering substances in TCDCA biotransformation assays?
A5: Several substances can interfere with these assays:
-
Bilirubin: Can inhibit HSDH activity.[3]
-
EDTA, SDS, Sodium Azide, and certain detergents (at high concentrations): Can interfere with various enzymatic assays.[6]
-
Other steroids: The presence of other steroids in the sample could act as competitive inhibitors for HSDHs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for enzymes involved in TCDCA biotransformation.
Table 1: Optimal Reaction Conditions for Bile Salt Hydrolase (BSH) Activity on this compound (TCDCA)
| Parameter | Organism/Enzyme Source | Optimal Condition | Reference |
| pH | Lactobacillus salivarius | 5.4 | [14] |
| Temperature | Lactobacillus salivarius | 37°C | [14] |
| Substrate Specificity | Various Lactobacilli | Generally higher for glyco-conjugated bile acids, but active on tauro-conjugates like TCDCA. | [21] |
Table 2: Optimal Reaction Conditions for 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Activity on this compound (TCDCA)
| Parameter | Organism/Enzyme Source | Optimal Condition | Reference |
| pH | Bacteroides fragilis | 7.5 - 8.0 | |
| pH | Enzyme from black bear gut microbiome | 8.0 | [12] |
| Temperature | Enzyme from black bear gut microbiome | 25°C | [12] |
| Cofactor | Most 7α-HSDHs | NADP+ | [12][22] |
| Substrate Concentration | Enzyme from black bear gut microbiome | 0.5 mM TCDCA | [12] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Activity
This protocol measures the initial rate of NADP+ reduction to NADPH, which corresponds to the oxidation of TCDCA.
Materials:
-
Purified 7α-HSDH enzyme
-
This compound (TCDCA) stock solution (e.g., 10 mM in a suitable solvent like DMSO, ensuring final DMSO concentration is low, e.g., ≤1%)
-
NADP+ stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing the assay buffer and NADP+ at the desired final concentration (e.g., 0.5 mM).
-
Add the appropriate volume of the master mix to each well of the microplate.
-
Add the TCDCA stock solution to each well to achieve the desired final concentration (e.g., 0.5 mM).
-
To initiate the reaction, add the 7α-HSDH enzyme solution to each well. The final enzyme concentration should be optimized for a linear reaction rate.
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Run appropriate controls, including a "no enzyme" control and a "no substrate" control.
Protocol 2: HPLC Method for Quantification of TCDCA and TUDCA
This protocol allows for the separation and quantification of TCDCA and its biotransformation product, TUDCA.
Materials:
-
HPLC system with a C18 reversed-phase column
-
UV or Mass Spectrometry (MS) detector
-
TCDCA and TUDCA analytical standards
-
Mobile Phase A: e.g., 0.1% Formic acid in water
-
Mobile Phase B: e.g., Methanol/Acetonitrile (1:1)
-
Acetonitrile for sample precipitation
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate the enzyme.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate the solvent if necessary.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution program to separate TCDCA and TUDCA. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Detect the compounds using a UV detector (e.g., at 200-210 nm) or an MS detector for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of TCDCA and TUDCA standards.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Biotransformation Pathway of TCDCA to TUDCA
References
- 1. benchchem.com [benchchem.com]
- 2. Bile salt hydrolases: Gatekeepers of bile acid metabolism and host-microbiome crosstalk in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved enzymatic hydrolysis of conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of tauroursodeoxycholic acid biotransformation enzymes from the gut microbiome of black bears using metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of 7α- and 7β-Hydroxysteroid Dehydrogenases: Structure, Specificity and Practical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of a Bile Salt Hydrolase from Lactobacillus salivarius for Development of Novel Alternatives to Antibiotic Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. "Identification and quantitation of bile acids in bear bile by HPLC" by D.-L. Lin, H.-C. Chang et al. [jfda-online.com]
- 17. agilent.com [agilent.com]
- 18. A sensitive method for qualitative screening of bile salt hydrolase-active lactobacilli based on thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 7alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Antibody Specificity for Taurochenodeoxycholic Acid Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Taurochenodeoxycholic Acid (TCDCA), a key primary conjugated bile acid, is crucial for advancing research in liver diseases, metabolic disorders, and drug-induced hepatotoxicity. The specificity of the detection method is paramount to ensure that results are reliable and reproducible. This guide provides a comprehensive comparison of antibody-based detection methods for TCDCA with the gold-standard alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting data and detailed experimental protocols.
This guide highlights a critical consideration for researchers: while numerous commercial ELISA kits for TCDCA are available and offer ease of use, detailed, publicly available validation data regarding their specificity—particularly cross-reactivity with other structurally similar bile acids—is often lacking. This necessitates a thorough in-house validation by researchers or the adoption of inherently more specific methods like LC-MS/MS.
Comparison of TCDCA Detection Methods
The choice of analytical method for TCDCA detection depends on a balance of factors including the required specificity, sensitivity, sample throughput, and available instrumentation. While antibody-based methods like ELISA offer a convenient format, LC-MS/MS provides unparalleled specificity and sensitivity.
| Feature | Antibody-Based Detection (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of TCDCA and a labeled TCDCA conjugate to a specific antibody. | Chromatographic separation followed by mass-based detection and fragmentation analysis. |
| Specificity | Dependent on antibody cross-reactivity with other bile acids. Quantitative cross-reactivity data is often not publicly available from manufacturers. | Very high. Specificity is ensured by a combination of retention time and specific mass-to-charge (m/z) transitions of the parent and fragment ions. Can distinguish between isomeric bile acids. |
| Sensitivity (LOD/LLOQ) | Typically in the low nmol/L range (data often provided in kit manuals, but requires independent verification). | High sensitivity, with Lower Limits of Quantification (LLOQ) reported in the range of 0.1 to 5 ng/mL.[1] |
| Dynamic Range | Typically spans 2-3 orders of magnitude (e.g., 1-100 nmol/L). This information is kit-specific. | Wide dynamic range, often spanning 3-4 orders of magnitude (e.g., 5-5000 ng/mL).[1] |
| Sample Throughput | High throughput, suitable for screening large numbers of samples in a 96-well plate format. | Lower throughput compared to ELISA due to serial sample injection, although autosamplers enable unattended analysis of large batches. |
| Instrumentation | Standard ELISA plate reader. | Requires a specialized LC-MS/MS system. |
| Ease of Use | Relatively simple and follows a standardized protocol. | Requires specialized expertise for method development, operation, and data analysis. |
| Validation Data Availability | Limited publicly available, independent validation and cross-reactivity data. Manufacturers often provide general statements. | Numerous peer-reviewed publications detail validated methods with extensive performance characteristics. |
Antibody-Based Detection of TCDCA: A Closer Look
Several companies, including MyBioSource, AffiGEN, and Cusabio, offer ELISA kits for the detection of TCDCA across various species. These are typically competitive ELISA formats. While these kits provide a convenient and high-throughput method for TCDCA quantification, a critical assessment of their specificity is warranted.
The primary concern with any immunoassay for a small molecule like TCDCA is the potential for the antibody to cross-react with other structurally related bile acids. Bile acids share a common sterol backbone, and subtle differences in the number and position of hydroxyl groups or the conjugated amino acid can be difficult for an antibody to distinguish.
Given this lack of transparent validation data, it is imperative for researchers who opt to use a TCDCA ELISA kit to perform their own thorough in-house validation. This should include, at a minimum, testing the antibody's cross-reactivity against a panel of relevant bile acids.
The Gold Standard Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the analysis of bile acids due to its high specificity and sensitivity.[1][3] This technique separates individual bile acids from a complex biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The specificity of LC-MS/MS is derived from two independent parameters: the retention time of the analyte on the chromatography column and the unique mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.
Numerous validated LC-MS/MS methods for the quantification of a wide panel of bile acids, including TCDCA, in various biological matrices have been published in peer-reviewed literature.[1] These publications provide detailed performance characteristics, demonstrating the high degree of confidence that can be placed in the results obtained with this methodology.
Experimental Protocols
Validating TCDCA Antibody Specificity via Competitive ELISA
For researchers opting for an antibody-based method, the following protocol outlines a typical competitive ELISA for determining the cross-reactivity of an anti-TCDCA antibody.
Materials:
-
Anti-TCDCA antibody
-
TCDCA standard
-
Potentially cross-reacting bile acids (e.g., Taurocholic acid, Glycochenodeoxycholic acid, Cholic acid, Chenodeoxycholic acid, Deoxycholic acid, Lithocholic acid, and their taurine (B1682933) and glycine (B1666218) conjugates)
-
TCDCA-HRP conjugate (or other enzyme-labeled TCDCA)
-
96-well microplate coated with a capture antibody (e.g., anti-species IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Standards and Competitors:
-
Prepare a standard curve of TCDCA ranging from the expected lower to upper limits of quantification.
-
Prepare serial dilutions of each potentially cross-reacting bile acid at concentrations significantly higher than the TCDCA standard curve range (e.g., 10x, 100x, 1000x the midpoint of the TCDCA curve).
-
-
Assay Protocol:
-
Add a fixed amount of the anti-TCDCA antibody to all wells.
-
Add the TCDCA standards, potential cross-reactants, or unknown samples to the appropriate wells.
-
Add a fixed amount of TCDCA-HRP conjugate to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the log of the TCDCA concentration.
-
Determine the concentration of each potential cross-reactant that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of TCDCA / IC50 of cross-reactant) x 100
-
Quantification of TCDCA using LC-MS/MS
The following is a representative protocol for the analysis of TCDCA in serum or plasma. Specific parameters will need to be optimized for the instrument and column used.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled TCDCA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for TCDCA and its internal standard. The exact m/z values will depend on the specific instrument and ionization conditions.
-
Visualizing Workflows and Comparisons
To further clarify the methodologies and their evaluation, the following diagrams are provided.
Caption: Workflow for validating the specificity of a TCDCA antibody.
Caption: Comparison of ELISA and LC-MS/MS for TCDCA detection.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AffiELISA® Human taurochenodeoxycholic acid ELISA kit | AffiGEN [affielisa.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
TCDCA vs. TUDCA: A Comparative Analysis of Efficacy in Retinal Neuroprotection
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of bile acids in neurodegenerative diseases of the retina is a rapidly evolving field. This guide provides a comparative analysis of two such bile acids, Tauroursodeoxycholic acid (TUDCA) and Taurochenodeoxycholic acid (TCDCA), focusing on their efficacy in preclinical retinal neuroprotection models. While extensive research highlights the promise of TUDCA, a notable scarcity of data exists for TCDCA in this specific application, preventing a direct, head-to-head comparison.
This guide synthesizes available experimental data for TUDCA, including a comparative analysis with its precursor, Ursodeoxycholic acid (UDCA), to offer a clear perspective on its neuroprotective capabilities. The absence of comparable studies on TCDCA underscores a significant knowledge gap and a potential area for future investigation.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of TUDCA in various preclinical models of retinal degeneration.
Table 1: Efficacy of TUDCA in a Rat Model of Retinal Detachment
| Parameter | Vehicle Control | TUDCA (500 mg/kg) | P-value |
| TUNEL-positive cells/mm² (Day 3) | 1314 ± 68 | 651 ± 68 | P = 0.001 |
| Outer Nuclear Layer (ONL) Thickness Ratio (Day 3) | 0.65 ± 0.03 | 0.84 ± 0.03 | P = 0.002 |
Data from a study on experimental retinal detachment in rats, demonstrating TUDCA's ability to reduce photoreceptor cell death and preserve retinal structure.[1][2]
Table 2: Efficacy of TUDCA in the rd10 Mouse Model of Retinitis Pigmentosa (P30)
| Parameter | Untreated/Vehicle | TUDCA |
| Dark-adapted a-wave amplitude | Barely measurable | 6X larger |
| Dark-adapted b-wave amplitude | --- | 3X larger |
| Photoreceptor nuclei count | --- | ~5X more |
This data highlights TUDCA's significant preservation of retinal function and photoreceptor numbers in a genetic model of retinitis pigmentosa.[3]
Table 3: Comparative Efficacy of TUDCA and UDCA in an In Vitro Model of Albumin-Induced Cone-Like Cell Toxicity
| Treatment | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release |
| Albumin | Decreased | Increased |
| Albumin + UDCA (1 µM) | Protected | Decreased (significant) |
| Albumin + TUDCA (1 µM) | Protected (significant) | Decreased |
This in vitro study shows that both UDCA and TUDCA can protect against cell death, with TUDCA showing a statistically significant effect on cell viability in this specific model.[1][4]
Table 4: Comparative Efficacy of TUDCA and UDCA in an Ex Vivo Model of Retinal Explant Injury
| Parameter | Albumin | Albumin + UDCA | Albumin + TUDCA |
| Apoptosis (Cleaved Caspase 3) | Increased | Reduced (significant) | Reduced |
| Necroptosis (RIP) | Increased | Reduced | Reduced (significant) |
| Microglial Activation | Increased | Lower | Lower (significant) |
In this ex vivo model, both bile acids demonstrated protective effects against different cell death pathways and inflammation.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
Retinal Detachment Model in Rats
-
Animal Model: Adult Brown Norway rats.
-
Induction of Retinal Detachment: Subretinal injection of hyaluronic acid (1%) to create a separation between the neurosensory retina and the retinal pigment epithelium (RPE).
-
Drug Administration: Daily intraperitoneal (i.p.) injections of TUDCA (500 mg/kg) or vehicle.
-
Efficacy Assessment:
-
TUNEL Staining: To quantify apoptotic cells in retinal cross-sections at 3 and 5 days post-detachment.
-
Outer Nuclear Layer (ONL) Thickness: Measured as a ratio of the detached ONL thickness to the attached ONL thickness in the same eye to assess photoreceptor loss.
-
Immunohistochemistry: To evaluate macrophage recruitment and glial activation.
-
ELISA and Western Blot: To measure levels of inflammatory cytokines and caspase activity.[1][2]
-
rd10 Mouse Model of Retinitis Pigmentosa
-
Animal Model: rd10 mice, which have a mutation in the phosphodiesterase 6b gene, leading to progressive photoreceptor degeneration.
-
Drug Administration: Subcutaneous injections of TUDCA (500 mg/kg) every 3 days from postnatal day 6 (P6) to P30.
-
Efficacy Assessment:
-
Electroretinography (ERG): To measure retinal function (a-wave for photoreceptor activity and b-wave for inner retinal neuron activity) under dark-adapted (rod-driven) and light-adapted (cone-driven) conditions at P30.
-
Histology: To count the number of photoreceptor nuclei rows in the ONL.[3]
-
In Vitro and Ex Vivo Comparative Studies of UDCA and TUDCA
-
In Vitro Model: WERI-Rb-1 human retinoblastoma cells, cultured to differentiate into a cone-like phenotype, were exposed to albumin to induce cell toxicity.
-
Ex Vivo Model: Retinal explants from adult Wistar rats were cultured and exposed to albumin.
-
Drug Administration: Pre-treatment with UDCA or TUDCA at specified concentrations.
-
Efficacy Assessment:
-
Cell Viability and Cytotoxicity Assays: MTT and LDH assays to measure cell viability and membrane integrity in the in vitro model.
-
Western Blot Analysis: To quantify markers of apoptosis (cleaved caspase-3) and necroptosis (RIP) in retinal explants.
-
Immunohistochemistry: To assess microglial activation in retinal explants.
-
RNA Sequencing: To analyze the differential gene expression profiles induced by UDCA and TUDCA.[4][5]
-
Signaling Pathways and Mechanisms of Action
TUDCA exerts its neuroprotective effects through multiple signaling pathways. The diagram below illustrates the key mechanisms identified in retinal neuroprotection models.
Caption: TUDCA's multifaceted neuroprotective signaling pathways in the retina.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of a compound in a retinal degeneration model.
Caption: A generalized experimental workflow for preclinical retinal neuroprotection studies.
Logical Relationship: TUDCA vs. TCDCA Efficacy Comparison
The following diagram illustrates the current state of knowledge regarding the comparative efficacy of TUDCA and TCDCA in retinal neuroprotection.
Caption: Logical flow illustrating the current inability to directly compare TUDCA and TCDCA.
Conclusion
The available evidence strongly supports the neuroprotective efficacy of TUDCA in a variety of retinal degeneration models. Its mechanisms of action are multifaceted, targeting key pathways involved in apoptosis, inflammation, and oxidative stress. The quantitative data from preclinical studies consistently demonstrate its ability to preserve retinal structure and function.
In contrast, there is a conspicuous absence of published research evaluating the neuroprotective effects of TCDCA in the retina. This lack of data makes a direct comparison of efficacy with TUDCA impossible at this time. While the comparative analysis of UDCA and TUDCA provides some insights into the relative activities of related bile acids, it cannot be extrapolated to predict the efficacy of TCDCA.
For researchers and drug development professionals, TUDCA represents a promising candidate for further investigation as a therapeutic agent for retinal diseases. The dearth of information on TCDCA, however, highlights an opportunity for novel research to explore its potential role in retinal neuroprotection and to enable future comparative efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective strategies for retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and LC-MS/MS methods for Taurochenodeoxycholic Acid quantification.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Taurochenodeoxycholic Acid (TCDCA), a conjugated bile acid with significant physiological roles, is crucial for advancing research in liver diseases, metabolic disorders, and drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative performance parameters for HPLC and LC-MS/MS methods in the analysis of this compound. It is important to note that the presented data is a synthesis from various studies and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 50 - 2000 µg/mL[1] | 1 - 1000 ng/mL[2], 5 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995[2], > 0.99[3] |
| Limit of Detection (LOD) | < 10 µg/mL[1] | 0.1 - 0.5 nM[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection limit is < 10 µg/mL[1] | 1 nM[2], 5 ng/mL[3] |
| Precision (Intra-day RSD%) | 0.14 - 4.82%[1] | < 10%[2] |
| Precision (Inter-day RSD%) | 0.14 - 3.92%[1] | < 10%[3] |
| Accuracy/Recovery | Not explicitly stated | 85 - 115%[3] |
| Specificity/Selectivity | Good separation from other bile acids[1] | High, based on mass-to-charge ratio, minimizes interferences[3] |
Key Takeaways:
-
Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity, with detection and quantification limits in the nanogram to nanomolar range, making it ideal for analyzing samples with low TCDCA concentrations.[2][3]
-
Linearity: Both methods exhibit excellent linearity over their respective concentration ranges.[1][2][3]
-
Precision: Both techniques offer good precision, with Relative Standard Deviation (RSD) values typically below 15%.[1][2][3]
-
Specificity: While HPLC with UV detection can achieve good separation, LC-MS/MS offers superior specificity due to its ability to differentiate compounds based on their mass-to-charge ratio, reducing the likelihood of co-elution and matrix interference.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the quantification of TCDCA using HPLC and LC-MS/MS.
HPLC Method for this compound Quantification
This protocol is based on a method for the simultaneous quantitation of tauroursodeoxycholic acid (TUDC), taurocholic acid (TC), and this compound (TCDC) in bear bile.[1]
-
Sample Preparation:
-
Weigh 20 mg of the bile salt sample or pipette 200 µL of bile into a test tube.
-
Add 2 mL of methanol (B129727) to the tube.
-
Shake the mixture for 15 minutes and then centrifuge for 5 minutes.
-
Transfer 1 mL of the supernatant to an autosampler vial containing 50 µL of an internal standard solution (e.g., 1 mg/mL 4-methylphenol).
-
-
Chromatographic Conditions:
-
Instrument: Hewlett Packard 1090 HPLC with a diode array detector.
-
Column: Vydac reversed-phase C18 column (25 cm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Detection: UV absorbance at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
LC-MS/MS Method for this compound Quantification
This protocol is a generalized representation based on common practices for bile acid analysis in biological fluids.[2][3]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., deuterated TCDCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol).
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Instrument: A UHPLC system (e.g., Agilent, Waters).
-
Column: A reversed-phase C18 or equivalent column (e.g., Agilent ZORBAX, Waters ACQUITY).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TCDCA and the internal standard.
-
-
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its biological effects primarily through the activation of two key receptors: the Farnesoid X Receptor (FXR), a nuclear receptor, and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), a membrane-bound receptor.[4][5][6]
References
- 1. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the gene expression profiles of cells treated with TCDCA versus CDCA.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Taurochenodeoxycholic acid (TCDCA) and Chenodeoxycholic acid (CDCA) on cellular gene expression profiles. The information presented is synthesized from multiple studies to offer a comprehensive overview for research and drug development purposes.
Introduction to TCDCA and CDCA
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver.[1][2] It is a key signaling molecule that regulates the expression of genes involved in bile acid homeostasis, lipid metabolism, and glucose metabolism.[3][4] this compound (TCDCA) is the taurine-conjugated form of CDCA, also formed in the liver.[1][5][6] While structurally similar, the addition of the taurine (B1682933) moiety can alter the molecule's signaling properties and biological effects.[7] Both bile acids are known to activate nuclear receptors and G-protein coupled receptors, leading to downstream changes in gene expression.[5]
Mechanisms of Action and Signaling Pathways
TCDCA and CDCA exert their effects on gene expression primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor, and the G-protein coupled bile acid receptor 5 (TGR5).[5][8]
FXR Activation:
CDCA is recognized as the most potent endogenous agonist for FXR.[1][9] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[2] This interaction modulates the transcription of genes involved in:
-
Bile Acid Synthesis and Transport: A key target of FXR is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[10] FXR also upregulates the expression of the Bile Salt Export Pump (BSEP), which is involved in transporting bile acids out of hepatocytes.[11]
-
Lipid and Glucose Metabolism: FXR activation has been shown to decrease the synthesis of fatty acids and triglycerides.[10]
TGR5 Activation:
Both TCDCA and CDCA can activate TGR5, a G-protein coupled receptor.[8][12] TGR5 activation is coupled to the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[8][12] This AC-cAMP-PKA signaling pathway can mediate anti-inflammatory and immunoregulatory effects.[5][8] Additionally, TGR5 activation has been linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][12]
Glucocorticoid Receptor (GR) Pathway (TCDCA):
Some studies have indicated that TCDCA can also exert anti-inflammatory and immuno-regulatory effects through the glucocorticoid receptor (GR) mediated genomic signaling pathway.[5]
Below are diagrams illustrating the primary signaling pathways for CDCA and TCDCA.
References
- 1. mdpi.com [mdpi.com]
- 2. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor, the bile acid sensing nuclear receptor, in liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome investigation of anti‐inflammation and immuno‐regulation mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Tauroursodeoxycholic acid is less damaging than this compound to the gastric and esophageal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Taurochenodeoxycholic Acid (TCDCA): A Comparative Guide for Researchers in Cholestatic Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taurochenodeoxycholic Acid (TCDCA) with traditional biomarkers for the diagnosis and monitoring of cholestatic liver injury. It includes supporting experimental data, detailed methodologies, and visualizations to aid in understanding the role and potential of TCDCA in this complex pathological process.
Introduction to TCDCA as a Biomarker
Cholestatic liver injury arises from the impaired formation or flow of bile, leading to the accumulation of bile acids within the liver and systemic circulation. This accumulation can cause hepatocellular damage, inflammation, and fibrosis. This compound (TCDCA) is a primary conjugated bile acid formed in the liver by the conjugation of chenodeoxycholic acid (CDCA) with taurine.[1] Under normal physiological conditions, its concentration in the serum is low. However, in cholestatic conditions, serum levels of TCDCA, along with other bile acids, are significantly elevated, suggesting its potential as a biomarker for this type of liver injury.[1][2]
Comparative Analysis of TCDCA and Traditional Biomarkers
The diagnosis and monitoring of cholestatic liver injury have traditionally relied on a panel of liver enzymes, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT). While widely used, these markers can lack specificity for cholestatic injury and may be elevated in other forms of liver damage or even non-hepatic conditions.
This section compares the performance of TCDCA with these standard biomarkers. It is important to note that while several studies have highlighted the potential of TCDCA, direct head-to-head comparisons across a wide range of cholestatic diseases are still emerging. The data presented below is synthesized from studies on specific cholestatic conditions and should be interpreted within that context.
Quantitative Data Comparison
| Biomarker | Principle | Reported Sensitivity | Reported Specificity | Key Advantages | Limitations |
| This compound (TCDCA) | Direct measure of a primary conjugated bile acid that accumulates during cholestasis. | As part of a bile acid panel for ICP: 95.0% (for the panel)[3] | As part of a bile acid panel for ICP: 93.1% (for the panel)[3] | - High sensitivity and specificity as part of a bile acid profile.- Reflects the underlying pathophysiology of cholestasis. | - Limited data on its standalone diagnostic accuracy across diverse cholestatic conditions.- Requires specialized techniques like LC-MS/MS for quantification. |
| Alanine Aminotransferase (ALT) | Enzyme released from damaged hepatocytes. | Variable; generally lower than bile acids in pure cholestasis. | Variable; elevated in various types of liver injury. | - Widely available and routinely measured.- High levels are indicative of hepatocellular injury. | - Not specific for cholestatic injury.- Levels may be only mildly elevated in some cholestatic conditions. |
| Aspartate Aminotransferase (AST) | Enzyme released from damaged hepatocytes and other tissues. | Variable; generally lower than bile acids in pure cholestasis. | Lower than ALT due to its presence in other organs (heart, muscle). | - Widely available and routinely measured. | - Not specific for liver or cholestatic injury. |
| Alkaline Phosphatase (ALP) | Enzyme primarily located in the bile ducts; levels increase with biliary obstruction. | High in cholestasis. | Can be elevated in bone diseases, pregnancy, and other non-hepatic conditions. | - A key indicator of cholestasis. | - Lack of specificity requires confirmation with other markers like GGT. |
| Gamma-Glutamyl Transferase (GGT) | Enzyme in bile duct epithelial cells; levels rise in cholestasis. | High in cholestasis. | Can be elevated due to alcohol consumption and certain medications. | - Confirms the hepatic origin of elevated ALP. | - Can be non-specifically elevated. |
Data for TCDCA is presented as part of a diagnostic panel for Intrahepatic Cholestasis of Pregnancy (ICP) as standalone data for broader cholestatic conditions is limited.
Experimental Protocols
Quantification of Serum TCDCA using LC-MS/MS
This protocol provides a general framework for the analysis of TCDCA in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bile acid profiling.
1. Sample Preparation:
-
Materials: Serum samples, internal standards (e.g., deuterated TCDCA), acetonitrile, methanol, formic acid, solid-phase extraction (SPE) cartridges.
-
Procedure:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add an internal standard solution to correct for analytical variability.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated after protein precipitation.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a run time of 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TCDCA and the internal standard. For TCDCA, a common transition is m/z 498.3 → m/z 80.0.
-
Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
3. Data Analysis and Quantification:
-
Construct a calibration curve using known concentrations of TCDCA standards.
-
Calculate the peak area ratio of TCDCA to the internal standard in both the standards and the samples.
-
Determine the concentration of TCDCA in the samples by interpolating from the calibration curve.
Signaling Pathways and Experimental Workflows
TCDCA-Mediated Survival Signaling Pathway
In the context of cholestatic liver injury, TCDCA exhibits a dual role. While high concentrations can be cytotoxic, it can also activate a pro-survival signaling pathway in hepatocytes. This pathway is primarily mediated through the activation of Phosphoinositide 3-kinase (PI3K).[4][5] The activation of PI3K leads to the downstream activation of Protein Kinase C zeta (PKCζ) and subsequently the transcription factor Nuclear Factor-kappa B (NF-κB).[4] This cascade ultimately promotes cell survival and can counteract the apoptotic effects of other toxic bile acids.
Experimental Workflow for TCDCA Biomarker Validation
The validation of TCDCA as a biomarker for cholestatic liver injury follows a structured workflow, from initial discovery to clinical validation.
Conclusion
This compound shows significant promise as a specific and sensitive biomarker for cholestatic liver injury. Its direct involvement in the pathophysiology of cholestasis provides a more targeted diagnostic approach compared to traditional liver enzymes, which are often general indicators of liver damage. The activation of a pro-survival signaling pathway by TCDCA also highlights its complex role in the liver's response to cholestatic stress and opens avenues for further research into therapeutic interventions.
While further large-scale clinical studies are needed to establish definitive diagnostic cut-off values and to fully elucidate its performance across the spectrum of cholestatic diseases, the existing evidence strongly supports the inclusion of TCDCA in the panel of biomarkers for a more accurate and mechanistic assessment of cholestatic liver injury. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for researchers to further investigate and validate the clinical utility of TCDCA.
References
- 1. Serum Bile Acids Are Associated with Pathological Progression of Hepatitis B-Induced Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sustained activation of PI3K/NF-kappaB pathway is critical for the survival of chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Tauro-chenodeoxycholic Acid (TCDCA) and Synthetic Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the endogenous Farnesoid X Receptor (FXR) agonist, Tauro-chenodeoxycholic acid (TCDCA), and a panel of synthetic FXR agonists. The data presented herein has been collated from various scientific publications to offer a comprehensive overview of their relative potencies and activities in well-established experimental models. This guide is intended to assist researchers in selecting appropriate compounds for their studies and to provide a baseline for the development of novel FXR-targeted therapeutics.
Quantitative Comparison of FXR Agonist Activity
The following table summarizes the in vitro potency of TCDCA and several synthetic FXR agonists. The half-maximal effective concentration (EC50) is a measure of a compound's potency, with lower values indicating higher potency. These values were determined using various in vitro assays, as specified in the table.
| Compound | Type | Assay Type | Cell Line/System | EC50 (nM) | Reference(s) |
| TCDCA | Endogenous Bile Acid | Reporter Gene Assay | Various | ~17,000 | [1] |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | FRET Assay | - | 99 | [2] |
| Reporter Gene Assay | HEK293 | 130 | [3] | ||
| GW4064 | Non-steroidal | Reporter Gene Assay | - | 3 | [4] |
| Fexaramine | Non-steroidal | Reporter Gene Assay | - | 25 | [2] |
| FRET Assay (SRC1 binding) | - | 255 | [2] | ||
| Cilofexor (GS-9674) | Non-steroidal | Reporter Gene Assay | - | Data not readily available in direct comparison | |
| Tropifexor (LJN452) | Non-steroidal | Reporter Gene Assay | - | Data not readily available in direct comparison | |
| Nidufexor (LMB763) | Non-steroidal | Reporter Gene Assay | - | Data not readily available in direct comparison | |
| EDP-305 | Non-steroidal | Reporter Gene Assay | HEK293 | 8 | [3] |
Note: EC50 values can vary depending on the specific assay conditions, cell line, and reporter constructs used. The data presented here is for comparative purposes and is derived from multiple sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Luciferase Reporter Gene Assay for FXR Activation
This cell-based assay is a widely used method to quantify the ability of a compound to activate FXR-mediated gene transcription.
Principle: Cells are transiently co-transfected with two plasmids: an expression vector for the human FXR and a reporter vector containing a luciferase gene under the control of a promoter with FXR response elements (FXREs). Activation of FXR by an agonist leads to the binding of the FXR/RXR heterodimer to the FXREs, driving the expression of the luciferase enzyme. The resulting luminescence is proportional to the level of FXR activation.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293, HepG2) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh growth medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (TCDCA and synthetic agonists) in the appropriate assay medium.
-
24 hours post-transfection, replace the growth medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known FXR agonist like CDCA or GW4064).
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay utilizes a GST-tagged FXR-LBD and a biotinylated coactivator peptide (e.g., from SRC-1). A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) is used. In the presence of an agonist, the coactivator peptide is recruited to the FXR-LBD, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of the FXR-coactivator interaction.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.1% BSA).
-
Dilute the recombinant GST-tagged FXR-LBD, biotinylated coactivator peptide, terbium-labeled anti-GST antibody, and streptavidin-conjugated acceptor to their final working concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
In a low-volume 384-well black plate, add the test compounds at various concentrations. Include vehicle and positive controls.
-
-
Reaction Incubation:
-
Add the prepared mixture of FXR-LBD, coactivator peptide, donor antibody, and acceptor to all wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the donor at approximately 340 nm and measure the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
FXR Signaling Pathway
The binding of an agonist, such as TCDCA or a synthetic compound, to the Farnesoid X Receptor (FXR) initiates a signaling cascade that plays a crucial role in bile acid, lipid, and glucose homeostasis.
Experimental Workflow for In Vitro Comparison
The following flowchart outlines a typical experimental workflow for the head-to-head in vitro comparison of FXR agonists.
References
- 1. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Evaluating Species-Specific Differences in Taurochenodeoxycholic Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid formed in the liver by the conjugation of chenodeoxycholic acid (CDCA) with taurine (B1682933), plays a crucial role in the emulsification and absorption of dietary lipids.[1][2] Beyond its digestive functions, TCDCA and its metabolites act as signaling molecules, modulating various metabolic pathways. Understanding the species-specific differences in TCDCA metabolism is paramount for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes, particularly in the fields of toxicology and pharmacology. This guide provides a comprehensive comparison of TCDCA metabolism across key preclinical species and humans, supported by experimental data and detailed protocols.
Metabolic Pathways and Key Mediators
The biotransformation of TCDCA is a complex process involving hepatic enzymes, intestinal microbiota, and a sophisticated transport system. Key pathways include hydroxylation, deconjugation, and subsequent microbial modifications.
-
Hepatic Metabolism: In the liver, cytochromes P450 (CYPs) are major enzymes responsible for the hydroxylation of bile acids. Specifically, CYP3A4 in humans is known to be involved in the detoxification of bile acids.[3][4] Another critical step is the conjugation of bile acids with amino acids, primarily glycine (B1666218) or taurine, which increases their solubility.
-
Intestinal and Microbial Metabolism: Upon secretion into the intestine, the gut microbiota plays a pivotal role. Bacterial bile salt hydrolases (BSHs) deconjugate TCDCA to taurine and chenodeoxycholic acid (CDCA). Subsequently, CDCA can be further metabolized by gut bacteria into secondary bile acids, such as lithocholic acid (LCA).[5][6]
-
Enterohepatic Circulation and Transport: The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation in a process known as enterohepatic circulation.[7] This process is mediated by specific transporters, including the apical sodium-dependent bile salt transporter (ASBT) in the intestine, and the Na+-taurocholate cotransporting polypeptide (NTCP) for uptake into hepatocytes. The bile salt export pump (BSEP) is responsible for their secretion from hepatocytes into the bile.[8][9]
Species-Specific Metabolic Divergence
Significant variations exist in TCDCA metabolism across different species, which can impact the bile acid pool composition and its physiological effects.
Humans: In humans, the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with both glycine and taurine, with glycine conjugation being more predominant.[10][11] CDCA and its taurine conjugate, TCDCA, are potent activators of the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis. The gut microbiota in humans converts CDCA to the secondary bile acid LCA.[11]
Mice and Rats (Murine Models): A major difference in mice and rats is the 6β-hydroxylation of CDCA and its conjugates to form α- and β-muricholic acids (MCAs).[10][11] This reaction is catalyzed by the enzyme Cyp2c70, which is absent in humans.[10][12] This results in a more hydrophilic bile acid pool in mice compared to humans.[11] Furthermore, taurine is the predominant amino acid for bile acid conjugation in mice.[7][10] These differences are critical as tauro-β-muricholic acid acts as an FXR antagonist in mice, which is a significant contrast to the FXR agonism of TCDCA in humans.[10]
Other Preclinical Species:
-
Dogs: Taurine amidation is the primary route of conjugation.[13]
-
Minipigs and Hamsters: Primarily utilize glycine for conjugation, similar to humans.[13]
-
Monkeys: While detailed TCDCA metabolism is less characterized, CYP3A4 is a major intestinal CYP isoform, similar to humans.[14]
The gut microbiota composition also varies between species, leading to different profiles of secondary bile acids. For instance, the tertiary oxidation of deoxycholate, a secondary bile acid, is a conserved pathway across humans, monkeys, dogs, rats, and mice, but its levels can differ.[13][15]
Data Presentation
Table 1: Key Enzymes and Metabolic Pathways of TCDCA Across Species
| Species | Key Enzymes | Primary Metabolic Pathway | Key Differences from Humans |
| Human | CYP3A4, UGTs | Hydroxylation, Glucuronidation, Glycine/Taurine conjugation | - |
| Mouse/Rat | Cyp2c70, Cyp3a family | 6β-hydroxylation to Muricholic Acids, Predominant Taurine conjugation | Presence of Cyp2c70 leads to muricholic acid formation (FXR antagonists); Predominantly taurine conjugated.[10][11] |
| Dog | CYP3A12 | Predominant Taurine conjugation | Different CYP3A isoform; Taurine is the main conjugation amino acid.[13][14] |
| Monkey | CYP3A4/3A8 | Similar to humans in terms of major CYP enzymes | - |
| Minipig | Not specified | Predominant Glycine conjugation | Similar conjugation profile to humans.[13] |
Table 2: Major Bile Acid Conjugation Across Species
| Species | Predominant Amino Acid Conjugate |
| Human | Glycine > Taurine[10] |
| Mouse/Rat | Taurine[7][10] |
| Dog | Taurine[13] |
| Minipig | Glycine[13] |
| Hamster | Glycine[13] |
Table 3: Species Differences in Key Bile Acid Transporters
| Species | Transporter | Known Differences in Activity/Inhibition |
| Human | NTCP (SLC10A1) | Transports TCDCA; Can be inhibited by various drugs. |
| Rat | Ntcp (Slc10a1) | Shows differential inhibition by certain compounds (e.g., bosentan) compared to human NTCP.[16] |
| Human | BSEP (ABCB11) | Primary transporter for TCDCA into bile.[17] |
| Rat | Bsep (Abcb11) | Substrate specificity is generally conserved with human BSEP.[17] |
Experimental Protocols
1. In Vitro Metabolism of TCDCA using Liver S9 Fractions
This assay is used to identify and quantify the metabolites of TCDCA formed by hepatic enzymes from different species.
-
Materials: Liver S9 fractions from human, rat, mouse, dog, and monkey; TCDCA; NADPH regenerating system (e.g., G6P, G6PDH, NADP+); UDPGA; Alamethicin (B1591596); Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4); Acetonitrile (B52724); Formic acid; LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of TCDCA in a suitable solvent (e.g., DMSO).
-
Pre-incubate the liver S9 fractions with alamethicin (to activate UGTs) in the incubation buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding TCDCA and the NADPH regenerating system (for oxidative metabolism) and/or UDPGA (for glucuronidation).
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify TCDCA and its metabolites.
-
-
Data Analysis: Compare the metabolite profiles and the rate of TCDCA depletion across the different species' S9 fractions.
2. Vectorial Transport of TCDCA in Sandwich-Cultured Hepatocytes
This method assesses the hepatic uptake and biliary efflux of TCDCA, providing insights into the activity of transporters like NTCP and BSEP.
-
Materials: Cryopreserved hepatocytes from different species; Collagen-coated plates; Cell culture medium; Hank's Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+; TCDCA; Scintillation fluid and counter or LC-MS/MS system.
-
Procedure:
-
Thaw and seed hepatocytes on collagen-coated plates and culture them to form a monolayer.
-
Overlay with a collagen-rich matrix to form a "sandwich" culture, which promotes the formation of bile canaliculi.
-
After several days in culture, incubate the cells with a solution containing radiolabeled or non-labeled TCDCA.
-
To measure uptake, wash the cells at various time points and lyse them to determine the intracellular concentration of TCDCA.
-
To measure biliary efflux, incubate the cells with TCDCA, then wash and incubate with Ca2+/Mg2+-free HBSS to transiently open the tight junctions of the bile canaliculi, allowing the release of biliary contents.
-
Quantify the amount of TCDCA in the cell lysate and the incubation medium.
-
-
Data Analysis: Calculate the biliary excretion index (BEI) to compare the efficiency of biliary transport across species.
3. In Vivo Pharmacokinetic and Metabolism Study of TCDCA
This study determines the absorption, distribution, metabolism, and excretion (ADME) of TCDCA in living animals.
-
Animals: Select appropriate animal models (e.g., rats, mice, dogs).
-
Procedure:
-
Administer a single dose of TCDCA to the animals, either orally or intravenously.
-
Collect blood samples at predetermined time points.
-
If applicable, collect bile via bile duct cannulation and collect urine and feces over a specified period.
-
Process the biological samples (e.g., plasma separation, tissue homogenization, extraction).
-
Analyze the concentration of TCDCA and its potential metabolites in the samples using LC-MS/MS.
-
-
Data Analysis: Determine pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability. Identify and quantify the major metabolites in plasma, bile, urine, and feces to understand the metabolic fate of TCDCA in each species.
Mandatory Visualizations
Caption: Comparative metabolic pathways of TCDCA in humans and mice.
Caption: Workflow for in vitro TCDCA metabolism assay using liver S9 fractions.
Caption: Enterohepatic circulation of TCDCA and sites of metabolic activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia [frontiersin.org]
- 3. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Species Differences of Bile Acid Redox Metabolism: Tertiary Oxidation of Deoxycholate is Conserved in Preclinical Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo small intestinal metabolism of CYP3A and UGT substrates in preclinical animals species and humans: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Species Differences of Bile Acid Redox Metabolism: Tertiary Oxidation of Deoxycholate is Conserved in Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential inhibition of rat and human Na+-dependent taurocholate cotransporting polypeptide (NTCP/SLC10A1)by bosentan: a mechanism for species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Bile Acids on Gut Permeability: A Comparative Analysis of TCDCA and Other Key Players
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the effects of various bile acids, including taurochenodeoxycholic acid (TCDCA), on intestinal barrier function. This guide provides a critical overview of the current experimental data, detailed methodologies, and the complex signaling pathways governing gut permeability in response to these endogenous molecules.
The integrity of the intestinal barrier is paramount for maintaining health, and its dysregulation is implicated in a wide range of diseases. Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that can modulate this barrier. Their effects, however, are highly specific to the individual bile acid, highlighting the need for detailed comparative studies.
This guide synthesizes the latest findings on how different bile acids, from the primary cholic acid (CA) and chenodeoxycholic acid (CDCA) to the secondary deoxycholic acid (DCA) and lithocholic acid (LCA), and the conjugated tauroursodeoxycholic acid (TUDCA), impact the intestinal epithelium. The data presented underscores the dual nature of bile acids, with some promoting barrier integrity while others induce permeability.
Comparative Effects of Bile Acids on Gut Permeability
The following table summarizes the key experimental findings on the effects of TCDCA and other bile acids on intestinal barrier function.
| Bile Acid | Model System | Key Findings | Effect on Permeability | Reference |
| TCDCA | Caco-2 cells | Decreased transepithelial electrical resistance (TEER). | Increase | [1] |
| CDCA | Caco-2 cells | Decreased TEER, redistribution of tight junction proteins (ZO-1, occludin). Activates MLCK to reverse LPS-induced decreases in tight junction proteins. | Increase/Protective | [1][2][3] |
| DCA | Caco-2 cells, ApcMin/+ mice | Decreased TEER, reduced ZO-1 expression, induced endoplasmic reticulum stress in goblet cells. | Increase | [1][2][4] |
| CA | Caco-2 cells | Transient reduction in TEER. | Increase | [1] |
| LCA | IPEC-J2 cells, Caco-2 cells | Downregulated expression of tight junction proteins. Ameliorated TNF-α-induced redistribution of ZO-1, E-cadherin, occludin, and claudin-1. | Increase/Protective | [1][5] |
| UDCA | In vivo (colibacillus diarrhea model) | Attenuated inflammation and reduced intestinal permeability. | Decrease (Protective) | [5] |
| TUDCA | IPEC-J2 cells, weaned piglets | Improved intestinal barrier function, reversed E. coli-induced decrease in tight junction proteins (ZO-1, Claudin-1, Occludin) via TGR5-MLCK pathway. | Decrease (Protective) | [2][5][6] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
In Vitro Gut Permeability Assay (Caco-2 Cell Monolayer)
-
Cell Culture: Human colon adenocarcinoma (Caco-2) cells are cultured on semi-permeable Transwell inserts until they form a differentiated and polarized monolayer, mimicking the intestinal epithelium.
-
Bile Acid Treatment: Differentiated Caco-2 monolayers are treated with various bile acids (e.g., TCDCA, CDCA, DCA) at physiologically relevant concentrations for a specified duration.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured before and after bile acid treatment using a voltmeter. A decrease in TEER indicates an increase in paracellular permeability.
-
Paracellular Permeability Assessment: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical side of the Transwell. The amount of fluorescence that passes through to the basolateral side over time is quantified to assess paracellular flux.
-
Tight Junction Protein Analysis: After treatment, cells are lysed, and the expression and localization of tight junction proteins (e.g., ZO-1, occludin, claudins) are analyzed by Western blotting and immunofluorescence microscopy, respectively.
In Vivo Gut Permeability Assay (FITC-Dextran)
-
Animal Model: Mice or other suitable animal models are used.
-
Bile Acid Administration: Animals are administered a specific bile acid orally or via other relevant routes.
-
FITC-Dextran Gavage: After a predetermined time following bile acid administration, a solution of FITC-dextran is administered by oral gavage.
-
Blood Sampling: Blood samples are collected at various time points after FITC-dextran administration.
-
Quantification: The concentration of FITC-dextran in the serum is measured using a fluorometer. Increased serum FITC-dextran levels indicate increased intestinal permeability.
Signaling Pathways and Experimental Workflow
The intricate signaling pathways through which bile acids exert their effects on gut permeability are visualized below.
References
- 1. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids, Intestinal Barrier Dysfunction, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety and Toxicity of Taurochenodeoxycholic Acid (TCDCA) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of taurochenodeoxycholic acid (TCDCA) and its derivatives. The information is intended to assist researchers and professionals in drug development in understanding the relative risks and mechanisms of toxicity associated with these bile acids.
Executive Summary
This compound (TCDCA), a taurine-conjugated form of the primary bile acid chenodeoxycholic acid (CDCA), plays a significant role in lipid digestion and cholesterol homeostasis. However, like other hydrophobic bile acids, TCDCA can exhibit cytotoxicity, particularly at elevated concentrations characteristic of cholestatic liver diseases. This guide delves into the toxicological properties of TCDCA and its derivatives, presenting available quantitative data, outlining key experimental methodologies for toxicity assessment, and visualizing the underlying molecular pathways of their toxic effects.
Quantitative Toxicity Data
The following tables summarize the available quantitative and semi-quantitative data on the toxicity of TCDCA and related bile acids. It is important to note that direct comparative studies with standardized methodologies are not always available, and toxicity can vary depending on the cell type and experimental conditions.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Concentration/Effect | Citation |
| This compound (TCDCA) | Primary rat hepatocytes | Neutral Red Uptake & Formazan (B1609692) Formation | Cell Viability | More toxic than tauroursodeoxycholic acid (TUDCA) | [1] |
| HepaRG cells | LDH Release | Cell Death | Significant toxicity observed with a mixture containing 6.8µM TCDCA | [2] | |
| HepG2 cells | AST Release | Cytotoxicity | Slight increase at 800 µM after 24h | [3] | |
| Chenodeoxycholic acid (CDCA) | Primary rat hepatocytes | Neutral Red Uptake & Formazan Formation | Cell Viability | More toxic than cholic acid and ursodeoxycholic acid | [1] |
| HepG2 cells | LDH Release | Cell Death | Dose-dependent toxicity | [2] | |
| Tauroursodeoxycholic acid (TUDCA) | HepG2 cells | AST Release | Cytotoxicity | No significant toxicity up to 400 µM at 24h; slight increase at 800 µM | [3] |
| Taurohyodeoxycholic acid (THDCA) | HepG2 cells | AST Release | Cytotoxicity | No significant toxicity up to 400 µM at 24h; slight increase at 800 µM | [3] |
| Deoxycholic acid (DCA) | Primary rat hepatocytes | Cellular Lysis | Cytotoxicity | Significant cellular lysis at 1 mM | [4] |
| Lithocholic acid (LCA) | Primary rat hepatocytes | Cellular Lysis | Cytotoxicity | Progressive and time-dependent lytic effects at 1 mM | [4] |
Table 2: In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | Toxicity Endpoint | Dose/Effect | Citation |
| Chenodeoxycholic acid (CDCA) | Mice | Diet | Hepatotoxicity (ALT increase) | Lowest toxic concentration: 0.3% in diet | [5][6] |
| Deoxycholic acid (DCA) | Mice | Diet | Hepatotoxicity (ALT increase) | Lowest toxic concentration: 0.1% in diet | [5][6] |
| Lithocholic acid (LCA) | Mice | Diet | Hepatotoxicity (ALT increase) | Lowest toxic concentration: 0.03% in diet | [5][6] |
| Cholic acid (CA) | Mice | Diet | Hepatotoxicity (ALT increase) | Lowest toxic concentration: 0.3% in diet | [5][6] |
| Ursodeoxycholic acid (UDCA) | Mice | Diet | Hepatotoxicity (ALT increase) | No increase in ALT at any tested concentration | [5][6] |
Mechanisms of Toxicity and Protective Effects
The toxicity of hydrophobic bile acids like TCDCA is multifaceted and primarily involves the induction of apoptosis and mitochondrial dysfunction in hepatocytes.
TCDCA-Induced Apoptosis
TCDCA has been shown to induce apoptosis in a concentration-dependent manner. A key signaling pathway implicated in this process involves the activation of Protein Kinase C (PKC) and c-Jun N-terminal kinase (JNK). This leads to the downstream activation of executioner caspases, such as caspase-3 and caspase-8, ultimately resulting in programmed cell death.
Mitochondrial Dysfunction
Hydrophobic bile acids can directly impact mitochondrial integrity. They can induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
Protective Mechanisms of TCDCA Derivatives
In contrast to the toxicity of TCDCA, some of its derivatives, particularly those that are more hydrophilic, exhibit protective effects.
-
Tauroursodeoxycholic acid (TUDCA): The 7β-epimer of TCDCA, is a well-known hepatoprotective agent. TUDCA has been shown to counteract the apoptotic effects of more toxic bile acids by activating cell survival pathways, including the p38, ERK MAPK, and PI3K signaling cascades.
-
Taurohyodeoxycholic acid (THDCA): Another hydrophilic bile acid derivative, has also demonstrated protective effects against TCDCA-induced cholestasis and hepatotoxicity.[3]
The general principle is that the hydrophobicity of a bile acid correlates with its cytotoxicity. Taurine conjugation generally reduces the toxicity of unconjugated bile acids.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a measure of cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Hepatocytes (e.g., HepG2, HepaRG, or primary hepatocytes)
-
Cell culture medium
-
TCDCA and its derivatives
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of TCDCA or its derivatives. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for maximal LDH release (e.g., cell lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a specified period (e.g., 6, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light. During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_vehicle) / (Absorbance_positive_control - Absorbance_vehicle)] * 100
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
96-well tissue culture plates
-
Hepatocytes
-
Cell culture medium
-
TCDCA and its derivatives
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.
-
Incubation: Incubate the cells with the test compounds for the desired duration.
-
Dye Incubation: After the treatment period, remove the culture medium and add Neutral Red solution to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: After incubation, remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove any unincorporated dye.
-
Destaining: Add the destain solution to each well to extract the dye from the lysosomes of the viable cells.
-
Measurement: Shake the plate for a few minutes to ensure complete solubilization of the dye. Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
-
Calculation of Viability: Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance_sample / Absorbance_vehicle) * 100
Mitochondrial Permeability Transition (MPT) Assay
This assay measures the opening of the mitochondrial permeability transition pore, a key event in bile acid-induced apoptosis.
Materials:
-
Fluorescence microplate reader or flow cytometer
-
Hepatocytes
-
Calcein-AM (a fluorescent dye that accumulates in mitochondria)
-
CoCl2 (a quencher of cytosolic calcein (B42510) fluorescence)
-
TCDCA and its derivatives
-
Digitonin (for cell permeabilization, optional)
-
Mitochondrial isolation buffer (if using isolated mitochondria)
Procedure (using intact cells):
-
Cell Seeding and Treatment: Seed and treat cells with TCDCA or its derivatives as described previously.
-
Dye Loading: Load the cells with Calcein-AM in the presence of CoCl2. Calcein-AM enters the cells and is cleaved by esterases to the fluorescent calcein. CoCl2 quenches the cytosolic fluorescence, allowing for the specific detection of mitochondrial fluorescence.
-
Measurement: Monitor the fluorescence of mitochondrial calcein over time using a fluorescence microplate reader or flow cytometer.
-
Induction of MPT: The opening of the MPT pore will lead to the influx of CoCl2 into the mitochondria, quenching the calcein fluorescence. A rapid decrease in fluorescence indicates the induction of MPT.
-
Data Analysis: Quantify the rate of fluorescence decrease to compare the MPT-inducing potential of different compounds.
Visualizing the Pathways of Toxicity
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in TCDCA-induced toxicity and the general mechanism of cholestasis.
Conclusion
The safety and toxicity profile of TCDCA is intrinsically linked to its hydrophobic nature, which can lead to hepatocyte injury through the induction of apoptosis and mitochondrial dysfunction. This guide highlights that while TCDCA can be cytotoxic, particularly at high concentrations, its derivatives, especially more hydrophilic ones like TUDCA and THDCA, can offer protective effects. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers investigating the mechanisms of bile acid toxicity and developing safer therapeutic interventions for cholestatic liver diseases. Further research is warranted to obtain more comprehensive quantitative toxicity data for a wider range of TCDCA derivatives to enable more precise risk assessments.
References
- 1. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response of five bile acids on serum and liver bile Acid concentrations and hepatotoxicty in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophilicity of Taurochenodeoxycholic Acid (TCDCA) in Comparison to Other Taurine-Conjugated Bile Acids: A Comprehensive Guide
For researchers and professionals in the fields of drug development and life sciences, understanding the physicochemical properties of bile acids is paramount. This guide provides a detailed comparison of the hydrophilicity of taurochenodeoxycholic acid (TCDCA) against other prominent taurine-conjugated bile acids. The comparative analysis is supported by quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.
Comparative Hydrophilicity of Taurine-Conjugated Bile Acids
The hydrophilicity of bile acids is a critical determinant of their physiological function and cytotoxic potential. Generally, the detergent and toxic properties of bile acids decrease as their hydrophilicity increases.[1] Conjugation with the amino acid taurine (B1682933) enhances the water solubility and lowers the pKa of bile acids, making them more hydrophilic compared to their unconjugated counterparts.[2][3]
A standardized method to quantify the relative hydrophilicity of bile acids is through the determination of a hydrophobicity index using reversed-phase high-performance liquid chromatography (HPLC).[4] In this system, more hydrophilic compounds have shorter retention times and thus lower hydrophobicity indices.
The following table summarizes the monomeric hydrophobicity indices of several taurine-conjugated bile acids. The indices are standardized by arbitrarily setting the values for taurocholate (TCA) and taurolithocholate (TLCA) to 0 and 1, respectively.[4] A more negative value indicates greater hydrophilicity.
| Taurine-Conjugated Bile Acid | Abbreviation | Hydrophobicity Index |
| Tauroursodeoxycholic Acid | TUDCA | -0.47 |
| Taurohyodeoxycholic Acid | THDCA | -0.35 |
| Taurocholic Acid | TCA | 0 |
| This compound | TCDCA | +0.46 |
| Taurodeoxycholic Acid | TDCA | +0.59 |
| Taurolithocholic Acid | TLCA | 1 |
Data sourced from Heuman (1989)[4]
As the data indicates, TCDCA is one of the more hydrophobic among the common taurine-conjugated bile acids, surpassed in this group by taurodeoxycholic acid and taurolithocholic acid. In contrast, tauroursodeoxycholic acid (TUDCA) is the most hydrophilic of the bile acids listed.
Experimental Protocol: Determination of Hydrophobicity Index
The hydrophobicity indices presented above were determined using reversed-phase high-performance liquid chromatography (HPLC). The following is a detailed description of the experimental methodology.
Principle:
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., octadecyl silane) is used with a polar mobile phase. Hydrophobic molecules interact more strongly with the stationary phase and are therefore retained longer, resulting in a later elution time. The capacity factor (k'), which is a measure of retention, is used to calculate the hydrophobicity index.
Materials and Methods:
-
Stationary Phase: Octadecyl silane (B1218182) (C18) column.[4]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 w/w) with a constant ionic strength (e.g., 0.15).[4]
-
Detection: Ultraviolet (UV) detection is a common method.[5]
-
Procedure:
-
Standard solutions of the taurine-conjugated bile acids are prepared.
-
The HPLC system is equilibrated with the mobile phase.
-
A known volume of each standard solution is injected into the column.
-
The elution of the bile acids is monitored by the UV detector, and the retention times are recorded.
-
The capacity factor (k') is calculated for each bile acid.
-
The logarithms of the capacity factors are used to derive the hydrophobicity index, which is then standardized against reference bile acids (taurocholate and taurolithocholate).[4]
-
It is important to note that for taurine-conjugated bile acids, the capacity factors and hydrophobicity indices remain constant over a wide pH range (2.8-9.0).[4]
TCDCA and Cellular Signaling
Bile acids are not only digestive aids but also important signaling molecules that interact with various cellular receptors.[6][7] TCDCA, for instance, is known to activate the G protein-coupled bile acid receptor 1 (TGR5), also known as Gpbar1.[8] This interaction can trigger downstream signaling cascades, such as the Ca2+/Calmodulin (CaM) signaling pathway.[8]
Below is a diagram illustrating the TGR5 signaling pathway initiated by TCDCA.
Caption: TCDCA-mediated activation of the TGR5 signaling pathway.
This activation of the TGR5 receptor by TCDCA has been shown to increase the intracellular concentrations of inositol (B14025) triphosphate (IP3) and Ca2+, subsequently leading to the activation of CaM.[8] This pathway is implicated in various physiological processes, including immune regulation.[8]
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative estimation of the hydrophilic-hydrophobic balance of mixed bile salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of this compound on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the effects of TCDCA and obeticholic acid on liver enzymes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Tauroursodeoxycholic acid (TCDCA) and Obeticholic acid (OCA) on key liver enzymes. The information presented is based on available clinical trial data and aims to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Introduction
Elevated liver enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), are critical biomarkers for assessing liver health and the efficacy of therapeutic interventions for various liver diseases. TCDCA, a hydrophilic bile acid, and Obeticholic Acid, a potent farnesoid X receptor (FXR) agonist, are two compounds that have been investigated for their potential to ameliorate liver injury and modulate these enzymatic markers. This guide synthesizes data from clinical studies to compare their effects.
Quantitative Data Summary
The following tables summarize the effects of TCDCA and Obeticholic Acid on liver enzymes as reported in clinical trials. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are compiled from separate studies.
Table 1: Effect of Obeticholic Acid on Liver Enzymes in Primary Biliary Cholangitis (PBC)
| Study (Trial Name) | Patient Population | Treatment Group | Duration | Baseline ALT (U/L) | Change in ALT | Baseline AST (U/L) | Change in AST | Baseline ALP (U/L) | Change in ALP |
| Nevens et al. (POISE)[1][2][3] | PBC patients with inadequate response to UDCA | OCA 5-10 mg | 12 months | Not specified | Normalization in 29% of patients | Not specified | Normalization in 23% of patients | Not specified | Significant reduction |
| Nevens et al. (POISE)[1][2][3] | PBC patients with inadequate response to UDCA | OCA 10 mg | 12 months | Not specified | Normalization in 33% of patients | Not specified | Normalization in 30% of patients | Not specified | Significant reduction |
| Kowdley et al.[4] | PBC patients | OCA 10 mg or 50 mg | 12 weeks | Not specified | Sustained reductions | Not specified | Sustained reductions | 453.3 U/L | 38% - 45% reduction |
| D'Amato et al.[5] | PBC patients | OCA | 12 months | Median: 1.17 x ULN | -31.4% | Median: 1.06 x ULN | Not specified | Median: 2.07 x ULN | -32.3% |
| Unnamed Phase 2 Trial[6] | PBC patients intolerant to UDCA | OCA 10 mg | 3 months | Not specified | Not specified | Not specified | Not specified | Not specified | -53.9% |
| Unnamed Phase 2 Trial[6] | PBC patients intolerant to UDCA | OCA 50 mg | 3 months | Not specified | Not specified | Not specified | Not specified | Not specified | -37.2% |
Note: ULN = Upper Limit of Normal. Data for ALT and AST in the POISE trial are presented as the percentage of patients achieving normalization.[1][2][3][4][5][6]
Table 2: Effect of TCDCA (TUDCA) on Liver Enzymes
| Study | Patient Population | Treatment Group | Duration | Baseline ALT (U/L) | % Change in ALT | Baseline AST (U/L) | % Change in AST | Baseline ALP (U/L) | % Change in ALP |
| Pan et al.[7] | Liver Cirrhosis | TUDCA 750 mg/day | 6 months | Not specified | Significant reduction | Not specified | Significant reduction | Not specified | Significant reduction |
| Crosignani et al.[8] | Primary Biliary Cirrhosis | TUDCA 500 mg/day | 6 months | Not specified | Significant reduction | Not specified | Significant reduction | Not specified | Significant reduction |
| Crosignani et al.[8] | Primary Biliary Cirrhosis | TUDCA 1000 mg/day | 6 months | Not specified | Significant reduction (greater than 500mg) | Not specified | Significant reduction (greater than 500mg) | Not specified | Significant reduction (greater than 500mg) |
| Crosignani et al.[8] | Primary Biliary Cirrhosis | TUDCA 1500 mg/day | 6 months | Not specified | Significant reduction (greater than 500mg) | Not specified | Significant reduction (greater than 500mg) | Not specified | Significant reduction (greater than 500mg) |
Note: TUDCA is often used interchangeably with TCDCA in clinical literature.[7][8]
Experimental Protocols
Obeticholic Acid: The POISE Trial Methodology
The Phase 3 POISE trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of obeticholic acid in patients with Primary Biliary Cholangitis (PBC) who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[2][3]
-
Patient Population: The study enrolled 217 adult patients with a diagnosis of PBC.[3]
-
Randomization and Blinding: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms: placebo, OCA 5 mg with titration to 10 mg (5-10 mg group), or OCA 10 mg. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[1][3]
-
Treatment Regimen: Patients received their assigned treatment orally once daily for 12 months.[2]
-
Primary Endpoint: The primary composite endpoint was a serum alkaline phosphatase (ALP) level of less than 1.67 times the upper limit of normal, a reduction of at least 15% from baseline in ALP, and a normal total bilirubin (B190676) level.[3]
-
Liver Enzyme Assessment: Serum levels of ALT, AST, and ALP were measured at baseline and at regular intervals throughout the 12-month study period.[2]
TCDCA (TUDCA) in Liver Cirrhosis: A Double-Blind Randomized Controlled Trial
This study was designed to assess the therapeutic efficacy of TUDCA in patients with liver cirrhosis, using UDCA as a control.[7]
-
Patient Population: The study enrolled 23 patients diagnosed with liver cirrhosis.[7]
-
Randomization and Blinding: Patients were randomly assigned to receive either TUDCA or UDCA in a double-blind manner.[7]
-
Treatment Regimen: Patients in the TUDCA group received 750 mg of TUDCA daily for a period of 6 months.[7]
-
Efficacy Evaluation: The primary outcomes were changes in clinical, biochemical (including serum ALT, AST, and ALP levels), and histological features.[7]
-
Liver Enzyme Assessment: Serum ALT, AST, and ALP levels were measured at the beginning and end of the 6-month treatment period.[7]
Signaling Pathways and Mechanisms of Action
Obeticholic Acid: FXR Agonism
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][9] Activation of FXR by OCA initiates a cascade of events that regulate bile acid homeostasis and reduce liver injury.
Caption: Obeticholic Acid's FXR-mediated signaling pathway.
TCDCA: Multi-faceted Hepatoprotection
The mechanism of action for TCDCA is more varied. While it can interact with FXR, its hepatoprotective effects are also attributed to the activation of other signaling pathways, such as the Nrf2 pathway, and the inhibition of apoptosis.[10]
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. EFFECT OF OBETICHOLIC ACID ON NORMALIZATION OF ALANINE AMINOTRANSFERASE AND ASPARTATE AMINOTRANSFERASE: SUB-ANALYSIS OF THE PHASE 3 POISE TRIAL IN PRIMARY BILIARY CHOLANGITIS - Digestive Disease Week [ddw.digitellinc.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. medscape.com [medscape.com]
- 5. iris.unicampus.it [iris.unicampus.it]
- 6. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of tauroursodeoxycholic acid in the treatment of liver cirrhosis: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid for treatment of primary biliary cirrhosis. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Potential therapeutic action of tauroursodeoxycholic acid against cholestatic liver injury via hepatic Fxr/Nrf2 and CHOP-DR5-caspase-8 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Taurochenodeoxycholic Acid (TCDCA) in Metabolic Improvements: A Comparative Guide for Researchers
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate systemic metabolism.[1] Taurochenodeoxycholic acid (TCDCA), a primary taurine-conjugated bile acid, has emerged as a significant metabolic regulator.[2] It is an endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[3][4] Activation of FXR by TCDCA triggers a complex signaling cascade that influences glucose, lipid, and energy homeostasis, making TCDCA a promising therapeutic candidate for metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[2][5][6]
This guide provides an objective comparison of TCDCA's performance with other alternatives, supported by experimental data from animal studies. It details the underlying signaling pathways and provides comprehensive experimental protocols for key validation assays.
TCDCA Signaling Pathway: The Farnesoid X Receptor (FXR) Axis
TCDCA exerts its metabolic effects primarily by activating FXR.[3][4] In the enterohepatic system, this interaction initiates a feedback loop to control bile acid synthesis and transport.[4] In the intestine, TCDCA-activated FXR induces the expression of Fibroblast Growth Factor 15 (FGF15, the murine ortholog of human FGF19).[4][7] FGF15 then travels to the liver, where it activates the FGFR4 receptor, leading to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] In hepatocytes, FXR activation also induces the Small Heterodimer Partner (SHP), which further inhibits CYP7A1 expression.[4][7] This coordinated regulation is central to maintaining bile acid homeostasis and influences broader metabolic pathways, including lipogenesis and gluconeogenesis.[4][5]
Comparative Efficacy of TCDCA in Animal Models
Animal studies, particularly using high-fat diet (HFD)-induced models of obesity and hyperlipidemia, have been instrumental in validating the metabolic benefits of TCDCA.
Performance in Lipid Metabolism
TCDCA has demonstrated significant efficacy in improving lipid profiles in hyperlipidemic mice. When compared to both HFD controls and the standard lipid-lowering drug fenofibrate, TCDCA shows promising results.
Table 1: Comparative Effects of TCDCA and Fenofibrate on Serum Lipids in HFD-Fed Mice
| Treatment Group | Dose | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C |
|---|---|---|---|---|---|
| Control (Normal Diet) | - | Normal | Normal | Normal | Normal |
| HFD Model | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| TCDCA-L (Low Dose) | 25 mg/kg/day | Significantly ↓ | Significantly ↓ | Trend ↓ (No sig. diff.) | Significantly ↓ * |
| TCDCA-M (Medium Dose) | 50 mg/kg/day | ↓ | ↓ | Trend ↓ | ↓ |
| TCDCA-H (High Dose) | 100 mg/kg/day | ↓ | ↓ | Trend ↓ | ↓ |
| Fenofibrate | 50 mg/kg/day | ↓ | ↓ | Trend ↓ | ↓ |
Data summarized from Ge et al., 2023.[2] All comparisons are relative to the HFD Model group. The study noted that the low-dose TCDCA group (TCDCA-L) showed the most striking effect in downregulating TC, TG, and HDL-C.[2]
Role in Glucose Homeostasis
While TCDCA's role in glucose metabolism is an active area of research, the broader class of bile acids, particularly tauroursodeoxycholic acid (TUDCA), has been shown to improve glucose tolerance and insulin (B600854) sensitivity in obese mouse models.[8][9] TUDCA, a derivative of ursodeoxycholic acid (UDCA), has been observed to reverse increases in fasting blood sugar and improve HOMA-IR, an indicator of insulin resistance.[8] Some evidence suggests TUDCA may directly interact with the insulin receptor.[9] Given that TCDCA also activates key metabolic receptors like FXR, its potential to modulate glucose homeostasis is significant, though direct comparative studies are less common than for lipid metabolism.[10]
Table 2: General Effects of Bile Acid Treatment on Glucose Homeostasis in Obese Mice
| Parameter | Typical Observation in Untreated Obese Mice | Reported Effect of Bile Acid (e.g., TUDCA) | Potential Mechanism |
|---|---|---|---|
| Fasting Blood Sugar | Increased | Decreased[8] | Improved insulin sensitivity, reduced ER stress[8] |
| Insulin Levels | Increased (Hyperinsulinemia) | Decreased[8] | Enhanced insulin clearance and sensitivity |
| Glucose Tolerance (GTT) | Impaired | Improved[8][9] | Activation of PI3K/Akt signaling[8] |
| Insulin Sensitivity (ITT) | Impaired (Insulin Resistance) | Improved[8][9] | Activation of Nrf2/ARE antioxidant pathway[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for key experiments used to validate TCDCA's metabolic effects in animal studies.
High-Fat Diet (HFD) Induced Hyperlipidemia Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: Mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 4 to 12 weeks to induce hyperlipidemia and obesity. A control group is fed a standard chow diet.[2]
-
Verification: The model is verified by measuring significantly elevated serum levels of TC, TG, and LDL-C compared to the control group.[2]
TCDCA Administration
-
Preparation: TCDCA is typically dissolved in a vehicle such as normal saline.
-
Route and Dosage: Oral gavage is the standard route of administration. Dosages in mouse studies range from 25 mg/kg/day to 100 mg/kg/day.[2]
-
Duration: Treatment is typically carried out for 30 days or more to observe significant metabolic changes.[2]
Biochemical and Histological Analysis
-
Serum Analysis: At the end of the treatment period, blood is collected. Serum levels of TC, TG, LDL-C, and HDL-C are measured using standard biochemical assay kits.[2]
-
Liver Histology: Livers are harvested, fixed in formalin, and embedded in paraffin.
-
Hematoxylin and Eosin (H&E) Staining: Used to observe overall liver tissue morphology and inflammatory cell infiltration.
-
Oil Red O (ORO) Staining: Used on frozen liver sections to visualize neutral lipid droplet accumulation (steatosis), which appear as red-stained globules.[2]
-
Glucose and Insulin Tolerance Tests
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Mice are fasted overnight (approx. 16 hours).
-
A baseline blood glucose reading is taken from the tail vein (t=0).
-
Mice are given an intraperitoneal injection of glucose (typically 2 g/kg body weight).[11]
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[11]
-
The Area Under the Curve (AUC) is calculated to quantify glucose clearance.
-
-
Intraperitoneal Insulin Tolerance Test (IPITT):
-
Mice are fasted for a shorter period (4-6 hours).
-
A baseline blood glucose reading is taken (t=0).
-
Mice are given an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight).
-
Blood glucose is measured at subsequent time points to determine the rate of glucose disposal in response to insulin.
-
Conclusion
The experimental evidence from animal studies strongly validates the role of TCDCA as a potent modulator of lipid metabolism.[2] Through its action as an FXR agonist, TCDCA effectively reduces serum cholesterol and triglycerides in diet-induced hyperlipidemic models.[2][4] While its direct comparative efficacy in glucose homeostasis requires further investigation, the well-established benefits of related bile acids like TUDCA suggest a promising avenue for TCDCA in improving insulin sensitivity and glucose control.[8][12] The detailed protocols and signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals to further explore TCDCA as a therapeutic agent for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid functions as a critical effector mediating insulin sensitization of metformin in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of tauroursodeoxycholic acid on glucose homeostasis: Potential binding of this bile acid with the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile Acids and Type 2 Diabetes: Roles in Glucose Homeostasis and Therapeutic Opportunities | MDPI [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Neuroprotective Mechanisms of Taurochenodeoxycholic Acid and Tauroursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA) and Tauroursodeoxycholic acid (TUDCA) are both taurine-conjugated bile acids that have garnered attention for their potential therapeutic roles in neurodegenerative diseases. While structurally similar, the existing body of scientific literature reveals a significant disparity in the depth of research into their respective neuroprotective mechanisms. TUDCA has been extensively studied, with a wealth of experimental data supporting its multifaceted protective effects in the central nervous system. In contrast, research on the specific neuroprotective actions of TCDCA is comparatively limited, with current evidence primarily pointing towards its anti-inflammatory properties in glial cells. This guide provides a comprehensive comparison of the known neuroprotective mechanisms of TCDCA and TUDCA, supported by available experimental data and detailed methodologies.
At a Glance: TCDCA vs. TUDCA Neuroprotective Mechanisms
| Feature | This compound (TCDCA) | Tauroursodeoxycholic Acid (TUDCA) |
| Primary Neuroprotective Mechanism | Anti-neuroinflammatory | Multi-faceted: Anti-apoptotic, Anti-inflammatory, Anti-oxidative stress, Endoplasmic Reticulum (ER) stress reduction |
| Primary Cellular Target | Astrocytes | Neurons, Microglia, Astrocytes |
| Key Signaling Pathway(s) | TGR5-mediated AKT/NF-κB inhibition | Inhibition of Bax translocation, Caspase activation; Inhibition of NF-κB signaling; Reduction of Reactive Oxygen Species (ROS); Chemical chaperone activity |
| Evidence in Disease Models | Experimental Autoimmune Encephalomyelitis (EAE) | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, Stroke, Retinal Degeneration |
In-Depth Comparison of Neuroprotective Mechanisms
Anti-Inflammatory Effects
This compound (TCDCA):
The primary neuroprotective mechanism identified for TCDCA is its ability to mitigate neuroinflammation by targeting astrocytes. In a study using a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, TCDCA was shown to alleviate disease progression by inhibiting astrocyte hyperactivation[1]. This effect is mediated through the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 by TCDCA leads to the downregulation of the AKT/NF-κB signaling pathway[1]. This, in turn, reduces the expression and production of pro-inflammatory mediators in astrocytes, including inducible nitric oxide synthase (iNOS), cyclooxygenase 2 (COX2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6[1].
Tauroursodeoxycholic Acid (TUDCA):
TUDCA exhibits broader anti-inflammatory effects, targeting both microglia and astrocytes. TUDCA has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes[2]. In microglial cells, TUDCA's anti-inflammatory action is also mediated through the TGR5 receptor. TUDCA binding to TGR5 increases intracellular cAMP levels, which in turn induces the expression of anti-inflammatory markers while reducing pro-inflammatory ones[3][4]. Furthermore, TUDCA can suppress the production of inflammatory cytokines and reduce the overall inflammatory response in various models of neuroinflammation[5][6].
Signaling Pathway: TCDCA Anti-Inflammatory Action in Astrocytes
Caption: TCDCA's anti-inflammatory signaling cascade in astrocytes.
Signaling Pathway: TUDCA Anti-Inflammatory Action in Microglia
Caption: TUDCA's anti-inflammatory signaling cascade in microglia.
Anti-Apoptotic Effects
This compound (TCDCA):
Currently, there is a lack of direct evidence from dedicated studies on the anti-apoptotic effects of TCDCA in neuronal cells.
Tauroursodeoxycholic Acid (TUDCA):
TUDCA is a potent inhibitor of apoptosis in neurons, a hallmark of many neurodegenerative diseases. Its anti-apoptotic mechanisms are multifaceted and well-documented:
-
Mitochondrial Pathway Inhibition: TUDCA can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases, such as caspase-3[7][8][9][10].
-
ER Stress Reduction: TUDCA acts as a chemical chaperone, alleviating ER stress, which is a known trigger of apoptosis[2][6].
-
Survival Pathway Activation: TUDCA can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which further inhibits apoptotic processes[7][10].
A study on a rat model of hemorrhagic stroke demonstrated that TUDCA administration significantly reduced the number of apoptotic cells and caspase-3 activity in the brain tissue surrounding the hematoma[9]. In cultured rat cortical neurons exposed to the amyloid-beta peptide, a key player in Alzheimer's disease, TUDCA pretreatment reduced nuclear fragmentation by almost 65% and caspase-3-like activity by nearly 70%[7].
Signaling Pathway: TUDCA Anti-Apoptotic Mechanisms
Caption: TUDCA's multi-pronged approach to inhibiting apoptosis.
Anti-Oxidative Stress Effects
This compound (TCDCA):
There is currently no direct evidence from neuronal studies detailing the anti-oxidative stress effects of TCDCA.
Tauroursodeoxycholic Acid (TUDCA):
TUDCA has demonstrated significant anti-oxidant properties in various neuronal models. It can reduce the production of reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative diseases[2][6]. In a study involving neural stem cells, TUDCA treatment significantly decreased the production of mitochondrial ROS during neural differentiation[1]. It also reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes[2].
Quantitative Data Summary
Table 1: Effect of TUDCA on Cell Viability and Apoptosis
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Rat Cortical Neurons + Aβ peptide | 100 µM TUDCA | Nuclear Fragmentation | ~65% reduction | [7] |
| Rat Cortical Neurons + Aβ peptide | 100 µM TUDCA | Caspase-3-like Activity | ~70% reduction | [7] |
| Rat Model of Hemorrhagic Stroke | 100 mg/kg TUDCA | Apoptotic Cells | ~50% reduction | [9] |
| Rat Model of Hemorrhagic Stroke | 100 mg/kg TUDCA | Caspase Activity | ~45-60% reduction | [9] |
| R6/2 Transgenic HD Mice | TUDCA | TUNEL-positive striatal cells | 16.1% (untreated) vs 5.0% (TUDCA-treated) | [11] |
Table 2: Comparative Effect of TUDCA and UDCA on Neuronal Cell Viability and Apoptosis
| Experimental Model | Treatment | Outcome Measure | Result (vs. Albumin-induced toxicity) | Reference |
| WERI-Rb-1 cone-like cells | 1 µM TUDCA | Cell Viability | Significant protection (p=0.0002) | [12][13] |
| WERI-Rb-1 cone-like cells | 1 µM UDCA | Cell Viability | No significant protection (p=0.08) | [12][13] |
| Rat Retinal Explants | 10 ng/mL TUDCA | TUNEL-positive photoreceptors | Significant reduction (p=0.03) | [12][13] |
| Rat Retinal Explants | 10 ng/mL UDCA | TUNEL-positive photoreceptors | No significant reduction | [12][13] |
| Rat Retinal Explants | 10 ng/mL TUDCA | Microglial Activation | Significant reduction (p=0.001) | [12][13] |
| Rat Retinal Explants | 10 ng/mL UDCA | Microglial Activation | No significant reduction | [12][13] |
Note: This table compares TUDCA with its unconjugated form, Ursodeoxycholic Acid (UDCA), due to the lack of direct comparative data with TCDCA.
Experimental Protocols
Cell Viability Assays (MTT & CCK-8)
Objective: To assess the effect of TCDCA or TUDCA on the viability of neuronal cells.
Experimental Workflow: Cell Viability Assay
References
- 1. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid prevents amyloid-beta peptide-induced neuronal death via a phosphatidylinositol 3-kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Taurochenodeoxycholic Acid: A Guide for Laboratory Professionals
The correct handling and disposal of Taurochenodeoxycholic Acid are crucial for ensuring laboratory safety and environmental protection. As a compound classified with potential hazards, including skin, eye, and respiratory irritation, adherence to established protocols is mandatory.[1][2] This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated waste materials in a research setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][4]
Step-by-Step Disposal Procedure
The disposal of this compound is managed as chemical waste. It is imperative that this substance is not disposed of down the sanitary sewer or mixed with general household garbage.[2][5][6] Federal, state, and local regulations prohibit the drain disposal of most laboratory chemicals.[7]
1. Waste Collection and Segregation:
-
Solid Waste: Collect pure this compound, and any materials lightly contaminated with it (e.g., weighing paper, gloves, wipes), in a designated hazardous waste container.[1][8] This container must be sturdy, leak-proof, and chemically compatible with the acid.[5][8]
-
Liquid Waste: For solutions containing this compound, collect the waste in a sealable, leak-proof container, also designated for hazardous chemical waste.
-
Segregation: Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[1]
2. Container Labeling:
-
Clearly label the waste container using your institution's official hazardous waste tag or label.[8]
-
The label must include the full chemical name, "this compound," without abbreviations, and list all constituents, including solvents and their approximate concentrations or percentages.[8]
3. On-Site Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[5][8]
-
Store the container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
If storing liquid waste, secondary containment must be used to prevent spills.[8][9]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been thoroughly decontaminated.
-
The first rinse of the container must be collected and treated as hazardous waste.[8]
-
After a triple rinse (with the first rinsate collected as hazardous waste), and once the container is completely dry, deface or remove all original labels.[8] The container can then be disposed of according to institutional guidelines for non-hazardous solid waste or recycling.
5. Arranging for Final Disposal:
-
Once the waste container is full, or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to schedule a pickup.[8]
-
Do not attempt to transport the chemical waste off-site yourself. Disposal must be handled by an approved and licensed waste disposal contractor arranged by your institution.[1]
Data Summary for Disposal
| Parameter | Guideline | Citation |
| Disposal Route | Approved Hazardous Waste Disposal Plant | [1] |
| Prohibited Disposal | Sanitary Sewer, General Trash | [2][5][6][7] |
| Waste Container | Sturdy, leak-proof, chemically compatible, and sealed | [5][8] |
| Labeling | Full chemical name and concentration on hazardous waste label | [8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [9][10] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Experimental Protocol: Decontamination of Glassware
This protocol outlines the standard procedure for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse (Waste Collection):
-
Under a fume hood, perform an initial rinse of the glassware with a small amount of an appropriate solvent (e.g., ethanol (B145695) or methanol, depending on solubility and laboratory protocols) to dissolve any remaining this compound residue.
-
Pour this first rinsate into the designated liquid hazardous waste container for this compound. This step is critical as the initial rinse will contain the highest concentration of the chemical.
-
-
Secondary and Tertiary Rinses:
-
Rinse the glassware two more times with the same solvent. These subsequent rinses can typically be collected in the same hazardous waste container.
-
-
Final Wash:
-
After the solvent rinses, the glassware can be washed with laboratory detergent and water as per standard lab procedure.
-
-
Drying:
-
Allow the glassware to air dry completely or place it in a drying oven.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound (TCDCA) waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. earth.utah.edu [earth.utah.edu]
- 4. guidechem.com [guidechem.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Taurochenodeoxycholic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Taurochenodeoxycholic Acid in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals while maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its potential risks before handling.
| Hazard Classification | Description | GHS Category |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Category 2A |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[1][2] | Category 3 |
| Acute Oral Toxicity | May be harmful if swallowed.[1] | - |
Operational and Safety Plans
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[3][4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3][5] Always inspect gloves for tears or holes before use. Wash hands thoroughly after removing gloves.[1] |
| Body | Laboratory Coat / Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory | NIOSH-Approved Respirator | Use a respirator when handling the powder outside of a certified chemical fume hood or if dust is generated.[3][6][7] Ensure proper fit testing and training before use. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Handling and Storage Protocols
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6][8]
-
Chemical Fume Hood: All procedures that may generate dust or aerosols, such as weighing or preparing solutions, must be conducted inside a certified chemical fume hood.[9]
Standard Handling Procedure:
-
Preparation: Designate a specific area within a fume hood for handling. Gather all necessary equipment, including PPE, spatulas, weigh boats, solvent, and waste containers.
-
Weighing: Carefully weigh the solid compound on a weigh boat. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolving: Place a stir bar in a suitable flask. Add the appropriate solvent, and then slowly add the weighed this compound to the solvent while stirring to prevent clumping and splashing.
-
Post-Handling: After use, ensure all containers are tightly sealed.[1] Decontaminate the handling area and any equipment used.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][11] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Plan:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6]
-
Contain & Clean: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways.[6][12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Plan:
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[1]
-
Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13][14] Deface the label on the empty container before discarding it with other laboratory glass or plastic waste.[14]
-
Contaminated Materials: All materials contaminated with the acid, such as gloves, weigh boats, and paper towels, must be placed in a sealed bag or container and disposed of as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[15]
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[10][11]
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. leelinework.com [leelinework.com]
- 4. na.bhs1.com [na.bhs1.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. guidechem.com [guidechem.com]
- 9. earth.utah.edu [earth.utah.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
